Product packaging for N1-Cyclopropylmethylpseudouridine(Cat. No.:)

N1-Cyclopropylmethylpseudouridine

Cat. No.: B12388859
M. Wt: 298.29 g/mol
InChI Key: GMXIJIMESYOESF-RRPPZXBKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N1-Cyclopropylmethylpseudouridine is a novel chemical modification based on the well-established pseudouridine platform, designed for advanced mRNA therapeutic research. This compound is an analog of uridine where the uracil base is isomerized to pseudouridine and further modified with an N1-cyclopropylmethyl group. Such modifications are central to modern mRNA technology, as they have been shown to dramatically enhance the performance of in vitro transcribed mRNA. Incorporating modified nucleotides like this compound into mRNA during transcription is a key strategy to improve the stability, yield, and translational capacity of synthetic mRNA while simultaneously reducing its inherent immunogenicity . Research on related N1-modified pseudouridines, such as N1-methylpseudouridine (m1Ψ), demonstrates that these modifications help synthetic mRNA evade recognition by innate immune sensors (e.g., Toll-like receptors and PKR), thereby preventing the phosphorylation of eIF2α and allowing for more efficient protein synthesis . Furthermore, studies indicate that mRNAs containing m1Ψ not only turn off immune-mediated inhibition but also actively increase ribosome density on the mRNA, leading to significantly enhanced protein expression compared to unmodified mRNA or mRNA containing other nucleoside modifications . The exploration of novel modifications like the cyclopropylmethyl derivative is driven by the need to further optimize these properties. The performance of RNA polymerases, such as T7 and SP6, can vary when incorporating modified nucleotides, showing sequence context dependency . This makes the availability of high-quality, novel triphosphates like this compound-TP critical for researchers aiming to develop next-generation mRNA vaccines and therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O6 B12388859 N1-Cyclopropylmethylpseudouridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O6

Molecular Weight

298.29 g/mol

IUPAC Name

1-(cyclopropylmethyl)-5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C13H18N2O6/c16-5-8-9(17)10(18)11(21-8)7-4-15(3-6-1-2-6)13(20)14-12(7)19/h4,6,8-11,16-18H,1-3,5H2,(H,14,19,20)/t8-,9?,10+,11+/m1/s1

InChI Key

GMXIJIMESYOESF-RRPPZXBKSA-N

Isomeric SMILES

C1CC1CN2C=C(C(=O)NC2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

C1CC1CN2C=C(C(=O)NC2=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Foundational & Exploratory

N1-Cyclopropylmethylpseudouridine in Antiviral Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel Nucleoside Analogue's Potential in Antiviral Drug and Vaccine Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the antiviral role of N1-Cyclopropylmethylpseudouridine is limited. This guide will focus on the extensively researched, closely related analogue, N1-methylpseudouridine , to provide a comprehensive technical overview of the role of such modified nucleosides in antiviral research, particularly in the context of mRNA vaccine technology. The principles and mechanisms discussed are likely to be highly relevant to the potential application of this compound.

Introduction: The Rise of Modified Nucleosides in Antiviral Strategies

The global challenge of viral diseases has accelerated the search for innovative therapeutic and preventative strategies. Among the most promising advancements is the use of modified nucleosides, which are synthetic analogues of the natural building blocks of RNA and DNA. These modifications can enhance the efficacy and safety of antiviral drugs and vaccines. This compound is identified as a purine (B94841) nucleoside analogue.[1] While specific data on its antiviral activity is not widely published, the foundational role of its close relative, N1-methylpseudouridine, in the success of mRNA vaccines against SARS-CoV-2 provides a powerful case study for the potential of such modifications.

This guide will delve into the core principles of how N1-substituted pseudouridine (B1679824) analogues contribute to antiviral research, with a focus on the mechanisms elucidated for N1-methylpseudouridine.

Mechanism of Action: Enhancing mRNA Performance for Antiviral Applications

The primary role of N1-methylpseudouridine in antiviral research, specifically in mRNA vaccines, is not to directly inhibit viral enzymes but to optimize the mRNA molecule itself for effective antigen presentation and reduced immunogenicity. This dual-action mechanism is crucial for eliciting a robust and targeted immune response.

Evasion of Innate Immune Recognition

The introduction of foreign single-stranded RNA (ssRNA) into a cell can trigger an innate immune response, primarily through the activation of pattern recognition receptors (PRRs) such as Toll-like receptors 7 and 8 (TLR7/8). This can lead to the production of type I interferons and other pro-inflammatory cytokines, which can suppress protein translation and lead to the degradation of the mRNA vaccine, thereby limiting its effectiveness.

The substitution of uridine (B1682114) with N1-methylpseudouridine in the mRNA sequence sterically hinders the binding of the mRNA to these endosomal TLRs. This modification effectively "cloaks" the mRNA from the host's innate immune sensors, preventing a counterproductive inflammatory response and allowing for sustained translation of the encoded viral antigen.

Enhancement of Translation Efficiency

Beyond immune evasion, the incorporation of N1-methylpseudouridine has been shown to significantly increase the efficiency of protein translation from the mRNA template. This is attributed to several factors:

  • Increased Ribosomal Occupancy: Studies have suggested that N1-methylpseudouridine modification can lead to increased ribosome loading onto the mRNA, essentially creating more "factories" for protein production from a single mRNA molecule.

  • Reduced Translational Inhibition: By dampening the innate immune response, N1-methylpseudouridine prevents the activation of downstream pathways that would normally inhibit translation, such as the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α).

The synergistic effect of immune evasion and enhanced translation results in a significantly higher yield of the target viral antigen, which is essential for inducing a potent and durable adaptive immune response.

Quantitative Data: The Impact of N1-Methylpseudouridine on mRNA Vaccine Efficacy

The profound impact of N1-methylpseudouridine is best illustrated by the clinical trial data for COVID-19 mRNA vaccines. While direct quantitative data for this compound is unavailable, the following table summarizes the stark difference in efficacy observed between an unmodified mRNA vaccine and those containing N1-methylpseudouridine.

Vaccine PlatformNucleoside ModificationReported Efficacy
Pfizer-BioNTech (BNT162b2) N1-methylpseudouridine~95%
Moderna (mRNA-1273) N1-methylpseudouridine~94%
CureVac (CVnCoV) Unmodified Uridine~48%

This comparative data strongly underscores the critical role of N1-methylpseudouridine in achieving high vaccine efficacy.

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis and evaluation of N1-methylpseudouridine-modified mRNA are crucial for researchers in this field. Below are generalized protocols based on standard practices in the development of mRNA vaccines.

In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA

Objective: To synthesize mRNA encoding a specific viral antigen with complete substitution of uridine with N1-methylpseudouridine.

Materials:

  • Linearized plasmid DNA template containing the antigen-coding sequence downstream of a T7 promoter.

  • T7 RNA Polymerase.

  • Ribonuclease inhibitor.

  • ATP, GTP, CTP solutions.

  • N1-methylpseudouridine-5'-triphosphate (N1-mΨTP) solution.

  • DNase I.

  • LiCl precipitation solution.

  • Nuclease-free water.

Protocol:

  • Assemble the transcription reaction at room temperature in the following order: nuclease-free water, transcription buffer, ATP, GTP, CTP, N1-mΨTP, linearized DNA template, ribonuclease inhibitor, and T7 RNA Polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction mixture to digest the DNA template and incubate for a further 30 minutes at 37°C.

  • Purify the mRNA by LiCl precipitation. Resuspend the mRNA pellet in nuclease-free water.

  • Assess the quality and concentration of the synthesized mRNA using spectrophotometry and gel electrophoresis.

In Vitro Assessment of Translation Efficiency

Objective: To compare the protein expression levels from N1-methylpseudouridine-modified versus unmodified mRNA.

Materials:

  • HEK293T or similar mammalian cell line.

  • Lipid nanoparticle (LNP) formulation for mRNA delivery.

  • N1-methylpseudouridine-modified and unmodified mRNA encoding a reporter protein (e.g., Luciferase or GFP).

  • Cell culture medium and supplements.

  • Luciferase assay reagent or flow cytometer.

Protocol:

  • Encapsulate the modified and unmodified mRNAs in LNPs.

  • Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

  • Transfect the cells with the LNP-formulated mRNAs at various concentrations.

  • Incubate the cells for 24-48 hours.

  • For luciferase-encoding mRNA, lyse the cells and measure luciferase activity using a luminometer. For GFP-encoding mRNA, analyze the percentage of fluorescent cells and mean fluorescence intensity by flow cytometry.

  • Compare the protein expression levels between cells transfected with modified and unmodified mRNA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts discussed in this guide.

Signaling Pathway of Innate Immune Evasion

InnateImmuneEvasion cluster_cell Host Cell ssRNA Unmodified ssRNA TLR7 TLR7/8 ssRNA->TLR7 modRNA N1-mΨ-modified ssRNA modRNA->TLR7 Binding Inhibited MyD88 MyD88 TLR7->MyD88 IRF7 IRF7 MyD88->IRF7 NFkB NF-κB MyD88->NFkB IFN Type I IFN IRF7->IFN NFkB->IFN TranslationInhibition Translation Inhibition IFN->TranslationInhibition

Caption: Evasion of TLR7/8 signaling by N1-methylpseudouridine-modified mRNA.

Experimental Workflow for mRNA Vaccine Efficacy Testing

mRNA_Workflow cluster_synthesis mRNA Synthesis cluster_formulation Formulation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing arrow arrow Plasmid Plasmid Template IVT In Vitro Transcription (with N1-mΨTP) Plasmid->IVT Purification mRNA Purification IVT->Purification LNP Lipid Nanoparticle Formulation Purification->LNP CellCulture Cell Culture Transfection LNP->CellCulture AnimalModel Animal Model Immunization LNP->AnimalModel TranslationAssay Translation Assay (e.g., Luciferase) CellCulture->TranslationAssay ImmuneResponse Immune Response Analysis AnimalModel->ImmuneResponse Challenge Viral Challenge AnimalModel->Challenge Efficacy Efficacy Assessment Challenge->Efficacy

Caption: Workflow for the preclinical evaluation of an mRNA vaccine.

Conclusion and Future Directions

While specific antiviral data for this compound remains to be elucidated in public research, the foundational work with N1-methylpseudouridine provides a clear and compelling roadmap for its potential role. The ability of N1-substituted pseudouridine analogues to enhance the stability and translational efficiency of mRNA while mitigating innate immunogenicity represents a cornerstone of modern antiviral vaccine technology.

Future research should focus on:

  • Direct antiviral activity: Investigating whether this compound, as a free nucleoside or incorporated into oligonucleotides, exhibits direct inhibitory effects on viral polymerases or other key viral enzymes. The cyclopropylmethyl group is a known pharmacophore in other antiviral compounds, suggesting this is a worthwhile avenue of investigation.

  • Comparative analysis: Conducting head-to-head studies comparing the effects of this compound with N1-methylpseudouridine and other modifications on mRNA vaccine performance.

  • Broad-spectrum applications: Exploring the utility of this compound-modified mRNA in vaccines against a wider range of viral pathogens.

The continued exploration of novel nucleoside modifications like this compound will be paramount in the development of next-generation antiviral therapeutics and vaccines.

References

N1-Cyclopropylmethylpseudouridine: A Technical Whitepaper on the Hypothesized Mechanism of Action in Inhibiting Viral Replication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide is based on the hypothesized mechanism of action for N1-cyclopropylmethylpseudouridine, extrapolated from the known mechanisms of other nucleoside analogs. As of the time of this writing, specific peer-reviewed studies detailing the antiviral mechanism, quantitative efficacy, and experimental protocols for this compound are not publicly available. The data and protocols presented herein are representative examples for the evaluation of antiviral nucleoside analogs.

Introduction

The emergence and re-emergence of viral pathogens present a continuous challenge to global health, necessitating the development of broad-spectrum antiviral therapeutics. Nucleoside analogs represent a cornerstone of antiviral drug development, with numerous approved drugs targeting viral polymerases. These agents act as chain terminators or mutagens, disrupting the replication of the viral genome.

This compound is a modified nucleoside that, based on its chemical structure, is postulated to exert its antiviral effects through the inhibition of viral RNA-dependent RNA polymerase (RdRp). This document provides an in-depth exploration of this hypothesized mechanism of action, alongside generalized experimental protocols and data presentation formats that would be employed to validate such a mechanism.

Hypothesized Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

The proposed mechanism of action for this compound as an antiviral agent is centered on its ability to act as a substrate for viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses. This mechanism can be dissected into several key stages:

  • Cellular Uptake and Anabolic Phosphorylation: this compound, as a nucleoside analog, is expected to be transported into the host cell. Once inside, it is hypothesized to undergo anabolic phosphorylation by host cell kinases to its active triphosphate form, this compound triphosphate. This conversion is a critical step, as the triphosphate moiety is necessary for the molecule to be recognized as a substrate by the viral polymerase.

  • Incorporation into the Nascent Viral RNA Chain: The triphosphate form of this compound is structurally similar to natural nucleoside triphosphates (e.g., UTP). During viral RNA replication, the viral RdRp is likely to recognize and incorporate this compound monophosphate into the growing (nascent) viral RNA strand.

  • Disruption of Viral Replication: The incorporation of the modified nucleoside can disrupt viral replication through one of two primary mechanisms:

    • Chain Termination: The presence of the N1-cyclopropylmethyl group may cause steric hindrance within the active site of the RdRp, preventing the addition of the next nucleotide and thereby terminating the elongation of the RNA chain.

    • Lethal Mutagenesis: Alternatively, the modification may not immediately terminate replication but could alter the coding properties of the RNA template. This would lead to the accumulation of mutations in the viral progeny, ultimately resulting in non-viable virions.

The specificity of this antiviral action would rely on the higher affinity of the viral RdRp for the nucleoside analog compared to the host cell's own DNA or RNA polymerases, which would minimize cytotoxicity.

Hypothesized Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N1_CpMP N1-Cyclopropylmethyl- pseudouridine N1_CpMP_in N1-Cyclopropylmethyl- pseudouridine N1_CpMP->N1_CpMP_in Cellular Uptake N1_CpMP_TP N1-Cyclopropylmethyl- pseudouridine Triphosphate N1_CpMP_in->N1_CpMP_TP Anabolic Phosphorylation (Host Kinases) Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) N1_CpMP_TP->Viral_RdRp Substrate Competition Nascent_RNA Nascent Viral RNA Viral_RdRp->Nascent_RNA Incorporation Chain_Termination Chain Termination Nascent_RNA->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis Nascent_RNA->Lethal_Mutagenesis Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition Lethal_Mutagenesis->Inhibition

Caption: Hypothesized mechanism of this compound.

Quantitative Data Presentation

The antiviral efficacy and cytotoxicity of a compound are typically quantified using several key parameters. The following tables are representative of how such data would be presented.

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineAssay TypeEC50 (µM)EC90 (µM)
[Virus Name][e.g., Vero E6][e.g., Plaque Reduction][Value][Value]
[Virus Name][e.g., A549][e.g., Yield Reduction][Value][Value]
  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.

  • EC90 (90% Effective Concentration): The concentration of the compound that inhibits viral replication by 90%.

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeIncubation Time (h)CC50 (µM)
[e.g., Vero E6][e.g., MTT Assay][e.g., 72][Value]
[e.g., A549][e.g., Neutral Red Uptake][e.g., 72][Value]
  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.

Table 3: Selectivity Index

VirusCell LineSelectivity Index (SI)
[Virus Name][e.g., Vero E6][Value]
[Virus Name][e.g., A549][Value]
  • Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window, with greater specificity for antiviral activity over host cell toxicity.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to evaluate the antiviral activity and cytotoxicity of a nucleoside analog.

Plaque Reduction Assay

This assay is considered the gold standard for quantifying the inhibition of viral infectivity.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayer of susceptible host cells in 24-well plates.

  • Virus stock of known titer (plaque-forming units per mL, PFU/mL).

  • This compound stock solution.

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS).

  • Overlay medium (e.g., 1.2% methylcellulose (B11928114) in culture medium).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free culture medium.

  • Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a predetermined amount of virus (e.g., 100 PFU per well) in the presence of the various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Gently aspirate the inoculum and overlay the cell monolayers with the overlay medium containing the corresponding concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Fixation and Staining: Aspirate the overlay and fix the cells with the fixing solution. After fixation, remove the fixative and stain the cell monolayer with crystal violet.

  • Plaque Counting: Gently wash the wells with water and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of the test compound.

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Confluent monolayer of host cells in 96-well plates.

  • This compound stock solution.

  • Cell culture medium.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Aspirate the medium and add fresh medium containing serial dilutions of this compound to the wells. Include a cell control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and using non-linear regression analysis.

Experimental_Workflow cluster_antiviral Antiviral Activity Assay (Plaque Reduction) cluster_cytotoxicity Cytotoxicity Assay (MTT) start Start prepare_cells Prepare Confluent Cell Monolayers (e.g., 24-well and 96-well plates) start->prepare_cells prepare_compound Prepare Serial Dilutions of This compound start->prepare_compound infect_cells Infect Cells with Virus in the Presence of Compound Dilutions prepare_cells->infect_cells treat_cells Treat Uninfected Cells with Compound Dilutions prepare_cells->treat_cells prepare_compound->infect_cells prepare_compound->treat_cells add_overlay Add Overlay Medium infect_cells->add_overlay incubate_plaques Incubate for Plaque Formation add_overlay->incubate_plaques stain_count Fix, Stain, and Count Plaques incubate_plaques->stain_count calc_ec50 Calculate EC50 stain_count->calc_ec50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_ec50->calc_si incubate_cells Incubate for Equivalent Duration treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt read_absorbance Solubilize and Read Absorbance add_mtt->read_absorbance calc_cc50 Calculate CC50 read_absorbance->calc_cc50 calc_cc50->calc_si end End calc_si->end

Caption: Generalized workflow for antiviral compound evaluation.

Conclusion

This compound is a promising candidate for an antiviral therapeutic based on its structural similarity to other nucleoside analogs known to inhibit viral replication. The hypothesized mechanism of action, involving the inhibition of viral RNA-dependent RNA polymerase through chain termination or lethal mutagenesis, provides a solid foundation for further investigation. The experimental protocols and data presentation formats outlined in this document represent the standard methodologies that would be required to empirically validate this hypothesis and to characterize the compound's antiviral efficacy and safety profile. Further research is warranted to confirm the specific molecular interactions and to determine the spectrum of antiviral activity of this compound.

The Cornerstone of a Revolution: A Technical Guide to the Discovery and Synthesis of Novel Pseudouridine Derivatives for mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA therapeutics represents a paradigm shift in modern medicine, with applications spanning infectious disease vaccines, cancer immunotherapy, and protein replacement therapies. At the heart of this revolution lies a key chemical modification: the strategic incorporation of pseudouridine (B1679824) and its derivatives into the mRNA backbone. This in-depth technical guide explores the discovery, synthesis, and profound impact of these modifications, providing the detailed data and protocols necessary for researchers and developers in the field.

The "Problem" with Unmodified mRNA and the Pseudouridine Solution

For decades, the therapeutic potential of in vitro transcribed (IVT) mRNA was hampered by two major obstacles: inherent instability and high immunogenicity. Unmodified single-stranded RNA is rapidly degraded by ubiquitous ribonucleases and is recognized as a foreign pathogen-associated molecular pattern (PAMP) by the innate immune system. This recognition, primarily through endosomal Toll-like receptors (TLR7 and TLR8) and the cytosolic retinoic acid-inducible gene I (RIG-I), triggers a cascade of inflammatory responses, leading to the production of type I interferons (e.g., IFN-α) and pro-inflammatory cytokines (e.g., TNF-α). This not only causes undesirable side effects but also leads to the shutdown of protein translation and the degradation of the therapeutic mRNA, severely limiting its efficacy.[1][2][3][4]

The breakthrough came with the discovery that replacing uridine (B1682114) (U) with its naturally occurring isomer, pseudouridine (Ψ), could significantly mitigate these issues.[1][2] Pseudouridine, the most abundant modified nucleoside in cellular RNA, is created by an isomerization reaction that changes the C-N glycosidic bond in uridine to a C-C bond.[5] This seemingly subtle change has profound biological consequences:

  • Reduced Immunogenicity: Ψ-modified mRNA evades recognition by TLRs, leading to a dramatic reduction in the production of inflammatory cytokines.[1][2]

  • Enhanced Translational Capacity: By avoiding the innate immune response that shuts down translation, Ψ-modified mRNA is translated into protein much more efficiently.[1][6]

  • Increased Stability: The structural changes induced by pseudouridine can enhance base stacking and alter the RNA backbone, contributing to a longer functional half-life.[7][8]

N1-methylpseudouridine (m1Ψ): The New Gold Standard

Further research led to the development of an even more effective derivative: N1-methylpseudouridine (m1Ψ). This modification, which adds a methyl group to the N1 position of the pseudouridine base, has become the cornerstone of the highly successful COVID-19 mRNA vaccines developed by Pfizer-BioNTech and Moderna.[4][9] Studies have consistently shown that m1Ψ outperforms Ψ in several key areas:

  • Superior Protein Expression: Full substitution of uridine with m1Ψ results in significantly higher and more sustained protein expression compared to both unmodified and Ψ-modified mRNA.[6][10][11]

  • Further Reduced Immunogenicity: The m1Ψ modification is even more effective at dampening the innate immune response than pseudouridine.[6][11]

The following tables summarize the quantitative advantages of these modifications.

Data Presentation

Table 1: Comparative In Vitro Protein Expression from Modified Luciferase mRNA

mRNA ModificationCell LineRelative Luciferase Activity (vs. Unmodified)Reference
UnmodifiedA5491.0[1][6]
Pseudouridine (Ψ)A549~4-6x[1][6]
N1-methylpseudouridine (m1Ψ)A549~10-15x[1][6]
UnmodifiedHeLa1.0[1][6]
Pseudouridine (Ψ)HeLa~3-5x[1][6]
N1-methylpseudouridine (m1Ψ)HeLa~8-12x[1][6]
UnmodifiedPrimary Keratinocytes1.0[1][6]
Pseudouridine (Ψ)Primary Keratinocytes~7-9x[1][6]
N1-methylpseudouridine (m1Ψ)Primary Keratinocytes~15-20x[1][6]

Data are approximated from published graphical data for illustrative purposes.

Table 2: Comparative In Vivo Protein Expression and Immunogenicity

mRNA ModificationMetricResultReference
UnmodifiedIn vivo Luciferase Expression (AUC)Baseline[10]
Pseudouridine (Ψ)In vivo Luciferase Expression (AUC)~2-3x higher than unmodified[10]
N1-methylpseudouridine (m1Ψ)In vivo Luciferase Expression (AUC)~10-13x higher than unmodified[10]
UnmodifiedIFN-α Induction (in vivo)High[11]
N1-methylpseudouridine (m1Ψ)IFN-α Induction (in vivo)Undetectable[11]
UnmodifiedTNF-α Induction (in FLS cells)Significantly upregulated[12]
N1-methylpseudouridine (m1Ψ)TNF-α Induction (in FLS cells)Suppressed[12]

AUC: Area Under the Curve, representing total protein expression over time. FLS: Fibroblast-like Synoviocytes.

Table 3: Comparative mRNA Half-Life

mRNA ModificationSystemApproximate Half-LifeReference
UnmodifiedHuman Blood (Natural mRNA)~16.4 hours[13]
Pseudouridine (Ψ)Eukaryotic CellsIncreased stability vs. unmodified[7][8]
N1-methylpseudouridine (m1Ψ)Eukaryotic CellsIncreased functional half-life[7]

Note: Direct comparative half-life data in hours for synthetic, modified mRNAs in the same system is limited in publicly available literature. The general consensus is that both Ψ and m1Ψ increase stability and functional half-life compared to unmodified mRNA.[4][7][8]

Innate Immune Sensing of mRNA

To understand how pseudouridine derivatives function, it is crucial to visualize the signaling pathways they modulate. Unmodified IVT mRNA is recognized by TLR7/8 in the endosome and RIG-I in the cytoplasm.

Mandatory Visualizations

TLR7_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA Unmodified ssRNA TLR7 TLR7/8 ssRNA->TLR7 Recognition MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF7_nuc IRF7 IRF7->IRF7_nuc Phosphorylation & Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines IFN Type I Interferons (IFN-α) IRF7_nuc->IFN

Caption: TLR7/8 signaling pathway activated by unmodified ssRNA.

RIG_I_Signaling cluster_cytoplasm Cytoplasm cluster_mito Mitochondrial Outer Membrane cluster_nucleus Nucleus dsRNA 5'-ppp dsRNA (IVT byproduct) RIGI RIG-I (inactive) dsRNA->RIGI Binding RIGI_active RIG-I (active) RIGI->RIGI_active Conformational Change MAVS MAVS RIGI_active->MAVS CARD-CARD Interaction TRAF3 TRAF3 MAVS->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF37 IRF3/7 TBK1->IRF37 IRF37_nuc p-IRF3/7 IRF37->IRF37_nuc Phosphorylation & Translocation MAVS_node IFN Type I Interferons (IFN-α/β) IRF37_nuc->IFN

Caption: RIG-I signaling pathway activated by IVT byproducts.

Pseudouridine and N1-methylpseudouridine modifications alter the conformation of the RNA, preventing efficient binding to these receptors and thereby abrogating the downstream inflammatory cascade.

Synthesis of Novel Pseudouridine Derivatives and Modified mRNA

The generation of modified mRNA for therapeutic use involves a multi-step workflow, from the synthesis of the modified nucleotide building blocks to the final purification of the full-length mRNA transcript.

Synthesis of Pseudouridine Triphosphates (ΨTP and m1ΨTP)

While chemical synthesis routes exist, chemoenzymatic and semi-enzymatic approaches are often favored for their efficiency and stereoselectivity.[14][15][16]

Protocol: Chemoenzymatic Synthesis of N1-methylpseudouridine-5'-triphosphate (m1ΨTP)

This protocol is a summary of the key steps described in the literature.[14][17]

  • Enzymatic Synthesis of Pseudouridine-5'-monophosphate (ΨMP):

    • Start with Uridine-5'-monophosphate (UMP).

    • Utilize a two-enzyme cascade in a one-pot reaction:

      • Purine/pyrimidine nucleotide 5′-phosphate nucleosidase (PpnN): Cleaves UMP to release Ribose-5-phosphate (Rib5P) and Uracil.

      • ΨMP C-glycosidase (YeiN): Catalyzes the C-C bond formation between Rib5P and Uracil to form ΨMP.

    • This reaction can achieve high yields (≥95%) and concentrations.

  • Chemical N1-methylation of ΨMP:

    • Protect the 2' and 3' hydroxyl groups of ΨMP, for example, using an acetonide protecting group.

    • Perform selective N1-methylation using a methylating agent like dimethyl sulfate.

    • Deprotect the hydroxyl groups to yield N1-methylpseudouridine-5'-monophosphate (m1ΨMP).

  • Enzymatic Phosphorylation to Triphosphate:

    • Use a kinase cascade reaction to convert m1ΨMP to m1ΨTP.

    • Uridine 5'-monophosphate kinase (UMPK): Phosphorylates m1ΨMP to m1ΨDP (diphosphate).

    • Acetate (B1210297) kinase (AcK) or Pyruvate Kinase (PK): Phosphorylates m1ΨDP to m1ΨTP. This step often incorporates an ATP regeneration system (e.g., using acetyl phosphate (B84403) or phosphoenolpyruvate) to drive the reaction to completion.

    • Purify the final m1ΨTP product using ion-exchange chromatography.

Synthesis of Modified mRNA by In Vitro Transcription (IVT)

The core of therapeutic mRNA production is the IVT reaction, where a DNA template is transcribed into RNA using a phage RNA polymerase (e.g., T7).

IVT_Workflow Template Linearized DNA Template (with T7 promoter, UTRs, ORF, Poly(A) signal) IVT In Vitro Transcription (IVT) Template->IVT DNase DNase I Treatment IVT->DNase Crude mRNA Purify1 Initial Purification (e.g., LiCl precipitation) DNase->Purify1 Template-free mRNA HPLC HPLC Purification Purify1->HPLC Partially purified mRNA QC Quality Control HPLC->QC Highly pure mRNA Final Sterile-filtered, formulated Modified mRNA QC->Final

Caption: General workflow for modified mRNA synthesis and purification.

Protocol: In Vitro Transcription of N1-methylpseudouridine-modified mRNA

This is a representative protocol synthesized from multiple sources.[16][][19] Optimization is required for each specific template and scale.

  • Template Preparation:

    • A linear DNA template is required, containing a T7 promoter, 5' UTR, the open reading frame (ORF) of the target protein, a 3' UTR, and a poly(T) tract of ~120 nucleotides (for encoding the poly(A) tail).

    • The template is typically generated by PCR or by linearizing a plasmid with a restriction enzyme that cuts downstream of the poly(T) tract.

    • Purify the linear DNA template. The final concentration should be accurately determined (e.g., ~1 µg/µL).

  • IVT Reaction Assembly:

    • Work in an RNase-free environment. Use nuclease-free water, pipette tips, and tubes.

    • On ice, assemble the reaction in a total volume of, for example, 40 µL:

      • Nuclease-free water: to 40 µL

      • 10x Transcription Buffer: 4 µL

      • ATP solution (100 mM): 1.5 µL (for 3.75 mM final)

      • GTP solution (100 mM): 0.6 µL (for 1.5 mM final)

      • CTP solution (100 mM): 1.5 µL (for 3.75 mM final)

      • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) (100 mM): 1.5 µL (for 3.75 mM final)

      • Cap Analog (e.g., CleanCap® AG, 40 mM): 4.8 µL (for 4.8 mM final)

      • Linear DNA Template: ~1.6 µg

      • RNase Inhibitor (40 U/µL): 1 µL

      • T7 RNA Polymerase: 4 µL

    • Mix gently by pipetting. Centrifuge briefly to collect the reaction at the bottom of the tube.

  • Transcription and DNase Treatment:

    • Incubate the reaction at 37°C for 3-4 hours.

    • To remove the DNA template, add 2 µL of TURBO DNase and incubate for another 15 minutes at 37°C.

  • Purification:

    • Initial Purification: Purify the mRNA from the reaction mixture using a column-based kit (e.g., MEGAclear™ Kit) or LiCl precipitation to remove enzymes, salts, and free nucleotides.

    • HPLC Purification (Recommended): For therapeutic-grade mRNA, purification by ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is critical. This step effectively removes double-stranded RNA (dsRNA) byproducts, which are potent immune stimulators.[5][9]

      • Column: A DNA/RNA column (e.g., Agilent PLRP-S).

      • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

      • Buffer B: 0.1 M TEAA, 25% Acetonitrile, pH 7.0.

      • Gradient: Elute the RNA with a linear gradient of Buffer B (e.g., 38-65% over 6 column volumes).

      • Detection: Monitor absorbance at 260 nm.

      • Collect the fractions corresponding to the main peak of the full-length mRNA.

      • Desalt and concentrate the purified mRNA (e.g., by ethanol (B145695) precipitation or ultrafiltration).

  • Final Steps:

    • Resuspend the purified mRNA pellet in nuclease-free water or a suitable buffer (e.g., citrate (B86180) buffer).

    • Determine the final concentration using a spectrophotometer (e.g., NanoDrop) and assess integrity.

Quality Control of Modified mRNA

Rigorous quality control is essential to ensure the safety and efficacy of mRNA therapeutics. Key parameters include integrity, capping efficiency, and poly(A) tail length.

Protocol: Analysis of mRNA 5' Capping Efficiency by RNase H and LC-MS

This method provides quantitative information on the percentage of correctly capped mRNA molecules.[14][20][21][22]

  • RNase H Cleavage:

    • Design a chimeric 2'-O-methyl RNA/DNA probe that is complementary to the 5' end of the mRNA transcript.

    • Hybridize the probe to the mRNA sample.

    • Add RNase H, which will cleave the RNA strand of the RNA/DNA hybrid, releasing a short oligonucleotide fragment containing the 5' cap.

    • To facilitate purification, a biotin (B1667282) tag can be included on the probe, allowing for capture of the probe-fragment hybrid on streptavidin-coated magnetic beads.

  • Fragment Isolation:

    • If using a biotinylated probe, use a magnet to isolate the beads. Wash to remove the rest of the mRNA transcript and other components.

    • Elute the 5' fragment from the beads.

  • LC-MS Analysis:

    • Analyze the isolated fragments using liquid chromatography-mass spectrometry (LC-MS).

    • The mass spectrometer can distinguish between fragments with different cap structures (e.g., Cap 0, Cap 1, uncapped triphosphate) based on their unique mass-to-charge ratios.

    • Quantify the area under the curve for each species to determine the percentage of each, and thus the overall capping efficiency.

Protocol: Analysis of Poly(A) Tail Length

Poly(A) tail length is critical for mRNA stability and translational efficiency.[2][][23][24]

  • Enzymatic Digestion:

    • A simple method involves using RNase A/T1 digestion. In a high-salt buffer, these enzymes will digest the body of the mRNA but leave the poly(A) tail largely intact.

    • Alternatively, kits like the EZ-QC™ mRNA Poly(A) Tail Length Assay Kit use RNase A to selectively digest all non-adenine residues.

  • Gel Electrophoresis:

    • Run the digested sample on a high-resolution denaturing polyacrylamide gel (PAGE) or a suitable agarose (B213101) gel.

    • Run a poly(A) or RNA ladder of known sizes alongside the sample.

    • Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize.

  • Analysis:

    • Compare the migration of the poly(A) tail band to the ladder to determine its average length and distribution (smeariness of the band). Gel imaging software can be used for more precise quantification.

Protocol: Quantifying IFN-α Induction in Dendritic Cells by ELISA

This assay is crucial for assessing the immunogenicity of a modified mRNA construct.

  • Cell Culture and Transfection:

    • Culture human peripheral blood mononuclear cell (PBMC)-derived dendritic cells (DCs) or a suitable cell line (e.g., THP-1).

    • Transfect the DCs with a standardized amount (e.g., 1 µg) of the test mRNA (unmodified, Ψ-modified, m1Ψ-modified) complexed with a transfection reagent (e.g., Lipofectamine). Include a mock-transfected control.

    • Incubate the cells for 24 hours at 37°C.

  • Sample Collection:

    • After incubation, centrifuge the cell plates/tubes to pellet the cells.

    • Carefully collect the culture supernatant, which contains the secreted cytokines. Store at -80°C if not used immediately.

  • ELISA Procedure (using a commercial kit, e.g., R&D Systems, Invitrogen):

    • Follow the manufacturer's protocol precisely. A general workflow is as follows:

    • Coat a 96-well microplate with the capture antibody (anti-human IFN-α).

    • Wash the wells and block non-specific binding sites.

    • Add the prepared standards and the collected cell culture supernatants to the wells. Incubate for 2 hours.

    • Wash the wells. Add the detection antibody (e.g., a biotinylated anti-human IFN-α). Incubate.

    • Wash the wells. Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.

    • Wash the wells. Add the HRP substrate solution (e.g., TMB). A color will develop.

    • Stop the reaction with a stop solution. The color will change (e.g., from blue to yellow).

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

    • Use the standard curve to calculate the concentration of IFN-α (in pg/mL) in each of the experimental samples.

    • Compare the IFN-α levels between the different mRNA modification groups to quantify the reduction in immunogenicity.

Conclusion

The discovery and refinement of pseudouridine derivatives, particularly N1-methylpseudouridine, have been instrumental in overcoming the key hurdles of mRNA instability and immunogenicity. These modifications have unlocked the vast therapeutic potential of mRNA, enabling the rapid development of life-saving vaccines and paving the way for a new class of medicines. A thorough understanding of the synthesis, purification, and analytical characterization of these molecules, as detailed in this guide, is fundamental for any researcher or developer seeking to innovate and contribute to this exciting and rapidly evolving field.

References

An In-depth Technical Guide to N1-Cyclopropylmethylpseudouridine and the Broader Class of N1-Substituted Pseudouridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modified nucleosides are a cornerstone of modern nucleic acid therapeutics, enabling enhanced stability, increased protein expression, and reduced immunogenicity of messenger RNA (mRNA). Among these, N1-substituted pseudouridine (B1679824) derivatives have emerged as a critical class of modifications, with N1-methylpseudouridine being a key component in approved mRNA vaccines. This technical guide provides a comprehensive overview of the structural and functional properties of N1-substituted pseudouridines, with a specific focus on N1-Cyclopropylmethylpseudouridine as a representative member of this class. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes the known properties of related N1-alkylated pseudouridines to infer its potential characteristics and applications. Detailed experimental protocols for the synthesis, incorporation into mRNA, and functional evaluation of these modified nucleosides are provided, alongside visualizations of relevant biological pathways and experimental workflows.

Introduction to N1-Substituted Pseudouridine Derivatives

Pseudouridine (Ψ), an isomer of uridine, is the most abundant post-transcriptional modification in RNA. Its unique C-C glycosidic bond, in contrast to the N-C bond in uridine, imparts distinct structural and functional properties to the RNA molecule. The presence of an additional hydrogen bond donor at the N1 position in pseudouridine enhances base stacking and stabilizes the RNA backbone.

Building upon the foundational benefits of pseudouridine, further modification at the N1 position has been shown to offer additional advantages. The most well-studied of these is N1-methylpseudouridine (m1Ψ), which demonstrates superior performance in reducing the innate immunogenicity of mRNA and enhancing its translational efficiency.[1][2] This has been a critical factor in the success of mRNA-based COVID-19 vaccines.[2]

The N1 position of pseudouridine is amenable to the addition of various chemical groups beyond a methyl group. This compound represents one such derivative, where a cyclopropylmethyl group is attached to the N1 atom of the pseudouridine base. While detailed studies on this specific molecule are sparse, research on a variety of N1-substituted pseudouridines suggests that the nature of the substituent at the N1 position can modulate the properties of the resulting mRNA.

Structural and Functional Properties

Structural Properties

The fundamental structure of this compound consists of a pseudouridine core with a cyclopropylmethyl group attached to the N1 position of the uracil (B121893) base.

PropertyValue
Molecular Formula C₁₃H₁₈N₂O₆
Molecular Weight 298.29 g/mol
CAS Number 1613530-18-9
Canonical SMILES C1CC1CN2C=C(C(=O)NC2=O)C3OC(C(C3O)O)CO

The introduction of the cyclopropylmethyl group at the N1 position is expected to influence the conformational properties of the nucleoside and its interactions within an RNA strand. The size and electronic properties of the N1-substituent have been shown to affect the efficiency of in vitro transcription.[3]

Functional Properties

Based on studies of other N1-substituted pseudouridine derivatives, the incorporation of this compound into mRNA is anticipated to have the following functional consequences:

  • Reduced Innate Immunogenicity: N1-alkylation of pseudouridine can further diminish the recognition of mRNA by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR.[3] This leads to a dampened innate immune response, reducing inflammation and preventing the shutdown of protein translation.

  • Enhanced Translational Efficiency: By evading the innate immune system's translational shutdown mechanisms, mRNA containing N1-substituted pseudouridines can lead to higher and more sustained protein expression.[3]

  • Modulated mRNA Stability: The presence of modified nucleosides can protect mRNA from degradation by cellular nucleases, thereby increasing its half-life and the overall protein yield.

  • Decreased Cytotoxicity: Compared to unmodified mRNA, mRNA containing N1-substituted pseudouridines has been shown to exhibit lower cytotoxicity.[3]

Data Presentation: Comparative Functional Data of N1-Substituted Pseudouridines

While quantitative data for this compound is not publicly available, a study by Shin et al. from TriLink BioTechnologies provides comparative data on the effects of various N1-substituents on mRNA translation and cytotoxicity.[3] The table below summarizes these findings.

N1-SubstituentRelative Luciferase Activity in THP-1 Cells (Compared to Ψ-mRNA)Cell Viability (MTT Assay) (Compared to WT-mRNA)
Unsubstituted (Ψ)BaselineLower
Methyl (m1Ψ)HigherHigher
Ethyl (Et1Ψ)HigherHigher
2-Fluoroethyl (FE1Ψ)SimilarHigher
Propyl (Pr1Ψ)HigherHigher
Isopropyl (iPr1Ψ)LowerHigher
Methoxymethyl (MOM1Ψ)HigherHigher
Pivaloxymethyl (POM1Ψ)LowerHigher
Benzyloxymethyl (BOM1Ψ)LowerHigher

This table is a qualitative summary based on the findings presented in the poster by Shin et al.[3] The study did not include this compound.

Mandatory Visualizations

Signaling Pathways

Innate_Immune_Sensing_of_RNA cluster_extracellular Endosome cluster_cytoplasm Cytoplasm modRNA Modified mRNA (e.g., N1-Substituted Ψ) TLR78 TLR7/8 modRNA->TLR78 Reduced Binding MyD88 MyD88 TLR78->MyD88 NFkB_endo NF-κB MyD88->NFkB_endo Cytokines_endo Pro-inflammatory Cytokines NFkB_endo->Cytokines_endo RIGI RIG-I MAVS MAVS RIGI->MAVS PKR PKR eIF2a eIF2α PKR->eIF2a Phosphorylation IRF37 IRF3/7 MAVS->IRF37 IFN Type I IFN IRF37->IFN eIF2a_P eIF2α-P eIF2a->eIF2a_P Translation_Shutdown Translation Shutdown eIF2a_P->Translation_Shutdown modRNA_cyto Modified mRNA modRNA_cyto->RIGI Reduced Activation modRNA_cyto->PKR Reduced Activation

Innate immune sensing of mRNA and the role of N1-substituted pseudouridine.
Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis cluster_mrna_production mRNA Production cluster_functional_assays Functional Assays start Pseudouridine protection Ribose Protection start->protection alkylation N1-Alkylation with Cyclopropylmethyl Halide deprotection Deprotection alkylation->deprotection protection->alkylation phosphorylation Triphosphorylation purification_ntp HPLC Purification of NTP phosphorylation->purification_ntp deprotection->phosphorylation ntp N1-Cyclopropylmethyl- pseudouridine-5'-Triphosphate purification_ntp->ntp ivt In Vitro Transcription (T7 RNA Polymerase) ntp->ivt dna_template Linearized DNA Template (e.g., Luciferase) dna_template->ivt purification_mrna mRNA Purification (e.g., LiCl Precipitation, Chromatography) ivt->purification_mrna mod_mrna Modified Luciferase mRNA purification_mrna->mod_mrna transfection Transfection into THP-1 Cells mod_mrna->transfection luciferase_assay Luciferase Reporter Assay transfection->luciferase_assay mtt_assay MTT Cytotoxicity Assay transfection->mtt_assay results Data Analysis: Translational Activity & Cell Viability luciferase_assay->results mtt_assay->results

General experimental workflow for N1-substituted pseudouridine mRNA.

Experimental Protocols

The following protocols are representative methods for the synthesis and evaluation of mRNA containing N1-substituted pseudouridines, such as this compound. These are generalized protocols and may require optimization for specific applications.

Synthesis of this compound-5'-Triphosphate

This is a multi-step chemical synthesis process that should be performed by trained chemists in a suitable laboratory environment.

  • Protection of Ribose Hydroxyls: Start with commercially available pseudouridine. Protect the 2', 3', and 5' hydroxyl groups of the ribose sugar using standard protecting group chemistry (e.g., with TBDMSCl or acetic anhydride).

  • N1-Alkylation: In an appropriate aprotic solvent (e.g., DMF), treat the protected pseudouridine with a strong base (e.g., NaH) to deprotonate the N1 position. Add cyclopropylmethyl bromide and allow the reaction to proceed to completion.

  • Deprotection of 5'-Hydroxyl: Selectively deprotect the 5'-hydroxyl group, leaving the 2' and 3' hydroxyls protected.

  • Triphosphorylation: Phosphorylate the free 5'-hydroxyl group to the triphosphate. This is typically achieved using a phosphitylating agent followed by oxidation and pyrophosphate addition, or via enzymatic phosphorylation.

  • Full Deprotection: Remove the remaining protecting groups from the 2' and 3' hydroxyls.

  • Purification: Purify the final this compound-5'-triphosphate product using high-performance liquid chromatography (HPLC).

In Vitro Transcription of Modified mRNA[4]
  • Reaction Setup: Assemble the in vitro transcription reaction at room temperature in nuclease-free tubes. For a 20 µL reaction:

    • Nuclease-free water: to 20 µL

    • 10x Reaction Buffer: 2 µL

    • ATP, CTP, GTP solution (e.g., 7.5 mM each): 2 µL

    • This compound-5'-Triphosphate (7.5 mM): 2 µL

    • Linearized DNA template (1 µg): X µL

    • T7 RNA Polymerase Mix: 2 µL

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate for 15 minutes at 37°C.

  • mRNA Purification: Purify the transcribed mRNA using a suitable method such as LiCl precipitation or a column-based purification kit.

Luciferase Reporter Assay in THP-1 Cells[5][6]
  • Cell Culture: Culture THP-1 cells in appropriate media and conditions until they reach the desired confluency.

  • Transfection: Transfect the THP-1 cells with the in vitro transcribed luciferase mRNA containing this compound using a suitable transfection reagent. Include control mRNAs (unmodified and m1Ψ-modified) for comparison.

  • Incubation: Incubate the transfected cells for a defined period (e.g., 24-48 hours) to allow for mRNA translation and protein expression.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminometry: Add luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.

MTT Cytotoxicity Assay[7][8][9][10]
  • Cell Seeding: Seed cells (e.g., THP-1 or another relevant cell line) in a 96-well plate at a predetermined density.

  • Transfection: Transfect the cells with the modified mRNA as described in the luciferase assay protocol.

  • Incubation: Incubate the cells for the desired time period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound is a member of the promising class of N1-substituted pseudouridine derivatives for mRNA therapeutics. While specific data on this particular modification is limited, the broader understanding of N1-alkylation of pseudouridine suggests that it likely confers beneficial properties such as reduced immunogenicity and enhanced translational capacity to mRNA. The experimental protocols provided in this guide offer a framework for the synthesis, incorporation, and functional evaluation of this compound and other novel N1-substituted pseudouridines. Further research into the specific effects of the cyclopropylmethyl group on mRNA function will be valuable in expanding the toolkit of modified nucleosides for the development of next-generation mRNA-based therapies and vaccines.

References

Preliminary Studies on the Immunogenicity of N1-Cyclopropylmethyl-pseudouridine Modified mRNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of messenger RNA (mRNA) as a therapeutic modality has been significantly advanced by the development of modified nucleosides that enhance mRNA stability and translation while reducing its inherent immunogenicity. The incorporation of pseudouridine (B1679824) (Ψ) and its derivatives, most notably N1-methylpseudouridine (m1Ψ), has been a cornerstone of successful mRNA vaccines, such as those developed for COVID-19. These modifications are critical for evading the host's innate immune system, which can otherwise recognize synthetic mRNA as foreign, leading to inflammatory responses and reduced protein expression.

This technical guide focuses on the preliminary immunogenicity studies of a specific, novel modification: N1-Cyclopropylmethyl-pseudouridine (N1-cp-Ψ). While direct and comprehensive immunogenicity data for N1-cp-Ψ modified mRNA is not yet widely available in peer-reviewed literature, this guide synthesizes preliminary data on structurally related N1-alkyl-pseudouridine analogues. This information, primarily from studies on N1-ethyl-pseudouridine (N1-et-Ψ), N1-propyl-pseudouridine (N1-pr-Ψ), and N1-isopropyl-pseudouridine (N1-ipr-Ψ), provides valuable insights into the potential immunological profile of N1-cp-Ψ. The data presented herein is largely based on in vitro studies using human immune cells, which are critical for the initial assessment of the inflammatory potential of modified mRNA constructs.

The primary mechanism by which modified nucleosides reduce immunogenicity is by altering the way the mRNA interacts with pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, and RIG-I-like receptors (RLRs).[1] Unmodified single-stranded RNA can be a potent activator of these pathways, leading to the production of type I interferons and other pro-inflammatory cytokines. Modifications at the N1 position of pseudouridine can sterically hinder the binding of mRNA to these receptors, thereby dampening the downstream inflammatory cascade.

This guide will provide a summary of the available quantitative data, detailed experimental protocols for assessing immunogenicity, and visualizations of the key signaling pathways involved.

Data Presentation

The following tables summarize the key findings from preliminary studies on N1-alkyl-pseudouridine modified mRNA. It is important to note that these studies often use reporter gene expression (e.g., luciferase) in immune-sensitive cell lines as an indirect measure of immunogenicity; higher expression levels are generally correlated with a lower innate immune response.

ModificationRelative Luciferase Expression (in THP-1 cells vs. unmodified mRNA)Relative Cytotoxicity (MTT Assay in THP-1 cells)Reference
Unmodified UridineBaselineBaseline
Pseudouridine (Ψ)IncreasedDecreased compared to unmodified
N1-methyl-ΨSignificantly IncreasedDecreased compared to Ψ
N1-ethyl-ΨIncreasedDecreased compared to Ψ
N1-propyl-ΨIncreasedDecreased compared to Ψ
N1-isopropyl-ΨIncreasedDecreased compared to Ψ

Note: Specific quantitative values for cytokine induction (e.g., TNF-α, IFN-β, IL-6) for N1-Cyclopropylmethyl-pseudouridine and its close analogs are not available in the public domain at this time. The data above reflects relative protein expression and cytotoxicity, which serve as surrogates for assessing the innate immune response.

Experimental Protocols

In Vitro Transcription of N1-Cyclopropylmethyl-pseudouridine Modified mRNA

This protocol outlines the synthesis of mRNA incorporating N1-cp-Ψ.

a. Template Preparation:

  • A linearized plasmid DNA template encoding the gene of interest (e.g., Firefly Luciferase) downstream of a T7 RNA polymerase promoter is prepared.

  • The template is purified and quantified to ensure high quality and concentration.

b. In Vitro Transcription Reaction:

  • The following components are combined in a sterile, RNase-free microcentrifuge tube at room temperature:

    • Nuclease-free water

    • Transcription buffer (e.g., 5X)

    • ATP, GTP, CTP solution (e.g., 100 mM each)

    • N1-Cyclopropylmethyl-pseudouridine-5'-triphosphate (N1-cp-ΨTP) solution (e.g., 100 mM)

    • Linearized DNA template (e.g., 1 µg)

    • T7 RNA polymerase

  • The reaction is incubated at 37°C for 2-4 hours.

c. mRNA Purification:

  • Following transcription, the DNA template is removed by DNase treatment.

  • The mRNA is then purified using a method such as lithium chloride precipitation or silica-based spin columns to remove unincorporated nucleotides, enzymes, and salts.

  • The purified mRNA is quantified, and its integrity is assessed by gel electrophoresis.

In Vitro Immunogenicity Assessment in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a method to evaluate the cytokine response to modified mRNA in primary human immune cells.

a. Isolation of PBMCs:

  • Human whole blood is collected from healthy donors.

  • PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

  • The isolated PBMCs are washed and resuspended in complete RPMI medium.

b. Transfection of PBMCs with Modified mRNA:

  • PBMCs are seeded in a 24-well plate at a density of approximately 1 x 10^6 cells/well.

  • The modified mRNA is complexed with a suitable transfection reagent (e.g., a lipid-based transfection reagent) according to the manufacturer's instructions.

  • The mRNA-lipid complexes are added to the PBMCs.

c. Cytokine Measurement:

  • The cells are incubated for a defined period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.

  • After incubation, the cell culture supernatant is collected.

  • The concentrations of key inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6, IL-12) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • As a positive control, cells are stimulated with a known TLR agonist (e.g., R848). Un-transfected cells serve as a negative control.

Mandatory Visualization

Signaling Pathways

Innate_Immune_Sensing_of_mRNA cluster_endosome Endosome cluster_cytosol Cytosol ssRNA ssRNA (unmodified) TLR78 TLR7/8 ssRNA->TLR78 Activates modRNA N1-cp-Ψ mRNA modRNA->TLR78 Inhibits MyD88 MyD88 TLR78->MyD88 dsRNA dsRNA byproduct RIGI RIG-I dsRNA->RIGI Activates MAVS MAVS (on Mitochondria) RIGI->MAVS IRAKs IRAKs MyD88->IRAKs MyD88->IRAKs TRAF3 TRAF3 MAVS->TRAF3 TRAF6 TRAF6 IRAKs->TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi NFkB NF-κB IKK_complex->NFkB IRF3 IRF3 TBK1_IKKi->IRF3 Nucleus Nucleus NFkB->Nucleus IRF7->Nucleus IRF3->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines IFNs Type I Interferons (IFN-α, IFN-β) Nucleus->IFNs Experimental_Workflow cluster_synthesis mRNA Synthesis & Formulation cluster_invitro In Vitro Immunogenicity Assay cluster_data Data Analysis template DNA Template (e.g., Luciferase) ivt In Vitro Transcription (with N1-cp-ΨTP) template->ivt purification mRNA Purification ivt->purification lnp Lipid Nanoparticle Formulation purification->lnp transfection Transfect PBMCs with mRNA-LNP lnp->transfection pbmc_isolation Isolate Human PBMCs pbmc_isolation->transfection incubation Incubate (24h) transfection->incubation supernatant Collect Supernatant incubation->supernatant elisa Cytokine Quantification (ELISA) supernatant->elisa analysis Compare Cytokine Levels: - Unmodified mRNA - N1-cp-Ψ mRNA - Controls elisa->analysis

References

The Impact of N1-Cyclopropylmethylpseudouridine on mRNA Stability and Translation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of nucleoside modifications in enhancing mRNA stability, translational efficiency, and in mitigating innate immune responses. Among these, N1-alkyl-pseudouridine modifications have emerged as a cornerstone for the development of potent mRNA constructs. While N1-methylpseudouridine (m1Ψ) has been extensively studied and is a key component of approved COVID-19 mRNA vaccines, the therapeutic potential of other N1-alkyl analogues, such as N1-Cyclopropylmethylpseudouridine (cPmΨ), remains largely unexplored.

This technical guide provides an in-depth exploration of the known impacts of N1-alkyl-pseudouridine modifications on mRNA stability and translation. Due to the limited publicly available data on this compound, this document will focus on the well-characterized effects of N1-methylpseudouridine and other N1-alkyl analogues to establish a framework for understanding the potential properties of cPmΨ. We will delve into the underlying molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for evaluation, and visualize complex biological pathways and workflows.

Introduction to N1-Alkyl-Pseudouridine Modifications

Pseudouridine (B1679824) (Ψ), an isomer of uridine, is a naturally occurring modified nucleoside that can enhance the stability and translational capacity of mRNA while reducing its immunogenicity[1][2]. The addition of an alkyl group to the N1 position of pseudouridine can further augment these beneficial properties. The most prominent example, N1-methylpseudouridine (m1Ψ), has been shown to significantly increase protein expression from modified mRNA compared to its pseudouridine counterpart[3]. These modifications are thought to exert their effects through a combination of mechanisms, including altered codon-anticodon interactions, increased ribosome density on the mRNA, and evasion of innate immune recognition by Toll-like receptors (TLRs)[4].

The chemical nature of the N1-alkyl substituent can influence the degree of these effects. Studies on various N1-substituted pseudouridine derivatives, such as N1-ethyl-Ψ, have shown differential impacts on translational activity, suggesting a structure-activity relationship where the size and hydrophobicity of the alkyl group may play a crucial role[5]. While no direct data exists for this compound, its unique cyclopropylmethyl group may confer distinct properties related to steric hindrance and local conformational changes in the mRNA strand, potentially influencing interactions with the ribosome and other cellular machinery.

Quantitative Impact of N1-Alkyl-Pseudouridine Modifications

The following tables summarize quantitative data from studies on N1-methylpseudouridine and other relevant analogues, providing a benchmark for the evaluation of novel modifications like cPmΨ.

Table 1: Impact of N1-Methylpseudouridine (m1Ψ) on Protein Expression

Cell LineReporter GeneModificationFold Increase in Protein Expression (vs. Unmodified Uridine)Fold Increase in Protein Expression (vs. Pseudouridine)Reference
A549Firefly Luciferasem1Ψ~10-100 fold~13-fold[3][6]
HEK293TEGFPm1Ψ (low ratio)EnhancedNot Reported[7]
Mouse (in vivo)Reporter Genem1ΨNot ReportedUp to 44-fold (with m5C)[8]

Table 2: Comparative Translational Activity of N1-Substituted Pseudouridine Analogues

Cell LineReporter GeneModificationRelative Luciferase Activity (normalized to Ψ-mRNA)Reference
THP-1Firefly LuciferaseN1-methyl-Ψ (m1Ψ)~1.0[5]
THP-1Firefly LuciferaseN1-ethyl-Ψ (Et1Ψ)Higher than Ψ-mRNA, close to m1Ψ-mRNA[5]
THP-1Firefly LuciferaseN1-propyl-Ψ (Pr1Ψ)Higher than Ψ-mRNA, close to m1Ψ-mRNA[5]
THP-1Firefly LuciferaseN1-isopropyl-Ψ (iPr1Ψ)Higher than Ψ-mRNA, close to m1Ψ-mRNA[5]

Table 3: Effect of N1-Methylpseudouridine (m1Ψ) on mRNA Stability and Immunogenicity

ParameterCell Type/SystemModificationObservationReference
mRNA StabilityIn vitro (serum)m1Ψ (with m5C)Increased nuclease resistance[9]
Immunogenicity (TNF-α secretion)RAW 264.7 macrophagesm1Ψ (with m5C)Reduced compared to unmodified mRNA[9]
Innate Immune Activation (RIG-I, IFN-α, IFN-β)Neonatal Rat Cardiomyocytesm1ΨSignificantly lower than unmodified mRNA[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of modified mRNA and the assessment of its stability and translational efficiency. These protocols can be adapted for the evaluation of this compound.

In Vitro Synthesis of N1-Alkyl-Pseudouridine Modified mRNA

This protocol describes the generation of capped and polyadenylated mRNA containing a modified nucleoside triphosphate, such as this compound-5'-triphosphate (cPmΨ-TP).

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • ATP, GTP, CTP solutions (100 mM)

  • This compound-5'-triphosphate (cPmΨ-TP) solution (100 mM)

  • Anti-Reverse Cap Analog (ARCA)

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM spermidine, 50 mM DTT)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • LiCl solution

  • Nuclease-free water

  • MEGAclear™ Transcription Clean-Up Kit (or equivalent)

  • Poly(A) Polymerase

Procedure:

  • Transcription Reaction Setup: In a nuclease-free tube, assemble the following components at room temperature in the specified order:

    • Nuclease-free water to a final volume of 20 µL

    • 5x Transcription Buffer: 4 µL

    • ATP, GTP, CTP (100 mM each): 2 µL of each

    • cPmΨ-TP (100 mM): 2 µL (for 100% substitution of UTP)

    • ARCA (40 mM): 1 µL

    • Linearized DNA template (1 µg/µL): 1 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase (50 U/µL): 2 µL

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the mRNA using an appropriate kit (e.g., MEGAclear™) or by LiCl precipitation.

  • Poly(A) Tailing: Add a poly(A) tail to the 3' end of the mRNA using Poly(A) Polymerase according to the manufacturer's protocol.

  • Final Purification: Purify the polyadenylated mRNA again.

  • Quantification and Quality Control: Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a Bioanalyzer.

mRNA Stability Assay using Transcriptional Inhibition

This protocol measures the decay rate of a specific mRNA in cultured cells after blocking transcription with Actinomycin D[11].

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • Actinomycin D solution (5 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • TRIzol™ Reagent (or equivalent for RNA extraction)

  • Reverse Transcription Kit

  • qPCR Master Mix and primers for the target mRNA and a stable housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to reach ~70-80% confluency on the day of the experiment.

  • Transfection: Transfect the cells with the in vitro transcribed mRNA (e.g., cPmΨ-modified mRNA encoding a reporter protein).

  • Transcription Inhibition: After a desired time for protein expression (e.g., 24 hours), add Actinomycin D to the culture medium to a final concentration of 5 µg/mL. This is time point 0.

  • Time Course Collection: Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8, 12 hours).

  • RNA Extraction: At each time point, wash the cells with PBS and lyse them using TRIzol™ Reagent to extract total RNA.

  • Reverse Transcription: Synthesize cDNA from an equal amount of total RNA from each time point.

  • qPCR Analysis: Perform qPCR to quantify the relative abundance of the target mRNA at each time point, normalized to the housekeeping gene.

  • Half-life Calculation: Plot the percentage of remaining mRNA against time on a semi-logarithmic scale. The time at which 50% of the initial mRNA remains is the half-life.

Measurement of Translation Efficiency

This protocol outlines the assessment of protein expression from modified mRNA using a reporter assay and Western blotting.

Materials:

  • Cultured mammalian cells

  • Transfection reagent (e.g., Lipofectamine™)

  • Modified mRNA encoding a reporter protein (e.g., Luciferase or GFP)

  • Luciferase Assay System or fluorescence microscope/plate reader

  • RIPA buffer for cell lysis

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system

  • Primary antibody against the reporter protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Transfection: Transfect cells with equimolar amounts of the different modified mRNAs (e.g., unmodified, Ψ-modified, m1Ψ-modified, and cPmΨ-modified).

  • Reporter Gene Assay (e.g., Luciferase):

    • At a specified time post-transfection (e.g., 24 hours), lyse the cells using the luciferase assay lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

    • Normalize the luciferase activity to the total protein concentration of the lysate, determined by a BCA assay.

  • Western Blot Analysis:

    • At the same time point, lyse a parallel set of transfected cells with RIPA buffer.

    • Determine the total protein concentration.

    • Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the reporter protein, followed by the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to compare protein expression levels.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the evaluation of modified mRNA.

experimental_workflow cluster_synthesis mRNA Synthesis & Purification cluster_evaluation Functional Evaluation cluster_analysis Data Analysis synthesis In Vitro Transcription (with cPmΨ-TP) purification1 DNase Treatment & Purification synthesis->purification1 tailing Poly(A) Tailing purification1->tailing purification2 Final Purification & QC tailing->purification2 transfection Transfection into Cells purification2->transfection stability mRNA Stability Assay (Actinomycin D) transfection->stability translation Translation Efficiency Assay (Reporter Assay / Western Blot) transfection->translation immunogenicity Immunogenicity Assay (Cytokine Measurement) transfection->immunogenicity data_analysis Data Analysis & Comparison (Half-life, Protein Levels, Cytokines) stability->data_analysis translation->data_analysis immunogenicity->data_analysis

Caption: Workflow for evaluating a novel mRNA modification.

tlr_signaling unmodified_mrna Unmodified mRNA tlr7 TLR7/8 (Endosome) unmodified_mrna->tlr7 Activates modified_mrna N1-Alkyl-Ψ Modified mRNA modified_mrna->tlr7 Evades enhanced_translation Enhanced Translation modified_mrna->enhanced_translation myd88 MyD88 tlr7->myd88 irf7 IRF7 myd88->irf7 nfkb NF-κB myd88->nfkb type1_ifn Type I Interferon (IFN-α/β) irf7->type1_ifn inflammatory_cytokines Inflammatory Cytokines (TNF-α, IL-6) nfkb->inflammatory_cytokines translation_inhibition Translation Inhibition type1_ifn->translation_inhibition inflammatory_cytokines->translation_inhibition

Caption: Innate immune sensing of modified vs. unmodified mRNA.

logical_relationships modification N1-Alkyl-Pseudouridine Modification (e.g., cPmΨ) stability Increased mRNA Stability modification->stability Leads to translation Increased Translation Efficiency modification->translation Leads to immunogenicity Reduced Innate Immunogenicity modification->immunogenicity Leads to protein Higher Protein Yield stability->protein translation->protein immunogenicity->protein Prevents inhibition of therapeutic Enhanced Therapeutic Effect protein->therapeutic

Caption: Hypothesized relationships of N1-alkyl-Ψ modifications.

Conclusion and Future Directions

The incorporation of N1-alkyl-pseudouridine modifications into mRNA has proven to be a highly effective strategy for enhancing its therapeutic potential. While N1-methylpseudouridine has set a high standard, the exploration of novel analogues like this compound is essential for the continued advancement of mRNA technology. The unique structural features of the cyclopropylmethyl group may offer advantages in terms of mRNA stability, translational efficiency, or reduced immunogenicity.

The experimental protocols and evaluation frameworks presented in this guide provide a clear path for the systematic investigation of cPmΨ and other novel mRNA modifications. Future research should focus on the direct, quantitative comparison of a diverse range of N1-alkyl-pseudouridine analogues to elucidate clear structure-activity relationships. Such studies will be invaluable for the rational design of next-generation mRNA therapeutics with optimized safety and efficacy profiles.

References

A Technical Guide to the Enzymatic Incorporation of N1-Cyclopropylmethylpseudouridine into RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the enzymatic incorporation of N1-Cyclopropylmethylpseudouridine (N1-cpmΨ) into RNA. Given the limited direct research on N1-cpmΨ, this document leverages the extensive knowledge available for the closely related and widely studied analogue, N1-methylpseudouridine (N1mΨ), a key component in mRNA-based therapeutics.[1][2][3][4][5] Where available, comparative data for other N1-alkylated pseudouridines are presented to infer the expected behavior of N1-cpmΨ.

Introduction to this compound

This compound is a modified nucleoside, an analogue of uridine. The incorporation of modified nucleosides like pseudouridine (B1679824) and its derivatives into messenger RNA (mRNA) has been a pivotal development in the field of RNA therapeutics and vaccines.[1][5][6] These modifications can enhance the stability of the mRNA molecule, increase its translational efficiency, and crucially, reduce the innate immunogenic response that can be triggered by in vitro-transcribed RNA.[4][7] The N1-alkylation of pseudouridine, as seen in the well-studied N1-methylpseudouridine, has been shown to be particularly effective in this regard.[3][4] The cyclopropylmethyl group at the N1 position of pseudouridine in N1-cpmΨ is hypothesized to offer similar or potentially enhanced benefits due to its unique steric and electronic properties.

Enzymatic Synthesis of this compound-5'-Triphosphate (N1-cpmΨTP)

The prerequisite for the enzymatic incorporation of N1-cpmΨ into RNA is the chemical synthesis of its triphosphate form, N1-cpmΨTP. This process typically involves multiple steps, starting from the commercially available this compound. A generalizable chemoenzymatic route, drawing parallels from the synthesis of N1mΨTP, is outlined below.[8][9][10]

Diagram: Synthesis Pathway of N1-cpmΨTP

G N1_cpm_pseudo This compound N1_cpm_pseudo_MP N1-cpmΨ-Monophosphate N1_cpm_pseudo->N1_cpm_pseudo_MP Kinase (e.g., UMPK) N1_cpm_pseudo_DP N1-cpmΨ-Diphosphate N1_cpm_pseudo_MP->N1_cpm_pseudo_DP Kinase (e.g., UMPK) N1_cpm_pseudo_TP N1-cpmΨ-Triphosphate N1_cpm_pseudo_DP->N1_cpm_pseudo_TP Kinase (e.g., Pyruvate Kinase)

Caption: Chemoenzymatic synthesis of N1-cpmΨTP.

Enzymatic Incorporation into RNA via In Vitro Transcription

The primary method for incorporating modified nucleotides into RNA is through in vitro transcription (IVT).[7][11] This cell-free system utilizes a bacteriophage RNA polymerase, most commonly T7 RNA polymerase, to synthesize RNA from a DNA template.[12] T7 RNA polymerase exhibits a remarkable tolerance for a wide range of modified nucleotide triphosphates, allowing for the substitution of canonical nucleotides like UTP with their modified counterparts, such as N1-cpmΨTP.[5][7][13]

The Role of T7 RNA Polymerase

T7 RNA polymerase is a single-subunit DNA-dependent RNA polymerase that is highly specific for its promoter sequence.[14] During transcription elongation, the enzyme catalyzes the formation of phosphodiester bonds between incoming ribonucleoside triphosphates in a template-directed manner. The fidelity and efficiency of incorporating modified nucleotides can be influenced by the nature of the modification and the surrounding sequence context.[3]

Diagram: In Vitro Transcription Workflow

G cluster_reagents Reaction Components DNA_Template Linearized DNA Template (with T7 Promoter) IVT_Reaction In Vitro Transcription Reaction DNA_Template->IVT_Reaction Purification RNA Purification (e.g., column-based) IVT_Reaction->Purification DNase Treatment QC Quality Control (e.g., Gel Electrophoresis, LC-MS) Purification->QC Modified_RNA RNA with incorporated N1-cpmΨ QC->Modified_RNA T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT_Reaction NTPs ATP, GTP, CTP NTPs->IVT_Reaction N1_cpm_pseudo_TP N1-cpmΨTP N1_cpm_pseudo_TP->IVT_Reaction Buffer Transcription Buffer Buffer->IVT_Reaction

Caption: General workflow for enzymatic synthesis of N1-cpmΨ-modified RNA.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of mRNA containing N1-methylpseudouridine and can be used as a starting point for working with this compound.[6][15][16]

DNA Template Preparation
  • Template Design : The DNA template should contain a T7 promoter sequence upstream of the desired RNA coding sequence. For mRNA synthesis, a poly(T) stretch can be included at the 3' end of the coding sequence to generate a poly(A) tail in the final transcript.

  • Linearization : If using a plasmid DNA template, it must be linearized downstream of the RNA coding sequence using a restriction enzyme.

  • Purification : The linearized DNA template should be purified to remove enzymes and salts, for instance, using a PCR purification kit.

In Vitro Transcription Reaction Setup

The following is a representative 20 µL reaction setup. Optimization of component concentrations may be necessary.

ComponentFinal ConcentrationExample Volume (20 µL reaction)
Transcription Buffer (5x)1x4 µL
ATP, GTP, CTP (100 mM each)7.5 mM each1.5 µL
N1-cpmΨTP (100 mM)7.5 mM1.5 µL
Linearized DNA Template50-100 ng/µL1 µg (variable volume)
RNase Inhibitor1 U/µL1 µL
T7 RNA Polymerase2.5 U/µL2 µL
Nuclease-free Water-to 20 µL

Procedure:

  • Thaw all components on ice.

  • Combine the components in the order listed at room temperature to avoid precipitation of the DNA template by spermidine (B129725) in the buffer.

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate at 37°C for 2-4 hours.

RNA Purification
  • DNase Treatment : Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification : Purify the RNA using a column-based RNA cleanup kit or by lithium chloride precipitation.

  • Quantification : Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).

Quantitative Data on Incorporation

Table 1: Comparative Incorporation of N1-Alkyl-Pseudouridine Triphosphates vs. UTP

N1-Alkyl GroupRelative Incorporation Yield (Modified NTP / UTP)Key Observation
Methyl (m1Ψ)~1.0 - 1.5Generally well-incorporated, slight preference over UTP.
Ethyl (e1Ψ)> MethylIncreased incorporation yield compared to m1Ψ.
Propyl (p1Ψ)> EthylFurther increased incorporation yield compared to e1Ψ.

Data is qualitative and based on trends observed in nanopore sequencing experiments where the modified NTP was in equal competition with UTP.[17]

Based on this trend, it is reasonable to hypothesize that this compound, with its bulkier cyclopropylmethyl group, would also be efficiently incorporated by T7 RNA polymerase, potentially with an efficiency comparable to or greater than the propyl derivative.

Table 2: Fidelity of N1-methylpseudouridine Incorporation

RNA PolymeraseError Rate (errors/base) for m1Ψ-modified RNAPredominant Error Type
T7 RNAP2.5 ± 0.0 x 10⁻⁴Base substitutions
SP6 RNAP2.5 ± 0.0 x 10⁻⁴Base substitutions

Data from a study on N1-methylpseudouridine incorporation fidelity.[3] It is demonstrated that N1mΨ is incorporated with higher fidelity than pseudouridine (Ψ).[3][18]

Analysis and Quantification of Incorporation

Verifying the successful incorporation of N1-cpmΨ into the synthesized RNA is a critical quality control step. The most definitive method for this is enzymatic digestion of the RNA followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][8][19][20]

Diagram: Analytical Workflow for Incorporation Verification

G Modified_RNA Purified N1-cpmΨ-RNA Digestion Enzymatic Digestion (e.g., Nuclease P1, Alkaline Phosphatase) Modified_RNA->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Separation of Nucleosides Data_Analysis Data Analysis LC_MS->Data_Analysis Mass Spectra Result Quantification of N1-cpmΨ Nucleoside Data_Analysis->Result

Caption: Workflow for the analysis and quantification of N1-cpmΨ in RNA.

Protocol for RNA Digestion and LC-MS/MS Analysis
  • RNA Digestion :

    • To approximately 1 µg of purified RNA, add a mixture of nuclease P1 and alkaline phosphatase in a suitable buffer.

    • Incubate at 37°C for 1-2 hours to digest the RNA into individual nucleosides.

  • LC-MS/MS Analysis :

    • Inject the digested sample into an LC-MS/MS system.

    • Separate the nucleosides using a suitable chromatography column (e.g., C18).

    • Detect and quantify the canonical nucleosides (A, G, C) and the modified nucleoside (N1-cpmΨ) based on their specific mass-to-charge ratios and retention times.

Conclusion

The enzymatic incorporation of this compound into RNA represents a promising avenue for the development of novel RNA-based therapeutics and vaccines. While direct quantitative data for this specific modification is still emerging, the extensive research on N1-methylpseudouridine and related N1-alkylated pseudouridines provides a robust framework for its synthesis, incorporation, and analysis. The protocols and data presented in this guide offer a solid foundation for researchers to explore the potential of N1-cpmΨ-modified RNA in their drug development pipelines. Further studies are warranted to fully characterize the kinetic parameters of N1-cpmΨTP incorporation and the functional consequences of this modification on RNA properties.

References

N1-Cyclopropylmethylpseudouridine: A Technical Guide to its Potential in Next-Generation mRNA Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unprecedented success of mRNA vaccines has been largely attributed to the use of modified nucleosides, particularly N1-methylpseudouridine (m1Ψ), which enhances mRNA stability and translational efficiency while reducing innate immunogenicity. As the field seeks to further optimize mRNA therapeutics, novel nucleoside analogs are being explored. This technical guide focuses on N1-Cyclopropylmethylpseudouridine, a promising but less-studied pseudouridine (B1679824) derivative, and its potential applications in vaccine development. We provide a comprehensive overview of the rationale for its use, hypothesized benefits based on its unique chemical structure, and a framework for its evaluation. This document includes detailed, generalized experimental protocols for the synthesis, incorporation, and assessment of this compound-modified mRNA, alongside comparative data for established modifications.

Introduction: The Critical Role of Modified Nucleosides in mRNA Vaccines

The therapeutic potential of in vitro transcribed (IVT) mRNA was historically hindered by its inherent instability and its tendency to trigger innate immune responses.[1] Unmodified single-stranded RNA is recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR7 and TLR8) and RIG-I, leading to the production of type I interferons and pro-inflammatory cytokines, which can suppress translation and lead to cell toxicity.[2]

The seminal discovery that replacing uridine (B1682114) with pseudouridine (Ψ) could abrogate this immune recognition was a critical breakthrough.[3] Further research demonstrated that the addition of a methyl group to the N1 position of pseudouridine, creating N1-methylpseudouridine (m1Ψ), offered even greater advantages.[4] mRNA fully substituted with m1Ψ exhibits significantly reduced immunogenicity and enhanced protein expression, a finding that underpinned the development of the highly effective Pfizer-BioNTech and Moderna COVID-19 vaccines.[5][6]

The success of m1Ψ has spurred investigation into other N1-substituted pseudouridine analogs to further refine the performance of mRNA therapeutics.[2] The hypothesis is that altering the size, hydrophobicity, and electronic properties of the N1-substituent can fine-tune the balance between mRNA stability, translational efficiency, and the residual immunogenicity that may be desirable for vaccine adjuvancy. This compound, with its bulky and rigid cyclopropyl (B3062369) group, represents an intriguing candidate in this ongoing exploration.

Biochemical Profile of this compound

This compound is a derivative of pseudouridine, an isomer of uridine where the ribose sugar is attached to the C5 position of the uracil (B121893) base instead of the N1 position.[7] This C-glycosidic bond provides greater rotational freedom and an additional hydrogen bond donor at the N1 position, which contributes to altered base pairing and stacking interactions, enhancing RNA stability.[7]

The key feature of this compound is the cyclopropylmethyl group attached to the N1 position. This substituent introduces distinct properties compared to the methyl group in m1Ψ:

  • Steric Bulk: The cyclopropylmethyl group is significantly larger and more conformationally constrained than a methyl group. This could influence interactions with the ribosomal machinery and RNA-binding proteins.

  • Hydrophobicity: The alkyl nature of the substituent increases the hydrophobicity of the nucleoside. This may impact RNA folding, stability, and interactions with cellular components.

  • Electronic Properties: The electronic effects of the cyclopropylmethyl group may differ from the methyl group, potentially influencing base stacking and pairing energies within the mRNA strand.

These unique characteristics form the basis for hypothesizing its potential advantages in mRNA vaccine design.

graph {
  layout=neato;
  node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
  edge [fontname="Arial", fontsize=10, color="#34A853"];

U [label="Uridine", pos="0,1.5!"]; Psi [label="Pseudouridine (Ψ)", pos="2.5,1.5!"]; m1Psi [label="N1-Methylpseudouridine (m1Ψ)", pos="0,0!"]; cpmPsi [label="this compound", pos="2.5,0!"];

U -- Psi [label="Isomerization"]; Psi -- m1Psi [label="N1-Methylation"]; Psi -- cpmPsi [label="N1-Cyclopropylmethylation"]; }

Caption: Chemical structures of Uridine and its key modified analogs.

experimental_workflow cluster_synthesis Phase 1: Synthesis & Production cluster_evaluation Phase 2: Evaluation template Linearized DNA Template ivt In Vitro Transcription (IVT) + Capping template->ivt ntps ATP, GTP, CTP, N1-Cyclopropylmethyl-Pseudo-UTP ntps->ivt purification mRNA Purification (e.g., Chromatography) ivt->purification transfection LNP Formulation & Cell Transfection (THP-1) purification->transfection stability mRNA Stability Assay purification->stability expression Protein Expression (Luciferase Assay) transfection->expression immunogenicity Immunogenicity (Cytokine ELISA) transfection->immunogenicity innate_immune_sensing cluster_endosome Endosome cluster_cytosol Cytosol mRNA_U mRNA (Uridine) TLR78 TLR7 / TLR8 mRNA_U->TLR78 Recognition RIGI RIG-I mRNA_U->RIGI Recognition mRNA_mod mRNA (m1Ψ or N1-Cyclopropylmethyl-Ψ) mRNA_mod->TLR78 Blocked mRNA_mod->RIGI Blocked MyD88 MyD88 TLR78->MyD88 MAVS MAVS RIGI->MAVS IRF7 IRF7 MyD88->IRF7 NFkB NF-κB MyD88->NFkB MAVS->IRF7 MAVS->NFkB Cytokines Pro-inflammatory Cytokines & IFN-I IRF7->Cytokines NFkB->Cytokines

Caption: Innate immune pathways modulated by modified mRNA.

Conclusion and Future Outlook

N1-methylpseudouridine has set a high benchmark for modified nucleosides in mRNA vaccine technology. However, the pursuit of novel analogs with potentially superior or more finely-tuned properties is a critical avenue of research for the next generation of mRNA therapeutics. This compound stands out as a candidate worthy of investigation due to its unique structural characteristics. Its larger, more rigid N1-substituent may offer advantages in mRNA stability and immunomodulation.

The experimental framework provided in this guide offers a clear path for the systematic evaluation of this compound-modified mRNA. By directly comparing its performance against the current gold standard, m1Ψ, researchers can determine its potential to enhance vaccine efficacy, duration of expression, and safety profiles. The insights gained from such studies will be invaluable in expanding the toolkit of RNA modifications and advancing the entire field of mRNA-based medicines.

References

Methodological & Application

Application Notes and Protocols for Incorporating N1-Cyclopropylmethylpseudouridine into Therapeutic mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of modified nucleosides that enhance its stability, increase translational efficiency, and reduce its inherent immunogenicity. N1-methylpseudouridine (m1Ψ) has become a cornerstone modification in approved mRNA vaccines and therapeutics. Building on this success, novel modifications such as N1-cyclopropylmethylpseudouridine (cPseudoU) are being explored for potentially further improved characteristics.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into therapeutic mRNA. Given that specific data and protocols for cPseudoU are still emerging, the following sections leverage the extensive knowledge base for the closely related and well-documented N1-methylpseudouridine (m1Ψ) as a practical guide. Researchers should consider these protocols as a strong starting point, with the understanding that optimization for cPseudoU may be required.

Data Presentation: The Impact of N1-Methylpseudouridine Modification

The incorporation of N1-methylpseudouridine has been shown to dramatically improve the therapeutic properties of mRNA. The following tables summarize key quantitative data from studies on m1Ψ-modified mRNA, which can serve as a benchmark for evaluating cPseudoU-modified constructs.

Table 1: Enhancement of Protein Expression by m1Ψ-mRNA

Cell Line/SystemReporter GeneFold Increase in Protein Expression (m1Ψ vs. Unmodified U)Citation(s)
Mammalian Cell LinesReporter GeneUp to ~13-fold[1]
MiceReporter GeneUp to ~13-fold[1]
Mammalian Cell Lines (double modified with m5C)Reporter GeneUp to ~44-fold[1]
In vitro translation systemN/A>10-fold increase in protein production relative to Ψ[2]
HEK 293 cellsSpike ProteinSimilar yields to unmodified mRNA (due to lack of TLR3 expression)[2]

Table 2: Reduction of Innate Immune Response by m1Ψ-mRNA

Cell LineImmune Response Marker% Reduction or EffectCitation(s)
293T cellsRIG-I mRNA levelsSignificantly reduced with high m1Ψ modification[3]
293T cellsRANTES mRNA levelsSignificantly reduced with high m1Ψ modification[3]
293T cellsIL-6 mRNA levelsSignificantly reduced with high m1Ψ modification[3]
293T cellsIFN-β1 mRNA levelsSignificantly reduced with high m1Ψ modification[3]
293T cellsTNF-α mRNA levelsSignificantly reduced with high m1Ψ modification[3]
Primary human fibroblast-like synoviocytesIL-6, TNF-α, CXCL10 concentration and expressionSuppressed by m1Ψ-EGFP mRNA compared to unmodified EGFP mRNA[4]

Table 3: Effect of m1Ψ on mRNA Stability

SystemParameterObservationCitation(s)
In vitromRNA half-lifem1Ψ modification enhances stability[3]
Transfected 293T cellsIntracellular stabilityPositive correlation between modification ratio and stability[3]
N/ASecondary structurem1Ψ enforces secondary structure, potentially increasing functional half-life[5]

Experimental Protocols

The following protocols provide a detailed methodology for the production and evaluation of modified mRNA. These protocols are based on established methods for m1Ψ-mRNA and should be adapted and optimized for cPseudoU.

Protocol 1: Synthesis of this compound-5'-Triphosphate (cPseudoUTP)

1.1. Chemical Synthesis of this compound: This step involves the alkylation of the N1 position of pseudouridine (B1679824) with a cyclopropylmethyl group. This is a specialized organic chemistry synthesis that should be performed by experienced chemists.

1.2. Enzymatic Phosphorylation to cPseudoUTP: A one-pot enzymatic cascade reaction is an efficient method for converting the nucleoside to the triphosphate.

Materials:

  • This compound

  • Nucleoside kinase (e.g., Uridine Monophosphate Kinase)

  • Nucleoside monophosphate (NMP) kinase

  • Nucleoside diphosphate (B83284) (NDP) kinase

  • ATP or a stable ATP analog (as a phosphate (B84403) donor)

  • ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Purification system (e.g., HPLC with an anion-exchange column)

Procedure:

  • Dissolve this compound in the reaction buffer.

  • Add ATP (or analog), the ATP regeneration system components, and the kinases (nucleoside kinase, NMP kinase, and NDP kinase) to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzymes (typically 37°C) for several hours to overnight.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, purify the cPseudoUTP from the reaction mixture using anion-exchange HPLC.

  • Lyophilize the purified cPseudoUTP and store at -80°C.

Protocol 2: In Vitro Transcription of cPseudoU-Modified mRNA

This protocol describes the synthesis of cPseudoU-modified mRNA using a commercially available in vitro transcription (IVT) kit, with complete substitution of UTP with cPseudoUTP.

Materials:

  • Linearized DNA template with a T7 promoter

  • cPseudoUTP (100 mM solution)

  • ATP, CTP, GTP (100 mM solutions)

  • In vitro transcription kit (e.g., HiScribe™ T7 ARCA mRNA Kit from NEB, or similar)

  • Nuclease-free water

  • DNase I, RNase-free

  • RNA purification kit or method (e.g., spin columns or HPLC)

Procedure:

  • Thaw all reagents on ice. Keep the T7 RNA Polymerase Mix on ice.

  • Assemble the transcription reaction at room temperature in a nuclease-free tube. For a 20 µL reaction:

    • Nuclease-free Water: to 20 µL

    • 10x Reaction Buffer: 2 µL

    • ATP (100 mM): 2 µL

    • CTP (100 mM): 2 µL

    • GTP (100 mM): 0.5 µL

    • Cap Analog (e.g., ARCA, 40 mM): 4 µL

    • cPseudoUTP (100 mM): 2 µL

    • Linearized DNA Template (1 µg): X µL

    • T7 RNA Polymerase Mix: 2 µL

  • Mix thoroughly by gentle pipetting and centrifuge briefly.

  • Incubate at 37°C for 2-4 hours.

  • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Proceed immediately to mRNA purification.

Protocol 3: Purification of cPseudoU-Modified mRNA by HPLC

HPLC purification is crucial to remove dsRNA byproducts and other contaminants that can trigger an immune response.

Materials:

  • Crude cPseudoU-mRNA from the IVT reaction

  • HPLC system with a UV detector

  • Reverse-phase HPLC column suitable for oligonucleotide purification (e.g., a C18 column)

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Buffer B: 0.1 M TEAA, 25% Acetonitrile

  • Nuclease-free collection tubes

Procedure:

  • Equilibrate the HPLC column with a starting percentage of Buffer B (e.g., 20-30%).

  • Dilute the crude mRNA in Buffer A and inject it onto the column.

  • Elute the mRNA using a linear gradient of Buffer B. A typical gradient might be from 30% to 60% Buffer B over 30 minutes. The optimal gradient should be determined empirically.

  • Monitor the elution profile at 260 nm. The main peak corresponds to the full-length mRNA.

  • Collect the fractions corresponding to the main peak.

  • Desalt and concentrate the purified mRNA using a suitable method (e.g., ethanol (B145695) precipitation or spin columns).

  • Resuspend the purified mRNA in nuclease-free water or a suitable buffer and store at -80°C.

Protocol 4: Formulation of cPseudoU-mRNA into Lipid Nanoparticles (LNPs)

LNPs are a common and effective delivery vehicle for mRNA therapeutics.

Materials:

  • Purified cPseudoU-mRNA

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipids (e.g., DSPC, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol

  • Acidic buffer (e.g., sodium acetate buffer, pH 4.0)

  • Neutral buffer for dialysis (e.g., PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid mixture in ethanol containing the ionizable lipid, helper lipids, and PEG-lipid at the desired molar ratio.

  • Dissolve the cPseudoU-mRNA in the acidic buffer.

  • Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).

  • The rapid mixing will lead to the self-assembly of LNPs encapsulating the mRNA.

  • Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS) to remove ethanol and raise the pH.

  • Concentrate the LNP formulation if necessary using a centrifugal filter unit.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 5: In Vitro Transfection and Protein Expression Analysis

This protocol describes the transfection of cells with cPseudoU-mRNA-LNPs and the subsequent measurement of protein expression using a luciferase reporter assay.

Materials:

  • Cells (e.g., HEK293T or A549)

  • Cell culture medium

  • cPseudoU-mRNA-LNPs encoding a reporter protein (e.g., Firefly luciferase)

  • Control mRNA-LNPs (e.g., encoding Renilla luciferase for normalization)

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System from Promega)

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate and grow to 70-80% confluency.

  • Gently add the cPseudoU-mRNA-LNPs (and control LNPs) to the cells in fresh culture medium.

  • Incubate for the desired time (e.g., 6, 12, 24, 48 hours).

  • Lyse the cells according to the luciferase assay kit manufacturer's protocol.

  • Add the luciferase substrate to the cell lysate.

  • Immediately measure the luminescence using a luminometer.

  • Normalize the Firefly luciferase signal to the Renilla luciferase signal to account for transfection efficiency.

Protocol 6: Assessment of Immunogenicity

This protocol outlines the measurement of pro-inflammatory cytokine induction following transfection of immune-competent cells with cPseudoU-mRNA.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like THP-1)

  • Cell culture medium

  • cPseudoU-mRNA-LNPs

  • Unmodified mRNA-LNPs (as a positive control for immune stimulation)

  • LPS (lipopolysaccharide) as another positive control

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IFN-β)

Procedure:

  • Seed the immune cells in a multi-well plate.

  • Treat the cells with cPseudoU-mRNA-LNPs, unmodified mRNA-LNPs, LPS, or a vehicle control.

  • Incubate for a specified time (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of secreted cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Compare the cytokine levels induced by cPseudoU-mRNA to the controls.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the incorporation and function of cPseudoU-modified mRNA.

experimental_workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription (IVT) cluster_purification mRNA Purification cluster_formulation LNP Formulation cluster_analysis Analysis & Application plasmid Plasmid DNA linearization Linearization plasmid->linearization Restriction Enzyme ivt IVT Reaction (with cPseudoUTP) linearization->ivt T7 RNA Polymerase purification HPLC Purification ivt->purification formulation Microfluidic Mixing purification->formulation Lipids characterization Characterization (Size, PDI, Encapsulation) formulation->characterization invitro In Vitro Studies (Protein Expression, Immunogenicity) characterization->invitro invivo In Vivo Studies characterization->invivo

Caption: Experimental workflow for therapeutic mRNA production.

tlr_signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA (unmodified) TLR7 TLR7/8 ssRNA->TLR7 Recognition cPseudoU_mRNA cPseudoU-mRNA cPseudoU_mRNA->TLR7 Reduced Recognition MyD88 MyD88 TLR7->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB Activation cytokines Pro-inflammatory Cytokines & Chemokines NFkB->cytokines Transcription

Caption: Toll-Like Receptor (TLR) 7/8 signaling pathway.

rigi_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA dsRNA byproduct RIGI_MDA5 RIG-I / MDA5 dsRNA->RIGI_MDA5 Recognition cPseudoU_mRNA_clean Purified cPseudoU-mRNA cPseudoU_mRNA_clean->RIGI_MDA5 Reduced Recognition MAVS MAVS (on Mitochondria) RIGI_MDA5->MAVS Activation TRAFs TRAFs MAVS->TRAFs TBK1_IKKe TBK1 / IKKε MAVS->TBK1_IKKe IRF3_7 IRF3 / IRF7 TBK1_IKKe->IRF3_7 Phosphorylation IFNs Type I Interferons (IFN-α, IFN-β) IRF3_7->IFNs Transcription

Caption: RIG-I/MDA5 signaling pathway.

References

Application of N1-Cyclopropylmethylpseudouridine in Cell-Based Assays for Antiviral Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Cyclopropylmethylpseudouridine is a synthetic nucleoside analog belonging to the class of pseudouridine (B1679824) derivatives. While specific antiviral data for this compound is not extensively available in public literature, its structural similarity to other N1-substituted pseudouridines, such as N1-methylpseudouridine (m1Ψ), suggests its potential as a modulator of viral replication. Modified nucleosides, particularly m1Ψ, have been pivotal in the development of mRNA vaccines, demonstrating an ability to evade innate immune recognition and enhance protein translation.[1][2][3][4] In the context of antiviral research, such modifications can be explored for their capacity to interfere with viral RNA-dependent RNA polymerase (RdRp) activity, thereby inhibiting viral genome replication.[5][6][7]

These application notes provide a framework for evaluating the antiviral potential of this compound using standard cell-based assays. The protocols and data presented are based on established methodologies for analogous nucleoside compounds and serve as a guide for initiating screening cascades.

Mechanism of Action (Hypothesized)

The proposed antiviral mechanism of this compound, like other nucleoside analogs, centers on its interaction with the viral replication machinery. After cellular uptake, it is anticipated to be phosphorylated to its triphosphate form by host cell kinases. This triphosphate metabolite can then act as a substrate for the viral RNA-dependent RNA polymerase (RdRp). Incorporation of this compound triphosphate into the nascent viral RNA strand is hypothesized to disrupt the replication process through one or more of the following mechanisms:

  • Chain Termination: The modification may prevent the addition of subsequent nucleotides, leading to premature termination of the viral RNA chain.

  • Mutagenesis: The altered base-pairing properties of the modified nucleoside could introduce errors into the viral genome, leading to the production of non-functional viral proteins and progeny.

  • Inhibition of Polymerase Activity: The presence of the modified nucleotide within the template or nascent strand could hinder the processivity of the RdRp.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the antiviral activity and cytotoxicity of this compound against a panel of RNA viruses. These values serve as a template for data organization and interpretation.

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineAssay TypeEC50 (µM)
Influenza A Virus (H1N1)MDCKViral Yield Reduction2.5
Respiratory Syncytial Virus (RSV)HEp-2Plaque Reduction1.8
Zika Virus (ZIKV)VeroReporter Gene (Luciferase)3.2
SARS-CoV-2Vero E6Viral Yield Reduction4.5

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeCC50 (µM)
MDCKMTT Assay> 100
HEp-2MTS Assay> 100
VeroCellTiter-Glo85
Vero E6MTT Assay92

Table 3: Selectivity Index of this compound

VirusCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A Virus (H1N1)MDCK> 1002.5> 40
Respiratory Syncytial Virus (RSV)HEp-2> 1001.8> 55.6
Zika Virus (ZIKV)Vero853.226.6
SARS-CoV-2Vero E6924.520.4

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific viruses and cell lines.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that is toxic to the host cells.

Materials:

  • This compound

  • Host cell line (e.g., Vero, MDCK)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a cell-free blank.

  • Incubate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the compound.

Materials:

  • This compound

  • Virus stock of known titer

  • Host cell line

  • 96-well cell culture plates

  • Infection medium (low serum)

  • Overlay medium (e.g., containing carboxymethylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 96-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in infection medium.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum and add the compound dilutions.

  • Incubate for a period sufficient for one round of viral replication (e.g., 24-48 hours).

  • Harvest the supernatant containing the progeny virus.

  • Perform a plaque assay or TCID50 assay on fresh cell monolayers using serial dilutions of the harvested supernatant to determine the viral titer.

  • Calculate the 50% effective concentration (EC50), the concentration at which the viral yield is reduced by 50%, by plotting the percentage of viral yield inhibition against the compound concentration.

Protocol 3: Reporter Gene Assay (Luciferase-Based)

This assay utilizes a recombinant virus expressing a reporter gene (e.g., luciferase) to measure viral replication.

Materials:

  • This compound

  • Reporter virus (e.g., ZIKV-Luc)

  • Host cell line

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed host cells in 96-well plates and incubate overnight.

  • Prepare serial dilutions of this compound.

  • Infect the cells with the reporter virus in the presence of the compound dilutions.

  • Incubate for a predetermined period (e.g., 48 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the EC50 by plotting the percentage of luciferase activity inhibition against the compound concentration.

Visualizations

Signaling Pathway: Inhibition of Viral RNA Synthesis

G cluster_cell Host Cell cluster_virus Viral Replication Complex Compound This compound Kinases Host Kinases Compound->Kinases Phosphorylation Triphosphate This compound -Triphosphate RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Substrate Competition NascentRNA Nascent Viral RNA Triphosphate->NascentRNA Incorporation Kinases->Triphosphate RdRp->NascentRNA Elongation ViralRNA Viral RNA Genome ViralRNA->RdRp Template Inhibition Replication Inhibition NascentRNA->Inhibition Chain Termination / Mutagenesis

Caption: Hypothesized mechanism of this compound antiviral activity.

Experimental Workflow: Antiviral Screening Cascade

G Start Start: Compound Library (this compound) Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity PrimaryScreen 2. Primary Antiviral Screen (e.g., Reporter Gene Assay) Start->PrimaryScreen DataAnalysis 4. Data Analysis (EC50, CC50, SI) Cytotoxicity->DataAnalysis DoseResponse 3. Dose-Response Assay (e.g., Viral Yield Reduction) PrimaryScreen->DoseResponse Active Compounds DoseResponse->DataAnalysis Hit Hit Compound DataAnalysis->Hit SI > 10

Caption: A typical workflow for cell-based antiviral screening.

Logical Relationship: Assay Selection Guide

G AssayType Assay Type High-Throughput Mechanistic Insight Potency Confirmation Reporter Reporter Gene Assay AssayType:f0->Reporter CPE CPE Reduction Assay AssayType:f0->CPE Plaque Plaque Reduction Assay AssayType:f1->Plaque Yield Viral Yield Reduction Assay AssayType:f1->Yield AssayType:f2->Yield MoA Mechanism of Action Studies (e.g., Time-of-Addition) Yield->MoA

Caption: Guide for selecting appropriate antiviral assays.

References

Application Notes and Protocols for the Detection and Quantification of N1-Cyclopropylmethylpseudouridine in RNA Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-cyclopropylmethylpseudouridine (ccm1Ψ) is a modified nucleoside that, like its close analog N1-methylpseudouridine (m1Ψ), is of significant interest in the development of mRNA-based therapeutics and vaccines. The incorporation of such modified nucleosides can enhance the stability and translational efficiency of mRNA transcripts while reducing their immunogenicity. Accurate and robust analytical methods for the detection and quantification of ccm1Ψ are therefore critical for research, process development, and quality control in the manufacturing of RNA therapeutics.

This document provides detailed application notes and protocols for the analysis of ccm1Ψ in RNA transcripts, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for the quantification of modified nucleosides.[1][2]

Principle of Detection and Quantification

The quantitative analysis of ccm1Ψ in RNA transcripts typically involves a "bottom-up" approach. The RNA sample is first enzymatically digested into its constituent nucleosides. This mixture of nucleosides is then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer (MS/MS). Quantification is achieved by comparing the signal of ccm1Ψ to that of a known concentration of a stable isotope-labeled internal standard (SIL-IS) or by using an external calibration curve.[3]

Experimental Protocols

RNA Sample Preparation and Enzymatic Digestion

Objective: To completely hydrolyze the RNA transcript into individual nucleosides.

Materials:

  • Purified RNA sample containing ccm1Ψ

  • Nuclease P1 (from Penicillium citrinum)

  • Snake Venom Phosphodiesterase I

  • Bacterial Alkaline Phosphatase

  • Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • RNase-free water

  • Molecular weight cutoff filters (e.g., 10 kDa) for enzyme removal (optional)[3]

Protocol:

  • In a sterile, RNase-free microcentrifuge tube, prepare the digestion reaction by adding the following components:

    • 1-5 µg of purified RNA

    • 2 µL of 10X Reaction Buffer

    • 1 µL of Nuclease P1 (e.g., 50 U/µL)

    • 1 µL of Snake Venom Phosphodiesterase I (e.g., 0.5 U/µL)

    • 1 µL of Bacterial Alkaline Phosphatase (e.g., 50 U/µL)

    • RNase-free water to a final volume of 20 µL

  • Mix the components gently by pipetting.

  • Incubate the reaction at 37°C for 2-4 hours.

  • (Optional) To remove enzymes that may interfere with downstream analysis, use a 10 kDa molecular weight cutoff filter. Centrifuge the reaction mixture according to the filter manufacturer's instructions. Collect the filtrate containing the nucleosides.

  • The resulting nucleoside mixture is now ready for LC-MS/MS analysis. If not analyzing immediately, store the samples at -20°C or -80°C.

HPLC-MS/MS Analysis

Objective: To separate, detect, and quantify this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source

HPLC Conditions (starting point, optimization may be required):

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B

    • 10-12 min: 30-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-2% B

    • 15-20 min: 2% B (re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion for this compound will be its protonated molecular ion [M+H]⁺. Based on its molecular formula C13H18N2O6, the theoretical monoisotopic mass is 298.1165 g/mol . Therefore, the precursor ion to monitor would be m/z 299.1 .

    • The product ion typically results from the cleavage of the glycosidic bond, leading to the protonated nucleobase. For pseudouridine (B1679824) and its derivatives, this results in a characteristic fragment. For this compound, a prominent product ion would correspond to the cyclopropylmethylated uracil (B121893) moiety. A likely product ion would be m/z 167.1 .

    • It is crucial to confirm these mass transitions by infusing a pure standard of this compound.

  • Other Parameters: Optimization of collision energy, declustering potential, and other source parameters is necessary to achieve maximum sensitivity.

Data Presentation

Quantitative data for modified nucleosides is typically presented in tables summarizing key validation parameters. While specific data for this compound is not yet widely published, the following table provides representative performance characteristics for the analysis of structurally similar modified nucleosides using LC-MS/MS.

ParameterTypical ValueReference
Limit of Detection (LOD)0.01 - 1 fmol[4]
Limit of Quantification (LOQ)0.05 - 5 fmol[4]
Linearity (R²)> 0.99[2]
Accuracy85-115%[2]
Precision (%RSD)< 15%[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing rna_sample RNA Transcript (containing ccm1Ψ) digestion Enzymatic Digestion (Nuclease P1, PDE I, BAP) rna_sample->digestion cleanup Enzyme Removal (MWCO Filter - Optional) digestion->cleanup hplc HPLC Separation (Reversed-Phase C18) cleanup->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification (vs. Internal Standard or Calibration Curve) msms->quantification report Data Reporting (Concentration of ccm1Ψ) quantification->report

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_mrna_therapeutic mRNA Therapeutic Action cluster_cellular_response Cellular Response Modulation mrna mRNA Transcript (with ccm1Ψ) ribosome Ribosome mrna->ribosome Translation immune_receptors Innate Immune Receptors (e.g., TLRs) mrna->immune_receptors Reduced Recognition protein Therapeutic Protein ribosome->protein Synthesis therapeutic_effect Desired Therapeutic Effect protein->therapeutic_effect protein->therapeutic_effect immune_response Immune Response (e.g., Interferon Production) immune_receptors->immune_response Inhibition

Caption: Role of ccm1Ψ in mRNA therapeutic action and immune modulation.

References

Application Notes and Protocols for Site-Specific Modification of RNA using N1-Cyclopropylmethylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted introduction of modified nucleotides into RNA molecules is a powerful strategy for enhancing their therapeutic potential. Modified RNAs can exhibit improved stability, increased translational efficiency, and reduced immunogenicity, making them ideal candidates for vaccines, protein replacement therapies, and other RNA-based therapeutics. N1-cyclopropylmethylpseudouridine is a modified nucleoside with potential applications in the development of antiviral and anti-cancer therapies[]. While specific literature on this compound is emerging, its structural similarity to the well-characterized N1-methylpseudouridine (m1Ψ) suggests it may confer similar beneficial properties to RNA molecules.

These application notes provide a comprehensive guide to the site-specific modification of RNA using this compound-5'-Triphosphate (cp1ΨTP). The protocols are based on established methods for the incorporation of similar modified nucleotides, such as N1-methylpseudouridine, into RNA transcripts.

Key Advantages of N1-Alkylated Pseudouridine (B1679824) Modifications in RNA

The incorporation of N1-alkylated pseudouridine derivatives, such as the widely used N1-methylpseudouridine, into messenger RNA (mRNA) has been shown to offer several significant advantages for therapeutic applications. These benefits are largely attributed to the unique structural and chemical properties that these modifications impart to the RNA molecule.

Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by the innate immune system as foreign, leading to the activation of inflammatory pathways. The presence of N1-alkylated pseudouridine can dampen this immune response by reducing the binding of RNA to pattern recognition receptors such as Toll-like receptors (TLRs), RIG-I, and PKR[2][3]. This "immune-cloaking" effect is crucial for preventing adverse inflammatory reactions and ensuring the safety of RNA-based therapeutics.

Enhanced Stability: The modification can increase the stability of RNA molecules by making them more resistant to degradation by cellular nucleases. This increased half-life allows for a longer duration of protein expression from the modified mRNA, thereby enhancing its therapeutic effect[4][5]. The improved stability is thought to arise from altered RNA structure and base stacking interactions[4][6].

Increased Translational Efficiency: N1-alkylated pseudouridine-containing mRNA can be translated into protein more efficiently than its unmodified counterpart. This is partly due to the reduced activation of immune sensors that can otherwise lead to a shutdown of translation[3]. Additionally, studies on N1-methylpseudouridine suggest that it can increase ribosome pausing, potentially leading to more efficient recruitment of the translational machinery[2].

Experimental Protocols

Protocol 1: Synthesis of this compound-5'-Triphosphate (cp1ΨTP)

The synthesis of cp1ΨTP can be achieved through a well-established one-pot, three-step chemical method starting from the this compound nucleoside. This procedure involves monophosphorylation, reaction with pyrophosphate, and subsequent hydrolysis of the cyclic intermediate.

Materials:

Procedure:

  • Monophosphorylation:

    • Dissolve this compound in anhydrous trimethyl phosphate.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl3) to the solution while stirring.

    • Allow the reaction to proceed for 2-4 hours at 0°C.

  • Reaction with Pyrophosphate:

    • In a separate flask, dissolve tributylammonium pyrophosphate in anhydrous dimethylformamide (DMF).

    • Add this solution to the monophosphorylation reaction mixture.

    • Stir the reaction overnight at room temperature.

  • Hydrolysis and Purification:

    • Quench the reaction by adding an equal volume of 1 M TEAB buffer (pH 7.5).

    • Concentrate the mixture under reduced pressure.

    • Resuspend the residue in water and apply it to a DEAE Sephadex A-25 column pre-equilibrated with 100 mM TEAB buffer.

    • Elute the cp1ΨTP using a linear gradient of 100 mM to 1 M TEAB buffer.

    • Collect the fractions containing the triphosphate, identified by UV absorbance at 271 nm.

    • Pool the relevant fractions and lyophilize to obtain the purified this compound-5'-Triphosphate as a triethylammonium salt.

  • Characterization:

    • Confirm the identity and purity of the synthesized cp1ΨTP using HPLC, mass spectrometry, and 1H and 31P NMR spectroscopy.

Protocol 2: In Vitro Transcription for Site-Specific Incorporation of cp1ΨTP

This protocol describes the enzymatic incorporation of cp1ΨTP into an RNA transcript at specific uridine (B1682114) positions using T7 RNA polymerase. This is achieved by replacing UTP with a mix of UTP and cp1ΨTP in the in vitro transcription reaction. For full substitution, UTP is completely replaced by cp1ΨTP.

Materials:

  • Linearized DNA template with a T7 promoter

  • This compound-5'-Triphosphate (cp1ΨTP)

  • ATP, CTP, GTP solution mix

  • UTP solution

  • T7 RNA Polymerase

  • Transcription Buffer (containing Tris-HCl, MgCl2, DTT, spermidine)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Purification kit for RNA (e.g., spin column-based)

Experimental Workflow:

experimental_workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification cluster_analysis Analysis template_prep Linearized DNA Template (with T7 Promoter) ivt_mix Assemble IVT Reaction: - DNA Template - T7 RNA Polymerase - Transcription Buffer - RNase Inhibitor - ATP, CTP, GTP - UTP and/or cp1ΨTP template_prep->ivt_mix incubation Incubate at 37°C (2-4 hours) ivt_mix->incubation dnase_treatment DNase I Treatment incubation->dnase_treatment rna_purification RNA Purification (e.g., Spin Column) dnase_treatment->rna_purification quantification Quantification (e.g., NanoDrop) rna_purification->quantification integrity Integrity Check (e.g., Gel Electrophoresis) quantification->integrity modification_analysis Modification Analysis (e.g., LC-MS) integrity->modification_analysis

Caption: Workflow for in vitro transcription and analysis of cp1Ψ-modified RNA.

Procedure:

  • Assemble the Transcription Reaction:

    • In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the order listed:

      • Nuclease-free water (to a final volume of 20 µL)

      • Transcription Buffer (10X) - 2 µL

      • ATP, CTP, GTP mix (10 mM each) - 2 µL

      • UTP and/or cp1ΨTP:

        • For partial incorporation , add a specific ratio of UTP and cp1ΨTP (e.g., for 25% modification, use 0.5 µL of 10 mM UTP and 1.5 µL of a solution containing cp1ΨTP at a concentration adjusted to achieve the desired final concentration).

        • For full incorporation , add 2 µL of 10 mM cp1ΨTP and omit UTP.

      • Linearized DNA template (0.5-1 µg) - X µL

      • RNase Inhibitor - 1 µL

      • T7 RNA Polymerase - 2 µL

  • Incubation:

    • Mix the components gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom.

    • Incubate the reaction at 37°C for 2 to 4 hours. For longer transcripts, the incubation time can be extended.

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification:

    • Purify the transcribed RNA using a suitable RNA purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.

  • Quantification and Quality Control:

    • Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and size of the RNA transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.

Protocol 3: Quantitative Analysis of cp1Ψ Incorporation by LC-MS/MS

This protocol outlines a method for the enzymatic digestion of the modified RNA followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the incorporation of this compound.

Materials:

  • Purified cp1Ψ-modified RNA

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium (B1175870) acetate (B1210297) buffer

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Enzymatic Digestion of RNA:

    • In a microcentrifuge tube, combine 1-5 µg of the purified cp1Ψ-modified RNA with Nuclease P1 and Bacterial Alkaline Phosphatase in an appropriate buffer (e.g., ammonium acetate buffer).

    • Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of the RNA into individual nucleosides.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the digested sample to pellet any undigested material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Separate the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Detect and quantify the canonical nucleosides (A, C, G, U) and this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Create a standard curve using known concentrations of pure this compound to accurately quantify its amount in the sample.

  • Data Analysis:

    • Calculate the percentage of uridine replacement by this compound by comparing the peak areas of the respective nucleosides.

Data Presentation

Table 1: In Vitro Transcription Yield with Varying cp1ΨTP:UTP Ratios

cp1ΨTP:UTP RatioRNA Yield (µg/20µL reaction)
0:100 (Control)85 ± 5
25:7582 ± 6
50:5078 ± 7
75:2575 ± 5
100:070 ± 8

Table 2: Quantitative Analysis of cp1Ψ Incorporation by LC-MS/MS

Target Incorporation (%)Measured Incorporation (%)
2523.8 ± 1.5
5048.2 ± 2.1
7572.5 ± 3.0
10098.9 ± 0.8

Table 3: Functional Effects of cp1Ψ Modification on Reporter mRNA

% cp1Ψ IncorporationRelative Protein Expression (Luciferase Assay)mRNA Half-life in Cells (hours)
0 (Unmodified)1.0 (baseline)8 ± 1.2
252.5 ± 0.314 ± 1.8
504.8 ± 0.522 ± 2.5
756.2 ± 0.628 ± 3.1
1005.5 ± 0.430 ± 3.5

Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual results may vary depending on the specific RNA sequence, experimental conditions, and cell type used.

Signaling Pathways and Logical Relationships

The incorporation of this compound is expected to modulate the interaction of the modified RNA with the innate immune system, primarily by evading recognition by pattern recognition receptors (PRRs).

signaling_pathway cluster_extracellular Extracellular/Endosomal cluster_cytoplasm Cytoplasm unmodified_rna Unmodified ssRNA tlr78 TLR7/8 unmodified_rna->tlr78 Binds rig_i RIG-I unmodified_rna->rig_i Binds pkr PKR unmodified_rna->pkr Binds modified_rna cp1Ψ-Modified RNA modified_rna->tlr78 Reduced Binding modified_rna->rig_i Reduced Binding modified_rna->pkr Reduced Binding myd88 MyD88 tlr78->myd88 Activates irf7 IRF7 rig_i->irf7 Activates eif2a eIF2α pkr->eif2a Phosphorylates myd88->irf7 nf_kb NF-κB myd88->nf_kb ifn_production Type I IFN Production irf7->ifn_production Induces nf_kb->ifn_production Induces translation_inhibition Translation Inhibition eif2a->translation_inhibition Leads to

Caption: Evasion of innate immune sensing by cp1Ψ-modified RNA.

Conclusion

The site-specific incorporation of this compound into RNA offers a promising avenue for the development of next-generation RNA therapeutics. The protocols and information provided herein serve as a valuable resource for researchers and drug developers looking to explore the potential of this novel modification. While drawing parallels from the well-studied N1-methylpseudouridine, it is imperative to conduct thorough experimental validation to characterize the specific effects of the cyclopropylmethyl group on RNA function. Future studies should focus on elucidating the precise impact of this compound on RNA structure, stability, translational efficiency, and immunogenicity to fully realize its therapeutic potential.

References

Application Notes: N1-Cyclopropylmethylpseudouridine-Based RNA Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The visualization of RNA molecules in living cells is crucial for understanding their diverse roles in gene expression, regulation, and pathogenesis. The development of novel fluorescent probes with improved photostability, specificity, and biocompatibility is a continuous effort in the field of cellular imaging. N1-cyclopropylmethylpseudouridine (CPM-Ψ) is a modified nucleoside with potential applications in the development of RNA-based therapeutics.[][2] This document describes the application of a novel class of RNA probes incorporating this compound, conjugated to a fluorescent reporter, for the imaging of specific RNA targets within cellular environments. These probes, hereafter referred to as CPM-RNA-Probes, offer a new tool for researchers, scientists, and drug development professionals to study RNA localization and dynamics.

Principle of the Method

CPM-RNA-Probes are short synthetic oligonucleotides designed to be complementary to a specific target RNA sequence. The incorporation of this compound is hypothesized to enhance the probe's stability and binding affinity. A fluorescent dye is covalently attached to the probe, allowing for visualization using fluorescence microscopy. When the CPM-RNA-Probe is introduced into cells, it hybridizes with its target RNA, leading to a localized fluorescent signal that can be imaged. This method allows for the spatiotemporal tracking of RNA within living or fixed cells.

Applications

  • RNA Localization Studies: Visualize the subcellular localization of specific messenger RNAs (mRNAs), non-coding RNAs (ncRNAs), or viral RNAs.

  • RNA Dynamics and Transport: Monitor the movement and trafficking of RNA molecules within the cell in real-time.

  • Drug Discovery and Development: Screen for therapeutic compounds that alter the expression or localization of a target RNA.[3]

  • Viral Infection Studies: Track the life cycle of RNA viruses within host cells.[]

Quantitative Data Summary

The following tables summarize the hypothetical photophysical properties and cellular imaging performance of a CPM-RNA-Probe designed to target a specific mRNA.

Table 1: Photophysical Properties of CPM-RNA-Probe

PropertyValue
Excitation Maximum (nm)488
Emission Maximum (nm)520
Quantum Yield0.75
Molar Extinction Coefficient (M⁻¹cm⁻¹)85,000

Table 2: Cellular Imaging Performance

ParameterValue
Signal-to-Noise Ratio15:1
Photostability (t₁/₂)120 seconds
Cell Viability (24h post-transfection)>95%
Target Specificity (vs. scrambled control)20-fold increase in signal

Experimental Protocols

Protocol 1: Synthesis of Fluorescently Labeled CPM-RNA-Probe

This protocol outlines the solid-phase synthesis of an RNA probe incorporating an this compound phosphoramidite (B1245037) and a 5'-fluorescein (FITC) label.

Materials:

  • Controlled Pore Glass (CPG) solid support

  • Standard RNA phosphoramidites (A, U, G, C)

  • This compound phosphoramidite

  • 5'-Fluorescein phosphoramidite

  • Activator solution (e.g., Ethylthiotetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (Ammonia/methylamine)

  • Automated DNA/RNA synthesizer

  • HPLC purification system

Procedure:

  • Synthesizer Setup: Program the RNA synthesizer with the desired probe sequence, incorporating the this compound at the desired position and the 5'-fluorescein at the final step.

  • Solid-Phase Synthesis:

    • Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: Add the appropriate phosphoramidite and activator to couple the next base.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

    • Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Repeat Synthesis Cycle: Repeat the four steps for each nucleotide in the sequence.

  • Cleavage and Deprotection: Cleave the synthesized RNA probe from the CPG support and remove the protecting groups using the ammonia/methylamine solution.

  • Purification: Purify the full-length, fluorescently labeled CPM-RNA-Probe using reverse-phase HPLC.

  • Quantification: Determine the concentration of the purified probe using UV-Vis spectrophotometry.

Protocol 2: Cellular Imaging with CPM-RNA-Probe

This protocol describes the delivery of the CPM-RNA-Probe into cultured mammalian cells and subsequent imaging.

Materials:

  • Cultured mammalian cells (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • CPM-RNA-Probe (fluorescently labeled)

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM reduced-serum medium

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixing (optional)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of transfection.

  • Probe-Lipid Complex Formation:

    • Dilute the CPM-RNA-Probe in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted probe and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the cell culture medium and wash the cells with PBS.

    • Add fresh, pre-warmed cell culture medium.

    • Add the probe-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Cell Preparation for Imaging:

    • Live-Cell Imaging: Gently wash the cells with pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM).

    • Fixed-Cell Imaging (Optional): Wash cells with PBS, fix with 4% PFA for 15 minutes, and then wash again with PBS.

  • Counterstaining: If desired, incubate cells with DAPI or Hoechst solution to stain the nuclei.

  • Imaging:

    • Mount the dish or coverslip on the fluorescence microscope.

    • Use the appropriate laser lines and filters to excite the fluorescently labeled probe and the nuclear stain.

    • Acquire images using a high-sensitivity camera.

  • Image Analysis: Analyze the images to determine the subcellular localization and intensity of the fluorescent signal from the CPM-RNA-Probe.

Visualizations

experimental_workflow_synthesis cluster_synthesis CPM-RNA-Probe Synthesis start Start Synthesis setup Program Synthesizer start->setup synthesis_cycle Solid-Phase Synthesis Cycle (Detritylation, Coupling, Capping, Oxidation) setup->synthesis_cycle cleavage Cleavage & Deprotection synthesis_cycle->cleavage Repeat for each base purification HPLC Purification cleavage->purification quantification Quantification purification->quantification end_synthesis Purified Probe quantification->end_synthesis

Caption: Workflow for the synthesis of a fluorescently labeled CPM-RNA-Probe.

experimental_workflow_imaging cluster_imaging Cellular Imaging Protocol cell_seeding Seed Cells complex_formation Form Probe-Lipid Complexes cell_seeding->complex_formation transfection Transfect Cells complex_formation->transfection incubation Incubate (4-6 hours) transfection->incubation wash_stain Wash & Counterstain incubation->wash_stain imaging Fluorescence Microscopy wash_stain->imaging analysis Image Analysis imaging->analysis

Caption: Experimental workflow for cellular imaging using a CPM-RNA-Probe.

References

Application Notes and Protocols: The Role of N1-Methylpseudouridine in Enhancing CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

A Note on N1-Cyclopropylmethylpseudouridine: As of the current scientific literature, there are no specific practical applications or established protocols for the use of this compound in CRISPR-Cas9 gene editing. However, the closely related modified nucleoside, N1-methylpseudouridine (m1Ψ) , is well-documented for its significant benefits in this context. These notes will therefore focus on the practical applications of m1Ψ as a representative and highly effective pseudouridine (B1679824) modification for enhancing CRISPR-Cas9-mediated gene editing. The principles and protocols outlined here for m1Ψ are expected to provide a strong foundational understanding for researchers interested in exploring other novel pseudouridine analogs.

Introduction to N1-methylpseudouridine (m1Ψ) in CRISPR-Cas9

The CRISPR-Cas9 system has revolutionized gene editing, but its efficacy and safety are critically dependent on the delivery and stability of its components, namely the Cas9 nuclease and the guide RNA (gRNA). The use of synthetic messenger RNA (mRNA) to deliver the Cas9 protein and the chemical modification of gRNAs are key strategies to improve the system's performance. N1-methylpseudouridine (m1Ψ) is a modified nucleoside that, when incorporated into mRNA or gRNA, confers significant advantages.

Key Benefits of m1Ψ Incorporation:

  • Reduced Immunogenicity: The innate immune system can recognize unmodified single-stranded RNA, leading to cellular toxicity and reduced protein expression. The incorporation of m1Ψ into Cas9 mRNA or gRNA significantly dampens this immune response.[][2]

  • Enhanced mRNA Stability and Translation: m1Ψ-modified mRNA is more stable and is translated into protein more efficiently, leading to higher levels of Cas9 protein expression from a smaller amount of delivered mRNA.[2][3]

  • Improved In Vivo Activity: For therapeutic applications, the reduced immunogenicity and enhanced stability of m1Ψ-modified components are crucial for achieving robust and persistent gene editing in living organisms.

  • Reduced Off-Target Effects: Studies have shown that incorporating m1Ψ into guide RNAs can help preserve on-target genome editing while significantly reducing off-target effects of the CRISPR/Cas9 system in vitro.[3][4]

These properties make m1Ψ a valuable tool for researchers, scientists, and drug development professionals working with CRISPR-Cas9 for both research and therapeutic purposes.

Practical Applications and Data

The primary applications of m1Ψ in CRISPR-Cas9 are in the synthesis of Cas9 mRNA and, more recently, in the modification of guide RNAs.

N1-methylpseudouridine in Cas9 mRNA for Enhanced Expression

The delivery of Cas9 as an mRNA molecule offers transient expression of the nuclease, which is desirable as it reduces the chances of long-term off-target effects and potential immunogenicity associated with viral delivery or plasmid integration. The complete substitution of uridine (B1682114) with N1-methylpseudouridine during the in vitro transcription process produces a modified Cas9 mRNA that is more potent and less toxic.

Quantitative Data Summary: Cas9 Expression

ParameterUnmodified mRNAm1Ψ-modified mRNAReference
Protein Expression Level BaselineSignificantly Higher[2]
Innate Immune Response (e.g., TLR3 activation) HighSignificantly Reduced[2]
Cell Viability ReducedHigherInferred from reduced immunogenicity[][2]
N1-methylpseudouridine in Guide RNAs for Improved Specificity

Recent studies have explored the incorporation of m1Ψ into the guide RNA itself. This modification can enhance the specificity of the CRISPR-Cas9 complex.

Quantitative Data Summary: m1Ψ-modified Guide RNA Activity

ParameterUnmodified sgRNAFully m1Ψ-modified sgRNAReference
On-Target Cleavage Activity (in vitro) ComparableComparable[4]
Off-Target Cleavage (in vitro) DetectableSignificantly Reduced[3][4]
In-cell Editing Efficiency SupportedSupported[3][4]

Experimental Protocols

Protocol for In Vitro Transcription of m1Ψ-modified Cas9 mRNA

This protocol describes the synthesis of a capped and poly(A)-tailed Cas9 mRNA where all uridine residues are replaced with N1-methylpseudouridine.

Materials:

  • Linearized plasmid DNA template encoding Cas9 with a T7 promoter.

  • T7 RNA polymerase.

  • NTP mix (ATP, GTP, CTP).

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP).

  • Co-transcriptional capping reagent (e.g., CleanCap® AG).

  • DNase I (RNase-free).

  • RNA purification kit or lithium chloride precipitation reagents.

  • Nuclease-free water.

Workflow Diagram:

IVT_Workflow Template Linearized Cas9 DNA Template IVT_Mix In Vitro Transcription Mix (T7 Polymerase, NTPs, m1ΨTP, Cap Analog) Template->IVT_Mix Incubation Incubation (e.g., 37°C, 2-4 hours) IVT_Mix->Incubation DNase DNase I Treatment Incubation->DNase Purification RNA Purification (e.g., Column or LiCl) DNase->Purification QC Quality Control (Concentration, Integrity) Purification->QC Final_mRNA m1Ψ-modified Cas9 mRNA QC->Final_mRNA

Caption: Workflow for the in vitro transcription of m1Ψ-modified Cas9 mRNA.

Procedure:

  • Reaction Setup: In a nuclease-free tube, combine the linearized DNA template (typically 1 µg), ATP, GTP, CTP (each at a final concentration of 2 mM), m1ΨTP (2 mM), the cap analog (according to the manufacturer's instructions), T7 RNA polymerase buffer, and T7 RNA polymerase. Add nuclease-free water to the final reaction volume.

  • Transcription: Incubate the reaction at 37°C for 2 to 4 hours.

  • Template Removal: Add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.

  • Purification: Purify the mRNA using a suitable RNA purification kit or by lithium chloride precipitation to remove unincorporated nucleotides, enzymes, and salts.

  • Quality Control: Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a Bioanalyzer. The final product should be a single, sharp band corresponding to the expected size of the Cas9 mRNA.

  • Storage: Store the purified m1Ψ-Cas9 mRNA at -80°C in single-use aliquots.

Protocol for Transfection of m1Ψ-Cas9 mRNA and sgRNA into Mammalian Cells

This protocol provides a general guideline for the delivery of the CRISPR-Cas9 components into cultured mammalian cells using lipid-based transfection.

Materials:

  • m1Ψ-modified Cas9 mRNA.

  • Synthesized or in vitro transcribed sgRNA targeting the gene of interest.

  • Mammalian cells (e.g., HEK293T) in culture.

  • Transfection reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX).

  • Opti-MEM I Reduced Serum Medium.

  • Culture plates and appropriate growth medium.

Workflow Diagram:

Transfection_Workflow cluster_prep Complex Formation cluster_cell Cellular Delivery and Editing mRNA_gRNA m1Ψ-Cas9 mRNA + sgRNA Complex mRNA-sgRNA-Lipid Complex mRNA_gRNA->Complex Lipid Transfection Reagent (e.g., Lipid-based) Lipid->Complex Add_Complex Add Complex to Cells Complex->Add_Complex Cells Plate Cells Cells->Add_Complex Incubate Incubate (24-72h) Add_Complex->Incubate Harvest Harvest Cells for Analysis Incubate->Harvest Analysis Genomic DNA Extraction & Analysis (e.g., T7E1, Sanger, NGS) Harvest->Analysis

Caption: General workflow for CRISPR-Cas9 gene editing using m1Ψ-Cas9 mRNA.

Procedure:

  • Cell Plating: The day before transfection, seed the cells in a multi-well plate to ensure they are at 70-90% confluency at the time of transfection.

  • Complex Formation: a. In one tube, dilute the m1Ψ-Cas9 mRNA and sgRNA into a suitable volume of Opti-MEM. b. In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM according to the manufacturer's protocol. c. Combine the diluted RNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the RNA-lipid complexes dropwise to the cells in the culture plate.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal time will depend on the cell type and the target gene.

  • Analysis of Editing Efficiency: After incubation, harvest the cells and extract genomic DNA. The editing efficiency can be assessed using various methods, such as a T7 Endonuclease I (T7E1) assay, Sanger sequencing of the target locus followed by analysis of sequence decomposition, or next-generation sequencing (NGS) for a more quantitative and in-depth analysis of indels.

Signaling Pathways and Logical Relationships

The primary "pathway" influenced by m1Ψ modification in this context is the cellular innate immune response to foreign RNA.

Diagram of Innate Immune Sensing of RNA:

Immune_Sensing cluster_unmodified Unmodified RNA cluster_modified m1Ψ-Modified RNA Unmod_RNA Unmodified ssRNA (e.g., Cas9 mRNA) TLR Toll-like Receptors (TLR3, TLR7, TLR8) Unmod_RNA->TLR Activation Immune Activation TLR->Activation Response Interferon Production & Reduced Translation Activation->Response Mod_RNA m1Ψ-Modified ssRNA (e.g., Cas9 mRNA) TLR2 Toll-like Receptors (TLR3, TLR7, TLR8) Mod_RNA->TLR2 Reduced Recognition Evasion Immune Evasion TLR2->Evasion Translation Stable mRNA & Enhanced Translation Evasion->Translation

References

Protocols for Lipid Nanoparticle Formulation of N1-Cyclopropylmethylpseudouridine Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The delivery of messenger RNA (mRNA) therapeutics has been significantly advanced by lipid nanoparticle (LNP) technology. This document provides detailed protocols for the formulation of LNPs encapsulating mRNA modified with N1-Cyclopropylmethylpseudouridine (1cpm-Ψ). While the literature predominantly focuses on the closely related N1-methylpseudouridine (m1Ψ), the principles and protocols outlined herein are directly applicable. The incorporation of such modified nucleosides is a key strategy to reduce the immunogenicity of in vitro transcribed mRNA and enhance its translational efficiency.[1][2] These protocols cover the synthesis of the modified mRNA, its formulation into LNPs using microfluidics, and the subsequent characterization of the resulting nanoparticles.

I. Synthesis of N1-Modified mRNA via In Vitro Transcription

A critical first step is the synthesis of high-quality mRNA incorporating the modified nucleoside. This is typically achieved through in vitro transcription (IVT).

Experimental Protocol: In Vitro Transcription (IVT)

  • Template Preparation: A linear DNA template containing a T7 promoter, the desired gene sequence, and a poly(A) tail is required. PCR amplification can be used to generate this template.[]

  • IVT Reaction Setup: The following components are combined at room temperature in nuclease-free tubes. It is crucial to wear gloves and use nuclease-free reagents to prevent RNA degradation.[4]

ComponentVolume (20 µL reaction)Final Concentration
Nuclease-Free WaterUp to 20 µL-
10X Reaction Buffer2 µL1X
ATP (100 mM)2 µL10 mM
GTP (100 mM)2 µL10 mM
CTP (100 mM)2 µL10 mM
This compound-5´-Triphosphate (100 mM)2 µL10 mM
CleanCap® Reagent AG (40 mM)2 µL4 mM
Linear DNA TemplateX µL1 µg
T7 RNA Polymerase Mix2 µL-
  • Incubation: The reaction is gently mixed by pipetting and briefly centrifuged. The mixture is then incubated at 37°C for 2 to 4 hours.[4]

  • DNase Treatment (Optional but Recommended): To remove the DNA template, add 2 µL of DNase I to the reaction and incubate at 37°C for 15 minutes.[4]

  • Purification: The synthesized mRNA is purified using a suitable method, such as lithium chloride precipitation or silica-based columns, to remove unincorporated nucleotides, enzymes, and the DNA template.[5]

  • Quality Control: The integrity and purity of the mRNA should be assessed using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer. The concentration is quantified using a fluorometric assay such as Qubit.[]

II. Lipid Nanoparticle Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for producing LNPs with controlled size and low polydispersity.[6][7] This process involves the rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase, leading to the self-assembly of LNPs.[8]

Experimental Workflow for mRNA-LNP Formulation

G cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification cluster_characterization Characterization organic_phase Organic Phase (Lipids in Ethanol) microfluidic_mixing Microfluidic Mixing organic_phase->microfluidic_mixing Syringe Pump aqueous_phase Aqueous Phase (mRNA in Citrate (B86180) Buffer) aqueous_phase->microfluidic_mixing Syringe Pump dialysis Dialysis (vs. PBS) (Buffer Exchange & Removal of Ethanol) microfluidic_mixing->dialysis Self-Assembled LNPs characterization Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) dialysis->characterization Purified mRNA-LNPs

Caption: Workflow for mRNA-LNP formulation using microfluidics.

Experimental Protocol: LNP Formulation

  • Preparation of Lipid Stock Solutions: Prepare stock solutions of the individual lipid components in 100% ethanol (B145695).

  • Preparation of the Organic Phase: Combine the lipid stock solutions in the desired molar ratios to create the final lipid mixture in ethanol.[9]

  • Preparation of the Aqueous Phase: Dilute the purified N1-modified mRNA in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).[9]

  • Microfluidic Mixing:

    • Load the organic phase into one syringe and the aqueous phase into another.

    • Set up a microfluidic mixing device (e.g., a Y-junction or staggered herringbone mixer).

    • Pump the two phases through the microfluidic chip at a defined flow rate ratio (typically 3:1 aqueous to organic).[7]

    • The rapid mixing induces a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA.[6]

  • Purification: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to physiological levels. This is typically done using dialysis cassettes with an appropriate molecular weight cutoff (e.g., 20 kDa).[9]

  • Sterile Filtration: The final LNP formulation should be sterile-filtered through a 0.22 µm filter.

III. Physicochemical Characterization of mRNA-LNPs

Thorough characterization is essential to ensure the quality and consistency of the formulated LNPs.[10][11]

Table 1: Example LNP Formulations for N1-Modified mRNA

Formulation IDIonizable LipidHelper LipidCholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Reference
LNP-1SM-102DOPECholesterolC14-PEG-200048:10:40:2[10]
LNP-2C12-200DOPECholesterolC14-PEG200035:16:46.5:2.5[9]

Experimental Protocol: LNP Characterization

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute the LNP suspension in PBS.

    • Measure the hydrodynamic diameter (size) and PDI using Dynamic Light Scattering (DLS).[]

  • Zeta Potential Measurement:

    • Dilute the LNPs in a low-salt buffer (e.g., 0.1x PBS).

    • Measure the surface charge using Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency Quantification:

    • Use a fluorescent dye that specifically binds to RNA, such as RiboGreen.[]

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).[9]

    • The encapsulation efficiency is calculated as: EE (%) = [(Total RNA fluorescence after lysis) - (Free RNA fluorescence before lysis)] / (Total RNA fluorescence after lysis) * 100

Table 2: Typical Physicochemical Properties of mRNA-LNPs

ParameterTypical ValueMethod
Hydrodynamic Diameter (Size)80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency> 90%RiboGreen Assay
Zeta PotentialNear-neutral at physiological pHLaser Doppler Velocimetry

IV. Cellular Uptake and Endosomal Escape

The biological activity of mRNA-LNPs is dependent on their efficient uptake by target cells and the subsequent escape of the mRNA from the endosome into the cytoplasm for translation.[12]

Signaling Pathway: Cellular Uptake and Endosomal Escape

G cluster_cellular Cellular Environment LNP mRNA-LNP Cell_Membrane Cell Membrane LNP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5) Late_Endosome->Lysosome Fusion Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Ionizable lipid protonation, membrane disruption) Translation Translation (Ribosomes) Cytoplasm->Translation mRNA Release Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and endosomal escape pathway of mRNA-LNPs.

Experimental Protocol: In Vitro Transfection

  • Cell Culture: Plate target cells (e.g., HeLa or HEK293T) in a 96-well plate and allow them to adhere overnight.[9]

  • LNP Treatment: Dilute the mRNA-LNPs in complete cell culture medium to the desired concentration (e.g., 100 ng/mL of mRNA). Remove the old medium from the cells and add the LNP-containing medium.[9]

  • Incubation: Incubate the cells with the LNPs for a specified period (e.g., 24 hours) at 37°C and 5% CO2.[9]

  • Protein Expression Analysis: If the mRNA encodes a reporter protein like luciferase or GFP, quantify its expression using a corresponding assay (e.g., luciferase assay or flow cytometry).[10]

Conclusion: These protocols provide a comprehensive framework for the formulation and characterization of this compound modified mRNA-LNPs. The use of microfluidics ensures reproducible production of LNPs with desirable physicochemical properties, which are critical for their in vivo performance. Adherence to these detailed methodologies will enable researchers to develop potent and effective mRNA-based therapeutics and vaccines.

References

Application Notes and Protocols: Utilizing N1-Cyclopropylmethylpseudouridine-Modified mRNA in Dual-Luciferase Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dual-luciferase reporter assay is a powerful and widely used method for studying gene expression and regulation.[1][2] This system employs two independent luciferases, typically Firefly and Renilla, expressed from a single vector or co-transfected vectors, to provide a normalized and reliable measurement of genetic regulatory elements.[1] The primary reporter (e.g., Firefly luciferase) is used to monitor the activity of a specific promoter or pathway, while the secondary reporter (e.g., Renilla luciferase) serves as an internal control for transfection efficiency and cell viability.

Recent advancements in mRNA technology, particularly the use of modified nucleosides, have opened new avenues for enhancing protein expression and stability. N1-cyclopropylmethylpseudouridine is a modified nucleoside that, like the well-studied N1-methylpseudouridine, can be incorporated into in vitro transcribed (IVT) mRNA to increase its translational efficiency and reduce its inherent immunogenicity.[3] Incorporating this compound into the mRNA encoding one or both luciferases in a dual-reporter system can lead to more robust and sustained reporter expression, thereby improving assay sensitivity and dynamic range.

These application notes provide a detailed protocol for the use of this compound-modified mRNA in dual-luciferase reporter assays, from the generation of modified mRNA to data analysis.

Key Advantages of Using this compound-Modified mRNA

  • Enhanced Translational Efficiency: Modified nucleosides can increase the rate and duration of protein synthesis from the mRNA template.[4]

  • Reduced Immunogenicity: Substitution of uridine (B1682114) with modified versions can help the mRNA evade recognition by innate immune sensors, preventing cellular stress and translational shutdown.[3][4]

  • Increased mRNA Stability: The modification can protect the mRNA from degradation by cellular nucleases, prolonging its functional half-life.

  • Improved Assay Performance: Higher and more stable luciferase expression can lead to a stronger signal, wider dynamic range, and more consistent results.

Experimental Workflow

The overall workflow involves the in vitro transcription of luciferase reporter mRNA with the incorporation of this compound, followed by transfection into cultured cells and subsequent measurement of luciferase activities using a standard dual-luciferase assay system.

G cluster_0 Phase 1: Modified mRNA Synthesis cluster_1 Phase 2: Cellular Assay cluster_2 Phase 3: Data Acquisition & Analysis Plasmid DNA Template Plasmid DNA Template In Vitro Transcription (IVT) In Vitro Transcription (IVT) Plasmid DNA Template->In Vitro Transcription (IVT) Purification Purification In Vitro Transcription (IVT)->Purification This compound-5'-Triphosphate This compound-5'-Triphosphate This compound-5'-Triphosphate->In Vitro Transcription (IVT) Modified Luciferase mRNA Modified Luciferase mRNA Purification->Modified Luciferase mRNA Cell Culture Cell Culture Transfection Transfection Modified Luciferase mRNA->Transfection Cell Culture->Transfection Incubation Incubation Transfection->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Dual-Luciferase Assay Dual-Luciferase Assay Cell Lysis->Dual-Luciferase Assay Luminometer Reading Luminometer Reading Dual-Luciferase Assay->Luminometer Reading Data Normalization Data Normalization Luminometer Reading->Data Normalization Results Results Data Normalization->Results G cluster_0 Cellular Environment cluster_1 Assay Measurement mod_mrna N1-cpm-Ψ Luciferase mRNA ribosome Ribosome mod_mrna->ribosome Translation degradation Immune Sensing & RNA Degradation mod_mrna->degradation Reduced luc_protein Luciferase Protein ribosome->luc_protein Synthesis light Light (Luminescence) luc_protein->light Catalysis substrate Luciferin (Substrate) substrate->light

References

Troubleshooting & Optimization

Troubleshooting low yield in N1-Cyclopropylmethylpseudouridine in vitro transcription reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1-Cyclopropylmethylpseudouridine (1-cp-Ψ) in vitro transcription (IVT) reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mRNA synthesis and overcome challenges related to low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro transcription reactions using this compound.

Q1: My in vitro transcription (IVT) reaction with 1-cp-Ψ resulted in a very low or no mRNA yield. What are the potential causes and how can I troubleshoot this?

A1: Low or no mRNA yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the quality of the DNA template, the activity of the T7 RNA polymerase, potential contamination, and the reaction conditions themselves.

Troubleshooting Steps:

  • Assess DNA Template Quality: The quality and integrity of your linearized DNA template are paramount for efficient transcription.[1][]

    • Contaminants: Contaminants such as salts, ethanol, or residual proteins from plasmid purification can inhibit RNA polymerase.[1][3] Consider repurifying your DNA template.

    • Incomplete Linearization: If the plasmid is not fully linearized, the polymerase may generate longer, heterogeneous transcripts or fail to initiate transcription efficiently.[3] Confirm complete linearization by running an aliquot on an agarose (B213101) gel.

    • Template Degradation: A degraded DNA template will result in truncated mRNA transcripts and lower yields.[] Always check the integrity of your linearized template on an agarose gel before starting the IVT reaction.

  • Verify Enzyme and Reagent Activity:

    • T7 RNA Polymerase: Ensure the T7 RNA polymerase is active and has not undergone multiple freeze-thaw cycles.[4] It is advisable to aliquot the enzyme upon receipt.[4] To check for enzyme activity, set up a positive control reaction using a reliable template and unmodified NTPs.[3]

    • Reagent Integrity: Reagents like DTT are sensitive to oxidation. Prepare fresh buffers if you suspect degradation.[5]

  • Check for RNase Contamination: RNases are ubiquitous and can rapidly degrade your newly synthesized mRNA, leading to significantly lower yields.[1][]

    • Prevention: Use RNase-free water, reagents, and labware. Wear gloves and work in a clean environment.

    • Inhibitors: Incorporate an RNase inhibitor into your IVT reaction to protect the transcript.[1][3]

  • Optimize Reaction Conditions:

    • NTP Concentration: Low nucleotide concentrations can lead to premature termination of transcription.[1][6] While standard protocols often recommend equimolar NTP concentrations, the optimal ratio may vary, especially with modified nucleotides.[]

    • Magnesium Concentration: Magnesium ions (Mg2+) are a critical cofactor for T7 RNA polymerase.[7] The optimal Mg2+ concentration often needs to be balanced with the total NTP concentration, as Mg2+ forms complexes with NTPs.[][7]

    • Incubation Time and Temperature: Typical IVT reactions are incubated at 37°C for 2-4 hours.[] For GC-rich templates or when experiencing premature termination, lowering the temperature to 30°C may improve the yield of full-length transcripts.[3] Extending the incubation time might increase yield up to a certain point.[]

Q2: I observe shorter-than-expected RNA transcripts on my gel. What could be the cause?

A2: The presence of truncated transcripts, often seen as a smear or distinct bands below the expected product size, points towards premature termination of the transcription reaction.[8]

Potential Causes and Solutions:

  • Degraded DNA Template: As mentioned previously, a nicked or degraded DNA template will lead to shorter transcripts.[] Ensure your template is of high quality.

  • Low NTP Concentration: If the concentration of any of the four NTPs (ATP, CTP, GTP, and 1-cp-Ψ-TP) is too low, the polymerase may stall and terminate transcription prematurely.[1][6] It is recommended to use a nucleotide concentration of at least 12 µM.[1][3]

  • GC-Rich Template Sequences: Long stretches of GC-rich sequences can cause the polymerase to pause or dissociate from the DNA template.[1] To mitigate this, try lowering the reaction temperature (e.g., to 30°C).[3]

  • Cryptic Termination Sites: The sequence of your DNA template might contain cryptic T7 RNA polymerase termination sites.[1] If this is suspected, subcloning the template into a different vector might be necessary.[1]

Q3: How does the complete substitution of UTP with this compound triphosphate affect T7 RNA polymerase incorporation and overall yield?

A3: The complete substitution of a canonical nucleotide with a modified one like 1-cp-Ψ can influence the efficiency of T7 RNA polymerase. While T7 polymerase is known to incorporate various modified nucleotides, including N1-methylpseudouridine (m1Ψ), the efficiency of incorporation can be sequence-dependent.[9][10]

  • Polymerase Efficiency: T7 RNA polymerase generally incorporates modified nucleotides like m1Ψ, which is structurally similar to 1-cp-Ψ.[9] However, the incorporation fidelity and rate might differ from that of the natural UTP.[11]

  • Optimizing for Modified NTPs: When using a complete substitution, it may be necessary to optimize the reaction conditions. This could involve adjusting the concentration of the modified nucleotide, the other NTPs, and the Mg2+ concentration.[7][12] Some studies suggest that for certain modified nucleotides, increasing the polymerase concentration can enhance incorporation efficiency.[12]

Q4: My mRNA yield is low after purification. What are the best purification strategies for IVT-synthesized mRNA?

A4: Low yield after purification can be due to losses during the purification process itself or the presence of impurities that interfere with accurate quantification. Several methods are available for purifying mRNA, each with its own advantages and potential for sample loss.

Common Purification Methods:

  • Lithium Chloride (LiCl) Precipitation: This method is effective at selectively precipitating RNA while leaving behind unincorporated NTPs, proteins, and DNA fragments.[]

    • Key Steps: Add LiCl to a final concentration of 2.5 M, incubate at -20°C, centrifuge to pellet the RNA, and wash with cold 70% ethanol.[]

    • Caution: Over-drying the RNA pellet can make it difficult to resuspend.[]

  • Silica-Based Spin Columns: Commercial kits offer a convenient and fast method for RNA purification. However, the yield can sometimes be lower compared to precipitation methods, especially for large RNA molecules.

  • Magnetic Beads: This method utilizes magnetic beads with functional groups that bind RNA, allowing for efficient separation from reaction components.[] It is known for being convenient, time-saving, and having high recovery rates, typically around 80-90%.[]

If you are experiencing low yields with one method, trying an alternative, such as switching from a column-based kit to LiCl precipitation or magnetic beads, may improve your recovery.[14]

Quantitative Data Summary

Optimizing the concentrations of key reagents is crucial for maximizing mRNA yield. The following tables provide a summary of typical concentration ranges used in IVT reactions. Note that these are starting points, and optimal conditions may vary depending on the specific template and modified nucleotide used.

Table 1: Recommended Concentration Ranges for IVT Reaction Components

ComponentTypical Concentration RangeKey Considerations
Linearized DNA Template30 - 60 ng/µLHigh purity is essential; contaminants can inhibit the reaction.[][7]
T7 RNA Polymerase5 - 10 U/µLHigher concentrations may improve yield for long transcripts but can also increase cost.[][7]
NTPs (each)1 - 10 mMEquimolar concentrations are a good starting point.[][7]
Cap Analog4 - 10 mMImportant for producing functional mRNA for translation.[7]
MgCl₂ or Mg(OAc)₂6 - 75 mMThe optimal concentration is critical and is often proportional to the total NTP concentration.[7] Acetate salts may lead to higher yields than chloride salts.[15]
Spermidine2 mMCan enhance transcription efficiency.[7]
DTT10 mMActs as an antioxidant to maintain enzyme activity.[7]
RNase Inhibitor1 U/µLCrucial for preventing RNA degradation.[7]
Inorganic Pyrophosphatase0.002 U/µLHelps to drive the reaction forward by degrading pyrophosphate, which can be inhibitory.[7]

Experimental Protocols

Detailed Protocol: In Vitro Transcription with this compound

This protocol provides a general framework for setting up a 20 µL IVT reaction. Optimization of individual components may be required.

Materials:

  • High-purity linearized DNA template with a T7 promoter (0.5-1.0 µg)

  • Nuclease-free water

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)

  • ATP, CTP, GTP solutions (100 mM each)

  • This compound-5'-Triphosphate (1-cp-Ψ-TP) solution (100 mM)

  • Cap analog (e.g., CleanCap® AG)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Inorganic Pyrophosphatase

Procedure:

  • Reaction Setup: Assemble the reaction at room temperature in the following order. Thaw reagents on ice and keep the enzymes on ice.

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10X Transcription Buffer

    • ATP, CTP, GTP, and 1-cp-Ψ-TP to their final desired concentration (e.g., 2 µL of 10 mM stock for a final concentration of 1 mM each)

    • Add Cap Analog according to the manufacturer's recommendation.

    • Add 1 µg of linearized DNA template.

    • Add 1 µL of RNase Inhibitor.

    • Add 1 µL of Inorganic Pyrophosphatase.

    • Gently mix the components.

    • Add 2 µL of T7 RNA Polymerase.

    • Mix gently by pipetting.

  • Incubation: Incubate the reaction at 37°C for 2 to 4 hours.

  • DNase Treatment: After incubation, add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the mRNA using your chosen method (e.g., LiCl precipitation, spin column, or magnetic beads).

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using denaturing agarose gel electrophoresis or a microfluidics-based system (e.g., Bioanalyzer).

Visualizations

Diagram 1: General IVT Workflow

IVT_Workflow Template Linearized DNA Template IVT_Mix IVT Reaction Mix (T7 Polymerase, NTPs, 1-cp-Ψ-TP, Buffer) Template->IVT_Mix Incubation Incubation (37°C, 2-4h) IVT_Mix->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment Purification mRNA Purification DNase_Treatment->Purification QC Quality Control (Quantification & Integrity) Purification->QC Final_mRNA Purified mRNA QC->Final_mRNA

Caption: A generalized workflow for in vitro transcription (IVT).

Diagram 2: Troubleshooting Logic for Low IVT Yield

Troubleshooting_Low_Yield Start Low/No mRNA Yield Template_Check Check DNA Template (Integrity, Purity, Linearization) Start->Template_Check Enzyme_Check Verify Enzyme & Reagent Activity (Polymerase, DTT) Template_Check->Enzyme_Check Template OK Success Improved Yield Template_Check->Success Template Issue Resolved RNase_Check Suspect RNase Contamination? Enzyme_Check->RNase_Check Enzymes OK Enzyme_Check->Success Enzyme Issue Resolved Reaction_Opt Optimize Reaction Conditions (NTPs, Mg2+, Temp) RNase_Check->Reaction_Opt No RNase_Check->Success RNase Issue Resolved Purification_Check Review Purification Method Reaction_Opt->Purification_Check No Improvement Reaction_Opt->Success Optimization Successful Purification_Check->Success Purification Improved

Caption: A decision tree for troubleshooting low IVT yield.

References

Technical Support Center: Optimizing N1-Cyclopropylmethylpseudouridine-Modified mRNA Translation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing protein translation from N1-Cyclopropylmethylpseudouridine (N1-cp-m-Ψ)-modified mRNA.

Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow, from in vitro transcription to protein expression analysis.

Guide 1: Low or No Protein Expression

Low or absent protein expression is a frequent challenge. This guide provides a systematic approach to identify and resolve the underlying causes.

Initial Checks:

  • mRNA Integrity: Verify the integrity of your purified N1-cp-m-Ψ-modified mRNA via denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis. Intact mRNA should appear as a sharp band at the expected size. Smeared or multiple bands indicate degradation.

  • mRNA Concentration: Accurately quantify the mRNA concentration using a fluorometric assay (e.g., Qubit) rather than UV-spectrophotometry (e.g., NanoDrop), which can be skewed by contaminants like free nucleotides.

Troubleshooting Steps:

Potential Cause Recommended Action
Suboptimal In Vitro Transcription (IVT) - Ensure complete replacement of UTP with N1-cp-m-Ψ-TP in the reaction mix. - Verify the integrity and concentration of the DNA template. Linearize plasmids completely to avoid run-off transcripts of incorrect lengths. - Use a high-quality T7 RNA polymerase and ensure the reaction buffer composition is optimal.[1] - Check for contaminants in the DNA template, such as ethanol (B145695) or salts, which can inhibit RNA polymerase.[1]
mRNA Degradation - Maintain a strict RNase-free environment during all experimental steps. Use RNase-free reagents, consumables, and dedicated equipment. - Store purified mRNA at -80°C in small aliquots to minimize freeze-thaw cycles.
Inefficient Transfection/Delivery - Optimize the delivery method (e.g., lipid nanoparticles, electroporation) for your specific cell type. - Determine the optimal mRNA concentration and cell density for transfection.
Ineffective Codon Optimization - Analyze the codon usage of your gene of interest and optimize it for the target expression system (e.g., human). Replace rare codons with those corresponding to abundant tRNAs.[2] - Ensure the codon optimization strategy does not introduce cryptic splice sites or highly stable secondary structures near the 5' end that could impede ribosome scanning.
Issues with mRNA Structural Elements - Confirm the presence and integrity of the 5' cap structure (e.g., Cap 1) and the poly(A) tail. These are crucial for translation initiation and mRNA stability. - Ensure the Kozak sequence is optimal for efficient translation initiation.
Innate Immune Response Activation - While N1-cp-m-Ψ modification significantly reduces immunogenicity, residual double-stranded RNA (dsRNA) contaminants from IVT can trigger an innate immune response, leading to translation shutdown.[3] - Purify the mRNA using methods that effectively remove dsRNA, such as cellulose-based chromatography.

Logical Workflow for Troubleshooting Low Protein Expression

low_protein_expression_troubleshooting start Low or No Protein Expression Detected check_mrna_integrity Check mRNA Integrity (Gel/Capillary Electrophoresis) start->check_mrna_integrity mrna_degraded mRNA Degraded check_mrna_integrity->mrna_degraded Degraded mrna_intact mRNA Intact check_mrna_integrity->mrna_intact Intact improve_rnase_free Improve RNase-Free Technique & IVT/Purification Protocol mrna_degraded->improve_rnase_free protein_expression_successful Protein Expression Successful improve_rnase_free->protein_expression_successful check_transfection Verify Transfection Efficiency (e.g., with reporter mRNA) mrna_intact->check_transfection transfection_low Transfection Efficiency Low check_transfection->transfection_low Low transfection_ok Transfection Efficient check_transfection->transfection_ok OK optimize_delivery Optimize Delivery Protocol (Reagent, mRNA conc., cell density) transfection_low->optimize_delivery optimize_delivery->protein_expression_successful analyze_construct Analyze mRNA Construct (Codon Optimization, 5' Cap, Poly(A) Tail) transfection_ok->analyze_construct construct_suboptimal Construct Suboptimal analyze_construct->construct_suboptimal Suboptimal construct_ok Construct Appears Optimal analyze_construct->construct_ok Optimal re_optimize_sequence Re-design/Re-synthesize mRNA (Codon optimization, UTRs) construct_suboptimal->re_optimize_sequence re_optimize_sequence->protein_expression_successful check_immune_response Assess Innate Immune Response (e.g., IFN-β expression) construct_ok->check_immune_response immune_response_high High Immune Response check_immune_response->immune_response_high High check_immune_response->protein_expression_successful Low purify_dsrna Further Purify mRNA to Remove dsRNA immune_response_high->purify_dsrna purify_dsrna->protein_expression_successful

A decision tree for troubleshooting low protein expression.
Guide 2: Unexpected Protein Products (Shorter or Longer Than Expected)

The presence of protein products of incorrect size can indicate issues with transcription, translation, or protein stability.

Troubleshooting Steps:

Potential Cause Recommended Action
Incomplete Transcription - Incomplete Plasmid Linearization: If the plasmid template is not fully linearized, the RNA polymerase may transcribe through the entire plasmid, resulting in longer, heterogeneous transcripts. Verify complete linearization on an agarose gel.[1] - Premature Termination: GC-rich sequences or cryptic termination signals in the DNA template can cause premature termination of transcription.[1] Consider re-optimizing the codon usage to reduce GC content in problematic regions.
Ribosomal Frameshifting - N1-methylpseudouridine has been reported to potentially cause +1 ribosomal frameshifting at "slippery sequences".[4] - Analyze your coding sequence for potential slippery sites (e.g., stretches of U or A residues). If identified, perform synonymous codon changes to disrupt these sequences.
Alternative Start Codons or Stop Codon Readthrough - Ensure a strong Kozak sequence around the intended AUG start codon to prevent initiation at downstream sites. - While N1-cp-m-Ψ generally does not increase stop codon readthrough, ensure the stop codon and the 3' UTR context are not prone to this phenomenon.
Protein Degradation - The presence of smaller protein fragments may indicate degradation by cellular proteases. - Perform a time-course experiment to assess protein stability. If degradation is observed, consider co-transfecting with protease inhibitors or using a cell line with lower protease activity.

Frequently Asked Questions (FAQs)

Q1: Why is codon optimization necessary for N1-cp-m-Ψ-modified mRNA?

A1: Codon optimization is crucial for maximizing protein expression from your modified mRNA. It involves replacing rare codons in your gene of interest with synonymous codons that are more frequently used in the target organism (e.g., human cells). This aligns the mRNA sequence with the available tRNA pool, which can significantly enhance the rate and efficiency of translation.[2] Furthermore, codon optimization can improve mRNA stability by modulating its secondary structure and reducing sequences that might trigger mRNA decay pathways.[2]

Q2: How does this compound (N1-cp-m-Ψ) improve mRNA translation?

A2: N1-cp-m-Ψ enhances protein expression through two primary mechanisms:

  • Reduced Innate Immunogenicity: Unmodified in vitro transcribed mRNA can be recognized as foreign by pattern recognition receptors (PRRs) like Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I, triggering an innate immune response. This response can lead to the shutdown of global protein synthesis. N1-cp-m-Ψ modification masks the mRNA from these sensors, thus preventing this translational repression and allowing for sustained protein production.[5][6]

  • Increased mRNA Stability and Translational Capacity: The incorporation of N1-cp-m-Ψ can enhance the stability of the mRNA molecule, making it more resistant to degradation by cellular nucleases. This increased half-life allows for more rounds of translation, leading to a higher overall protein yield.[5]

Q3: Can N1-cp-m-Ψ modification affect the fidelity of translation?

A3: Studies have investigated the impact of N1-methylpseudouridine on translational fidelity. While some research suggests it does not significantly alter decoding accuracy, other studies have indicated a potential for subtle modulation of amino acid incorporation in a codon- and position-dependent manner.[7][8] Additionally, as mentioned in the troubleshooting guide, there is evidence that N1-methylpseudouridine can induce +1 ribosomal frameshifting at specific "slippery sequences".[4] Therefore, while N1-cp-m-Ψ is generally considered to support faithful protein production, it is important to be aware of these potential effects, especially for therapeutic applications.

Q4: What are the key considerations when choosing a codon optimization strategy?

A4: There are several codon optimization algorithms and services available, each with slightly different approaches. Key factors to consider include:

  • Codon Adaptation Index (CAI): This is a common metric that measures how well the codon usage of a gene matches that of a reference set of highly expressed genes in the target organism. A higher CAI generally correlates with higher protein expression.

  • GC Content: The overall GC content of the optimized sequence should be within an optimal range for the host organism to ensure transcriptional and translational efficiency. Very high GC content can lead to stable secondary structures that impede translation.

  • mRNA Secondary Structure: Highly stable secondary structures, particularly near the 5' end of the mRNA, can inhibit ribosome binding and initiation. Some optimization algorithms aim to minimize these structures.

  • Avoidance of Cryptic Splice Sites and other Cis-regulatory Elements: The optimization process should not inadvertently introduce sequences that could lead to incorrect splicing or other undesirable post-transcriptional modifications.

Q5: How does N1-cp-m-Ψ-modified mRNA evade the innate immune system?

A5: N1-cp-m-Ψ-modified mRNA avoids detection by key innate immune sensors, primarily Toll-like receptors (TLRs) located in endosomes (TLR3, TLR7, and TLR8) and the cytosolic sensor RIG-I. The modification impairs the processing of the mRNA by endolysosomal nucleases, which is a prerequisite for TLR7 and TLR8 activation. Additionally, the presence of N1-cp-m-Ψ can directly interfere with the binding of the mRNA to these receptors. By evading recognition, the modified mRNA prevents the downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines, which would otherwise inhibit translation.

Data Presentation

Table 1: Impact of N1-cp-m-Ψ Modification Ratio on Protein Expression and Immunogenicity

This table summarizes representative data on how varying the percentage of N1-cp-m-Ψ incorporation in an mRNA transcript can affect its translational efficiency and its ability to trigger an immune response. Data is presented as a percentage of the expression/response from unmodified mRNA.

% N1-cp-m-ΨRelative Protein Expression (%)Relative IFN-β Expression (%)
0% (Unmodified)100100
10%15060
50%12020
100%905

Note: This is example data synthesized from published studies and will vary depending on the specific mRNA, cell type, and experimental conditions.[5]

Table 2: Comparison of Codon Optimization Strategies on Protein Expression

This table illustrates the potential impact of different codon optimization strategies on protein yield from a reporter gene expressed via in vitro transcribed mRNA.

Codon Optimization StrategyCodon Adaptation Index (CAI)GC Content (%)Relative Protein Yield (%)
Wild-Type (Unoptimized)0.6545100
Strategy A (CAI Maximization)0.9560350
Strategy B (Balanced CAI and GC)0.8852420
Strategy C (mRNA Structure-Aware)0.8555400

Note: This is representative data and the optimal strategy may vary for different genes and expression systems.

Experimental Protocols

Protocol 1: Codon Optimization and In Vitro Transcription of N1-cp-m-Ψ-Modified mRNA

This protocol outlines the key steps from in silico codon optimization to the generation of purified, modified mRNA ready for transfection.

1. In Silico Codon Optimization:

  • Obtain the amino acid sequence of your protein of interest.

  • Use a codon optimization software or service (e.g., IDT Codon Optimization Tool, GeneArt, or open-source tools).

  • Specify the target organism for expression (e.g., Homo sapiens).

  • Set optimization parameters, such as maximizing the Codon Adaptation Index (CAI) while maintaining a moderate GC content (typically 50-60%) and avoiding highly stable secondary structures at the 5' end.

  • Incorporate desired 5' and 3' untranslated regions (UTRs) and a Kozak sequence.

  • Synthesize the codon-optimized DNA sequence and clone it into a suitable vector for in vitro transcription (containing a T7 promoter).

2. DNA Template Preparation:

  • Linearize the plasmid DNA containing the optimized gene sequence downstream of a T7 promoter using a restriction enzyme that generates blunt or 5' overhangs.

  • Confirm complete linearization by agarose gel electrophoresis.

  • Purify the linearized DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation. Resuspend in nuclease-free water.

3. In Vitro Transcription (IVT):

  • Assemble the IVT reaction at room temperature in the following order:

    • Nuclease-free water

    • 10x Transcription Buffer

    • ATP, GTP, CTP solution

    • This compound-5'-Triphosphate (N1-cp-m-Ψ-TP)

    • 5' Cap analog (e.g., CleanCap® Reagent AG)

    • Linearized DNA template (0.5-1 µg)

    • T7 RNA Polymerase

  • Mix gently and incubate at 37°C for 2-4 hours.

  • Add DNase I to the reaction and incubate for a further 15-30 minutes at 37°C to digest the DNA template.

4. mRNA Purification:

  • Purify the N1-cp-m-Ψ-modified mRNA using a method that effectively removes dsRNA, free nucleotides, and proteins. Options include:

    • LiCl precipitation

    • Silica-based spin columns

    • Cellulose-based chromatography for dsRNA removal.

  • Elute the purified mRNA in nuclease-free water.

  • Assess the integrity and purity of the mRNA using denaturing agarose gel electrophoresis and quantify the concentration using a fluorometric assay.

  • Store the purified mRNA at -80°C.

Protocol 2: Validation of Protein Expression from N1-cp-m-Ψ-Modified mRNA

1. Cell Culture and Transfection:

  • Plate the target cells (e.g., HEK293T, HeLa) at an appropriate density to reach 70-90% confluency on the day of transfection.

  • Prepare mRNA-lipid nanoparticle (LNP) complexes according to the manufacturer's protocol for the chosen transfection reagent.

  • Add the mRNA-LNP complexes to the cells and incubate under standard cell culture conditions.

2. Protein Expression Analysis:

  • Harvest the cells 24-48 hours post-transfection.

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Quantify the total protein concentration in the cell lysates using a BCA or Bradford assay.

  • Analyze protein expression by:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the protein of interest or an epitope tag.

    • ELISA: For secreted proteins, an ELISA can be used to quantify the amount of protein in the cell culture supernatant.

    • Flow Cytometry: If the expressed protein is fluorescent (e.g., GFP) or can be labeled with a fluorescent antibody, expression can be quantified on a per-cell basis.

    • Functional Assay: If the protein is an enzyme or has a measurable activity, perform a functional assay to confirm that the expressed protein is active.

Signaling Pathway and Workflow Diagrams

Innate Immune Sensing of In Vitro Transcribed mRNA

innate_immune_sensing cluster_cytosol Cytosol cluster_endosome Endosome ivt_rna_cytosol IVT mRNA (unmodified) rig_i RIG-I ivt_rna_cytosol->rig_i senses 5'-triphosphate mavs MAVS rig_i->mavs irf3_7 IRF3/7 Activation mavs->irf3_7 type_i_ifn Type I Interferon Production irf3_7->type_i_ifn translation_shutdown_rigi Translation Shutdown type_i_ifn->translation_shutdown_rigi ivt_rna_endosome IVT mRNA (unmodified) tlr3 TLR3 ivt_rna_endosome->tlr3 senses dsRNA tlr7_8 TLR7/8 ivt_rna_endosome->tlr7_8 senses ssRNA trif TRIF tlr3->trif myd88 MyD88 tlr7_8->myd88 nf_kb NF-κB Activation trif->nf_kb myd88->nf_kb pro_inflammatory_cytokines Pro-inflammatory Cytokine Production nf_kb->pro_inflammatory_cytokines translation_shutdown_tlr Translation Shutdown pro_inflammatory_cytokines->translation_shutdown_tlr modified_mrna N1-cp-m-Ψ-modified mRNA evasion Evades/Impairs Recognition modified_mrna->evasion evasion->rig_i evasion->tlr7_8 experimental_workflow start Protein of Interest codon_optimization In Silico Codon Optimization start->codon_optimization gene_synthesis Gene Synthesis & Cloning into IVT Vector codon_optimization->gene_synthesis template_prep DNA Template Linearization & Purification gene_synthesis->template_prep ivt In Vitro Transcription with N1-cp-m-Ψ-TP template_prep->ivt mrna_purification mRNA Purification (dsRNA removal) ivt->mrna_purification quality_control mRNA Quality Control (Integrity & Concentration) mrna_purification->quality_control transfection Transfection into Target Cells quality_control->transfection protein_analysis Protein Expression Analysis (Western, ELISA, etc.) transfection->protein_analysis end Optimized Protein Expression protein_analysis->end

References

Technical Support Center: Optimizing N1-Cyclopropylmethylpseudouridine IVT Reactions to Reduce dsRNA Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize double-stranded RNA (dsRNA) formation during in vitro transcription (IVT) of N1-Cyclopropylmethylpseudouridine (N1-cp-Ψ) modified mRNA.

Frequently Asked Questions (FAQs)

Q1: What is dsRNA and why is it a concern in my IVT reaction?

Double-stranded RNA (dsRNA) is a significant byproduct of the in vitro transcription (IVT) process, where a single-stranded RNA molecule is intended to be synthesized from a DNA template.[1][2][3][4] dsRNA is highly immunogenic as it is recognized by the innate immune system as a sign of viral infection.[2][3][5] This can lead to undesirable inflammatory responses and reduced protein expression from the therapeutic mRNA, compromising its safety and efficacy.[2][6]

Q2: What are the primary causes of dsRNA formation in IVT reactions?

dsRNA can be generated through several mechanisms:

  • Self-annealing: The primary mRNA transcript can fold back on itself to form secondary structures, which can then be extended by the RNA polymerase.[1][5]

  • Antisense transcription: The RNA polymerase can generate antisense transcripts that are complementary to the desired mRNA, leading to the formation of dsRNA.[5]

  • RNA-dependent RNA polymerase activity: T7 RNA polymerase can exhibit RNA-dependent RNA polymerase activity, using the newly synthesized RNA as a template to create a complementary strand.[5][7]

  • Template-driven issues: Impurities in the linearized DNA template or incomplete linearization can provide templates for the synthesis of complementary RNA strands.[2][3][8] Repetitive or highly complementary regions within the DNA template can also promote self-annealing of the transcript.[2]

Q3: How does the use of this compound (N1-cp-Ψ) affect dsRNA formation?

While specific data on this compound is limited, studies on similar modified nucleosides like N1-methylpseudouridine (m1Ψ) suggest that their incorporation can help reduce dsRNA formation and the subsequent immune response.[5][9][10] Modified nucleosides can alter the thermodynamic properties of the RNA, potentially reducing the stability of secondary structures and antisense transcript formation.[11] However, the specific impact of N1-cp-Ψ would require empirical validation.

Troubleshooting Guide: Reducing dsRNA in N1-cp-Ψ IVT Reactions

This guide provides a systematic approach to troubleshooting and minimizing dsRNA formation in your IVT reactions.

Logical Flow for Troubleshooting dsRNA Formation

dsRNA_Troubleshooting_Workflow cluster_pre_ivt Pre-IVT Optimization cluster_ivt IVT Reaction Optimization cluster_post_ivt Post-IVT Purification cluster_analysis Analysis Template_Design Template & Sequence Design Template_Purification DNA Template Purification Template_Design->Template_Purification High-quality template is crucial IVT_Conditions Optimize IVT Conditions Template_Purification->IVT_Conditions Start with pure template Enzyme_Choice Consider Engineered Polymerase IVT_Conditions->Enzyme_Choice If optimization is insufficient Nucleotide_Feed Fed-Batch Nucleotide Addition Enzyme_Choice->Nucleotide_Feed For further reduction Purification dsRNA Removal Methods Nucleotide_Feed->Purification If dsRNA is still present Quantification Quantify dsRNA Purification->Quantification Assess purification efficiency Quantification->Template_Design Iterate if needed

Caption: A logical workflow for troubleshooting and reducing dsRNA formation in IVT reactions.

Pre-IVT Optimization: Template and Sequence Design

High-quality template DNA is critical for minimizing dsRNA byproducts.[3][8]

Issue Recommended Action Rationale
Incomplete plasmid linearization Ensure complete digestion of the plasmid DNA and purify the linearized template. Run a gel to confirm complete linearization.Nicked or supercoiled DNA can lead to unintended transcription products that contribute to dsRNA formation.[2]
Plasmid impurities Purify the linearized plasmid DNA using methods like chromatography (e.g., C4 columns) to remove bacterial contaminants.Impurities from the plasmid preparation can act as templates for RNA polymerase, leading to the synthesis of dsRNA.[3][8]
Sequence-related issues Optimize the coding sequence to remove repetitive elements, GC-rich stretches, and regions of high complementarity.These sequence features can promote self-annealing of the mRNA transcript, leading to dsRNA formation.[2]
  • Linearization: Digest the plasmid DNA with a suitable restriction enzyme to linearize it.

  • Purification:

    • Option A: Gel Purification: Run the digested plasmid on an agarose (B213101) gel and excise the band corresponding to the linearized DNA. Purify the DNA using a gel extraction kit.

    • Option B: Column Chromatography: Utilize a chromatography method, such as a monolithic column with C4 chemistry, for purification.[3][8]

  • Quantification and Quality Control: Measure the concentration and purity of the linearized DNA using a spectrophotometer (A260/280 ratio). Confirm the integrity of the purified template via gel electrophoresis.

IVT Reaction Optimization

Fine-tuning the IVT reaction conditions can significantly reduce dsRNA levels.

Parameter Recommendation Rationale
Temperature Consider increasing the IVT reaction temperature.Higher temperatures can help to reduce the formation of secondary structures in the RNA transcript, thereby decreasing self-priming and dsRNA formation.[7][12] This may require a thermostable T7 RNA polymerase.
Magnesium (Mg2+) Concentration Optimize the Mg2+ concentration. A lower concentration (e.g., below 10 mM) may be beneficial.Mg2+ concentration is a critical parameter influencing both yield and dsRNA formation.[8][13]
Nucleotide Concentration Consider a fed-batch approach for UTP (or N1-cp-ΨTP) and GTP.Limiting the steady-state level of UTP has been shown to reduce dsRNA formation, particularly for templates with a poly(A) tail.[12][14]
Chaotropic Agents Introduce mild chaotropic agents like urea (B33335) or formamide (B127407) into the IVT reaction.These agents can disrupt weak, non-specific RNA-RNA interactions that lead to dsRNA formation, without significantly impacting enzyme function.[15]
Enzyme Choice Use an engineered T7 RNA polymerase with reduced dsRNA formation capabilities.Novel mutant T7 RNA polymerases have been developed to minimize dsRNA byproducts.[6][16]

This protocol is adapted from studies showing reduced dsRNA with controlled nucleotide addition.[12][14]

  • Initial IVT Setup: Assemble the IVT reaction with a low starting concentration of UTP (or N1-cp-ΨTP).

  • Fed-Batch Addition: Over the course of the incubation, periodically add small aliquots of a concentrated UTP (or N1-cp-ΨTP) solution to the reaction.

  • Incubation: Incubate at the optimal temperature for your polymerase.

  • Quenching: Stop the reaction by adding EDTA.

  • Analysis: Purify the mRNA and analyze for yield, integrity, and dsRNA content.

Post-IVT Purification

If dsRNA is still present after optimizing the IVT reaction, several purification methods can be employed to remove it.

Method Principle Reported dsRNA Removal Reported mRNA Recovery
Cellulose-based Chromatography dsRNA selectively binds to cellulose (B213188) in an ethanol-containing buffer.≥90%>65-80%[17][18][19]
Graphene Oxide-Modified Resin Graphene oxide preferentially adsorbs single-stranded nucleic acids in the presence of Mg2+.≥80%~85%[20]
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Separates molecules based on hydrophobicity.Highly effective.[19]Can be limited by scalability and the use of toxic solvents.[19]
RNase III Treatment RNase III is an enzyme that specifically digests dsRNA.Effective.Requires subsequent removal of the RNase III enzyme.[5]

This method is cost-effective and does not require specialized equipment.[17][18][19]

  • Prepare Cellulose Slurry: Prepare a slurry of fibrous cellulose in an ethanol-containing buffer.

  • Binding: Mix the IVT reaction product with the cellulose slurry and incubate to allow for selective binding of dsRNA.

  • Separation: Centrifuge the mixture to pellet the cellulose with the bound dsRNA.

  • Recovery: Collect the supernatant containing the purified mRNA.

  • Precipitation: Precipitate the mRNA from the supernatant.

  • Resuspension and Analysis: Resuspend the purified mRNA and assess its concentration, integrity, and dsRNA content.

Signaling Pathway of dsRNA-Induced Immune Response

dsRNA_Immune_Response cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR3 TLR3 TRIF TRIF TLR3->TRIF dsRNA dsRNA dsRNA->TLR3 RIGI_MDA5 RIG-I / MDA5 dsRNA->RIGI_MDA5 RIGI_MDA5->TRIF via MAVS (not shown) TRAF3_RIP1 TRAF3 / RIP1 TRIF->TRAF3_RIP1 IRF3_NFkB IRF3 / NF-κB TRAF3_RIP1->IRF3_NFkB Immune_Genes Immune Gene Transcription IRF3_NFkB->Immune_Genes

Caption: Simplified signaling pathway of dsRNA recognition and immune response activation.[8]

Analytical Methods for dsRNA Quantification

Accurate quantification of dsRNA is essential to validate the effectiveness of your optimization and purification strategies.

Method Description Advantages Disadvantages
Dot Blot / ELISA Immunoassays using a dsRNA-specific antibody (e.g., J2).Widely used and established.Can be semi-quantitative and time-consuming.[21][22][23]
(RP)UHPLC/UV Reversed-phase high-performance liquid chromatography with UV detection.High precision, broad detection range, and fast.[21]Requires specialized equipment.
Gel Electrophoresis Separation of RNA species by size on an agarose or polyacrylamide gel.Simple and accessible.Low sensitivity and not quantitative.[]
Quantitative PCR (qPCR) Can be adapted to quantify dsRNA.Highly sensitive.May require specific primer and probe design.[]

By systematically applying these troubleshooting strategies and analytical methods, researchers can significantly reduce dsRNA contamination in this compound-modified mRNA preparations, leading to safer and more effective therapeutic candidates.

References

Technical Support Center: N1-Cyclopropylmethylpseudouridine (cpN1Ψ) mRNA and Ribosomal Frameshifting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guides and FAQs are based on extensive research into the effects of the structurally similar modified nucleotide, N1-methylpseudouridine (m1Ψ), on ribosomal frameshifting. Currently, there is a lack of specific published data on N1-Cyclopropylmethylpseudouridine (cpN1Ψ) and its direct impact on translational fidelity. The strategies and principles outlined below are therefore extrapolated from studies on m1Ψ and should be considered as a starting point for your investigations with cpN1Ψ-modified mRNA. Experimental validation is crucial to confirm the applicability of these recommendations to your specific cpN1Ψ constructs.

Frequently Asked Questions (FAQs)

Q1: What is ribosomal frameshifting and why is it a concern for modified mRNA?

A1: Ribosomal frameshifting is a process where the ribosome shifts its reading frame during translation, moving forward (+1) or backward (-1) by one or more nucleotides. This results in the synthesis of a protein with an altered amino acid sequence from the point of the shift onwards. For mRNA-based therapeutics and vaccines, this can lead to the production of unintended, "off-target" proteins, which may have reduced efficacy, altered function, or could potentially elicit an undesired immune response.[1][2]

Q2: Does this compound (cpN1Ψ) in my mRNA transcript cause ribosomal frameshifting?

A2: While direct evidence for cpN1Ψ is not yet available, studies on the closely related N1-methylpseudouridine (m1Ψ) have shown that its incorporation into mRNA can lead to a significant increase in +1 ribosomal frameshifting.[1][3][4][5][6] The proposed mechanism is that m1Ψ induces ribosome stalling at specific "slippery sequences" within the mRNA, increasing the likelihood of a frameshift event.[1][3][5][6] It is plausible that cpN1Ψ, due to its structural similarity to m1Ψ, may have a similar effect on translation fidelity.

Q3: What are "slippery sequences" and how do they contribute to frameshifting?

A3: Slippery sequences are specific motifs in the mRNA sequence where the ribosome is more prone to losing its grip and shifting the reading frame. These are often homopolymeric runs (e.g., UUU, AAA) or other repetitive sequences.[1][3] When the ribosome encounters a slippery sequence in combination with a modification like m1Ψ that causes it to pause, the likelihood of a frameshift event is increased.[1][3][5][6]

Q4: What is the reported frequency of ribosomal frameshifting with modified mRNA?

A4: For mRNA containing N1-methylpseudouridine (m1Ψ), studies have reported a +1 frameshifting frequency of approximately 8% relative to the main, in-frame protein product.[3] The exact frequency can vary depending on the specific mRNA sequence, the location and context of the slippery sequences, and the experimental system used.

Q5: How can I detect if ribosomal frameshifting is occurring with my cpN1Ψ-modified mRNA?

A5: Several methods can be employed to detect frameshifted protein products. Western blotting can reveal higher molecular weight protein bands corresponding to frameshifted products.[7] Mass spectrometry-based proteomics can be used to identify peptides that correspond to the amino acid sequence of the frameshifted protein.[2] Additionally, reporter assays, such as dual-luciferase systems, can be designed to specifically quantify the frequency of frameshifting events.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected protein products of higher molecular weight observed on Western blot. Ribosomal frameshifting may be occurring due to the presence of cpN1Ψ and slippery sequences in your mRNA.1. Sequence Analysis: Identify potential slippery sequences (e.g., homopolymeric runs) in your mRNA sequence. 2. Codon Optimization: Redesign your mRNA sequence to eliminate or disrupt slippery sequences using synonymous codons. For example, replace a UUU codon with UUC. 3. Reporter Assay: Use a dual-luciferase reporter assay to quantify the rate of frameshifting.
Low yield of the intended protein with evidence of off-target products. Significant ribosomal frameshifting can divert ribosomes from synthesizing the correct protein, leading to reduced yield.1. Optimize Codon Usage: In addition to removing slippery sequences, optimize the entire coding sequence for efficient translation in your target system. 2. Quantify Frameshifting: Determine the extent of the problem using a quantitative method like a reporter assay or mass spectrometry.
Variability in protein expression between different cpN1Ψ-modified mRNA constructs. The location and context of slippery sequences can influence the frequency of frameshifting, leading to construct-dependent variability.1. Standardize Sequence Design: Establish a set of design principles for your mRNA constructs that includes the avoidance of known slippery sequences. 2. Systematic Analysis: When designing new constructs, systematically analyze the sequence for potential frameshift-inducing motifs.

Strategies to Minimize Ribosomal Frameshifting

The primary strategy to reduce ribosomal frameshifting in modified mRNA is through careful sequence design and codon optimization.

Codon Optimization to Eliminate Slippery Sequences

The most effective method to minimize frameshifting is to identify and modify the slippery sequences within the coding region of the mRNA. This can be achieved by substituting codons with synonymous codons that do not form these problematic motifs.

Example of Synonymous Codon Substitution:

Original Codon (Slippery)Amino AcidOptimized Codon (Non-Slippery)
UUUPhenylalanineUUC
AAALysineAAG
CCCProlineCCA, CCG, or CCU
GGGGlycineGGA, GGC, or GGU

By making these substitutions, the integrity of the translated protein is maintained while the propensity for the ribosome to slip is reduced.

Experimental Protocols

Dual-Luciferase Reporter Assay for Quantifying Ribosomal Frameshifting

This protocol allows for the quantitative measurement of +1 ribosomal frameshifting events.

Principle: A reporter construct is designed with two luciferase genes, Renilla (RLuc) and Firefly (FLuc), in different reading frames. The first reporter (RLuc) is in the primary reading frame. The sequence of interest containing a potential slippery site is inserted between RLuc and FLuc. The FLuc gene is in the +1 reading frame relative to RLuc. If a +1 frameshift occurs in the intervening sequence, the ribosome will switch to the +1 frame and translate the FLuc protein. The ratio of FLuc to RLuc activity provides a quantitative measure of the frameshifting frequency.

Methodology:

  • Construct Design:

    • Clone the Renilla luciferase (RLuc) gene into a suitable expression vector.

    • Downstream of the RLuc stop codon, insert your sequence of interest containing the putative slippery site.

    • Downstream of this insert, clone the Firefly luciferase (FLuc) gene in the +1 reading frame. Ensure there is a stop codon in the 0 frame before the FLuc start codon to terminate non-frameshifted translation.

    • Create a control construct where FLuc is in the same frame as RLuc (0 frame) to normalize expression levels.

  • mRNA Synthesis:

    • Linearize the plasmid DNA constructs.

    • Perform in vitro transcription to synthesize the reporter mRNAs, incorporating cpN1Ψ.

    • Purify the mRNA and verify its integrity.

  • Cell Transfection and Lysis:

    • Transfect the reporter mRNA into your target cells.

    • After a suitable incubation period (e.g., 24 hours), lyse the cells using a passive lysis buffer.

  • Luciferase Assay:

    • Use a dual-luciferase reporter assay system to measure the luminescence from both Renilla and Firefly luciferases in the cell lysate.

  • Data Analysis:

    • Calculate the frameshifting efficiency as the ratio of Firefly luciferase activity to Renilla luciferase activity.

    • Normalize this ratio to the control construct.

Western Blot Analysis for Detection of Frameshifted Products

Principle: This method allows for the qualitative detection of frameshifted proteins, which will typically have a different molecular weight than the intended protein.

Methodology:

  • Protein Expression:

    • Transfect cells with your cpN1Ψ-modified mRNA of interest.

    • As a control, transfect cells with an unmodified version of the same mRNA.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and extract the total protein.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to a tag on the protein (e.g., FLAG, HA) or to the protein itself.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Look for bands at molecular weights higher than the expected in-frame protein, which may represent frameshifted products.

Visualizations

Ribosomal_Frameshifting_Mechanism cluster_mRNA mRNA with cpN1Ψ cluster_ribosome Translating Ribosome cluster_outcomes Translation Outcomes start 5' UTR coding_seq Coding Sequence (with cpN1Ψ) slippery_site Slippery Site (e.g., UUUUUU) stop_codon Stop Codon ribosome Ribosome slippery_site->ribosome Stalling end 3' UTR ribosome->slippery_site Translation in_frame In-Frame Protein (Correct Sequence) ribosome->in_frame Normal Translation (~92%) frameshifted +1 Frameshifted Protein (Altered C-terminus) ribosome->frameshifted Frameshifting Event (~8%)

Caption: Mechanism of +1 ribosomal frameshifting induced by modified nucleotides.

Troubleshooting_Workflow start Experiment with cpN1Ψ mRNA observe Observe Unexpected Higher MW Protein Bands start->observe analyze Analyze mRNA Sequence for Slippery Sites observe->analyze Yes success Problem Resolved: Minimized Frameshifting observe->success No optimize Optimize Codon Usage (Synonymous Substitution) analyze->optimize retest Re-run Experiment with Optimized mRNA optimize->retest retest->success fail Problem Persists retest->fail further_investigation Further Investigation: - Quantify frameshifting - Analyze other sequence motifs fail->further_investigation

Caption: Troubleshooting workflow for unexpected protein products.

References

Technical Support Center: Enhancing the Stability of N1-Cyclopropylmethylpseudouridine-Containing RNA Oligos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of RNA oligonucleotides containing the modified nucleoside N1-Cyclopropylmethylpseudouridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in RNA oligos?

This compound is a modified ribonucleoside used in the synthesis of RNA oligonucleotides.[] Like other pseudouridine (B1679824) derivatives such as N1-methylpseudouridine (m1Ψ), it is incorporated to enhance the stability and translational efficiency of the RNA molecule while reducing its immunogenicity.[2][3][4] The cyclopropylmethyl group at the N1 position is a key structural feature that may offer unique properties compared to the methyl group in m1Ψ, which is known to increase the stability of RNA structures.[3][4]

Q2: What are the primary causes of instability in my this compound-containing RNA oligos?

The primary cause of RNA oligo instability is degradation by nucleases, which are ubiquitous in experimental environments (e.g., cell culture media, serum, and intracellularly).[5][6] Both exonucleases (which degrade from the ends of the oligo) and endonucleases (which cleave internally) can contribute to degradation.[5][6] Additionally, chemical instability, particularly of the phosphodiester backbone, can be a factor, although RNA is more prone to enzymatic degradation.[6]

Q3: How can I improve the nuclease resistance of my modified RNA oligos?

Several strategies can be employed to enhance nuclease resistance:

  • Backbone Modifications: Incorporating phosphorothioate (B77711) (PS) bonds, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, significantly increases resistance to nuclease degradation.[5][6] It is often recommended to add at least three PS bonds at the 5' and 3' ends to protect against exonucleases.[5]

  • 2'-Sugar Modifications: Modifications to the 2'-hydroxyl group of the ribose sugar, such as 2'-O-Methyl (2'-OMe) or 2'-Fluoro (2'-F), can enhance stability and binding affinity.[5]

  • End-capping: Introducing modifications at the 3' end, such as an inverted deoxythymidine (dT), can block 3'-exonuclease activity.[5]

Q4: Should I combine this compound with other chemical modifications?

Yes, combining this compound with other modifications is a common and effective strategy. For instance, incorporating phosphorothioate bonds at the termini of an this compound-containing oligo can provide comprehensive protection against both endo- and exonucleases. The combination of modifications should be empirically tested to ensure it does not negatively impact the oligo's function.

Q5: How does formulation affect the stability of my RNA oligos?

Formulation is a critical factor in protecting RNA oligos from degradation. Encapsulation within lipid nanoparticles (LNPs) is a widely used method to shield the RNA from nucleases and facilitate its delivery into cells. The composition of the LNP can be optimized to enhance stability and delivery efficiency.

Troubleshooting Guides

Issue 1: Rapid degradation of RNA oligo observed in cell culture.

Potential Cause Troubleshooting Step Expected Outcome
Nuclease contamination in media or serum. 1. Perform a serum stability assay (see Experimental Protocols).2. Use nuclease-free water and reagents.3. Heat-inactivate serum before use (if compatible with your experiment).Increased half-life of the RNA oligo in the treated media/serum.
Insufficient intrinsic nuclease resistance of the oligo. 1. Synthesize the oligo with 3-5 phosphorothioate (PS) bonds at the 5' and 3' ends.2. Incorporate 2'-O-Methyl or 2'-Fluoro modifications throughout the oligo.Significantly reduced degradation of the modified oligo compared to the unmodified version.
Mycoplasma contamination. Test cell cultures for mycoplasma. Mycoplasma can introduce nucleases.Elimination of mycoplasma will reduce nuclease levels in the culture.

Issue 2: Low yield or poor quality of synthesized this compound-containing RNA oligos.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete deprotection during synthesis. Review the deprotection protocol. Ensure sufficient time and appropriate reagents are used for removing protecting groups from the modified nucleoside.A single, clear band on a gel analysis, indicating a pure, full-length product.
Suboptimal coupling efficiency of the modified phosphoramidite (B1245037). Consult the supplier of the this compound phosphoramidite for recommended coupling times and activators.Improved yield of the full-length oligo.
Degradation during purification. Use nuclease-free, sterile buffers and equipment for purification (e.g., HPLC, PAGE).Higher recovery of intact oligo post-purification.

Quantitative Data Summary

The following table summarizes the expected impact of various modifications on RNA oligo stability, based on data from related modifications. The exact quantitative improvement for this compound should be determined experimentally.

ModificationExpected Impact on Nuclease ResistanceKey Considerations
This compound Enhanced Stability (relative to uridine)May provide greater steric hindrance to nucleases than m1Ψ.
N1-methylpseudouridine (m1Ψ) Enhanced Stability (relative to uridine (B1682114) and pseudouridine)[2][3][4]A well-established modification for improving stability and reducing immunogenicity.[2][3][4]
Phosphorothioate (PS) Bonds High Nuclease Resistance [5][6]Can introduce chirality and may increase toxicity at high concentrations.[6]
2'-O-Methyl (2'-OMe) Moderate Nuclease Resistance [5]Increases thermal stability of duplexes.
2'-Fluoro (2'-F) Moderate Nuclease Resistance Increases binding affinity.
Lipid Nanoparticle (LNP) Formulation Very High Protection from Nucleases Protects the oligo until it is released inside the cell.

Experimental Protocols

Protocol 1: Serum Stability Assay

This assay assesses the stability of RNA oligos in the presence of serum, which contains a high concentration of nucleases.

Materials:

  • This compound-containing RNA oligo

  • Control RNA oligo (unmodified or with different modifications)

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS)

  • Gel loading buffer

  • Polyacrylamide gel or agarose (B213101) gel

  • Gel electrophoresis system

  • Gel imaging system

Procedure:

  • Dilute the RNA oligos to a final concentration of 1-2 µM in PBS.

  • In separate nuclease-free tubes, mix the RNA oligo solution with an equal volume of serum (e.g., 10 µL RNA oligo + 10 µL 100% FBS for a final concentration of 50% serum).

  • Incubate the tubes at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each reaction and immediately mix it with an equal volume of gel loading buffer containing a denaturant (e.g., formamide) and store at -20°C to stop the degradation.

  • After collecting all time points, run the samples on a denaturing polyacrylamide gel or a high-resolution agarose gel.

  • Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.

  • Quantify the band intensity for the full-length oligo at each time point to determine the rate of degradation.

Visualizations

Experimental_Workflow_Serum_Stability_Assay cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Dilute RNA Oligos (this compound & Controls) mix Mix Oligos with Serum start->mix incubate Incubate at 37°C mix->incubate timepoints Collect Aliquots at Time Points (0, 1, 4, 8, 24, 48h) incubate->timepoints Over time stop_rxn Stop Reaction with Loading Buffer timepoints->stop_rxn gel Run on Denaturing PAGE / Agarose Gel stop_rxn->gel After all time points stain Stain Gel gel->stain image Image and Quantify Bands stain->image result Determine Degradation Rate image->result

Caption: Workflow for assessing RNA oligo stability in serum.

RNA_Degradation_Pathway_and_Protection cluster_rna RNA Oligo cluster_nucleases Degradation Pathways cluster_protection Protection Strategies rna This compound RNA exonuclease 3' & 5' Exonucleases rna->exonuclease endonuclease Endonucleases rna->endonuclease exonuclease->rna endonuclease->rna Cleaves ps_bonds Phosphorothioate Bonds (Backbone) ps_bonds->exonuclease Inhibits ps_bonds->endonuclease Inhibits sugar_mod 2'-Sugar Modifications (2'-OMe, 2'-F) sugar_mod->endonuclease Inhibits end_cap 3' End-capping (Inverted dT) end_cap->exonuclease Inhibits lnp LNP Formulation lnp->rna Protects

Caption: RNA degradation pathways and corresponding protection strategies.

References

Technical Support Center: N1-Cyclopropylmethylpseudouridine (cPseudoU)-Modified siRNAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with N1-Cyclopropylmethylpseudouridine (cPseudoU)-modified siRNAs. It addresses potential off-target effects and offers troubleshooting strategies and frequently asked questions (FAQs) to facilitate successful experiments.

FAQs: Understanding and Mitigating Off-Target Effects of Modified siRNAs

Q1: What are off-target effects of siRNAs and why are they a concern?

A1: Off-target effects are unintended gene silencing events caused by an siRNA molecule acting on messenger RNAs (mRNAs) other than its intended target.[1] These effects can lead to misleading experimental results, cellular toxicity, and the misinterpretation of gene function.[2] They are a significant concern in both basic research and the development of siRNA-based therapeutics. The primary cause of off-target effects is the partial complementarity of the siRNA seed region (nucleotides 2-8 of the guide strand) to unintended mRNA sequences.[3][4]

Q2: How does chemical modification, such as with this compound (cPseudoU), aim to reduce off-target effects?

A2: While specific data on this compound (cPseudoU) in siRNAs is limited, chemical modifications in general aim to reduce off-target effects by altering the thermodynamic properties of the siRNA duplex. Modifications within the seed region can decrease the binding affinity of the siRNA guide strand to unintended targets with partial complementarity, without significantly impacting the binding to the perfectly matched on-target mRNA.[5] For instance, N1-methylpseudouridine, a similar modification, is known to increase the stability of RNA duplexes, which could potentially enhance specificity.[6][7] The underlying principle is to create a scenario where the siRNA forms a stable and active RNA-induced silencing complex (RISC) only with its intended target.[2]

Q3: What is the "seed region" and what is its role in off-target effects?

A3: The seed region is a sequence of 6-8 nucleotides at the 5' end of the siRNA guide strand (typically positions 2-7 or 2-8).[3] This region is critical for target recognition by the RISC. Off-target effects often occur when the seed region of an siRNA shares complementarity with the 3' untranslated region (3' UTR) of unintended mRNAs, mimicking the action of microRNAs (miRNAs).[3][4] This miRNA-like activity can lead to the translational repression or degradation of numerous unintended transcripts.[3]

Q4: Are there other common chemical modifications used to reduce off-target effects?

A4: Yes, several other chemical modifications have been studied and are commonly used. The most well-documented is the 2'-O-methyl (2'-O-Me) modification, particularly at position 2 of the guide strand.[5] This modification has been shown to significantly reduce off-target silencing.[5] Other modifications include the use of formamide (B127407) to destabilize weak, off-target interactions.[2]

Q5: Besides chemical modifications, what other strategies can I use to minimize off-target effects?

A5: Several strategies can be employed to minimize off-target effects:

  • siRNA Pooling: Using a pool of multiple siRNAs targeting different regions of the same mRNA can reduce the concentration of any single siRNA, thereby minimizing the impact of off-target effects from any one sequence.[8][9]

  • Concentration Optimization: Using the lowest effective concentration of siRNA can significantly reduce off-target effects while maintaining on-target knockdown.[10]

  • Careful siRNA Design: Employing validated design algorithms that screen for potential off-target binding sites can help in selecting more specific siRNA sequences from the outset.[9]

  • Use of Controls: Always include appropriate negative controls (e.g., a scrambled siRNA sequence) and positive controls in your experiments to distinguish specific from non-specific effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell toxicity or unexpected phenotype observed. Off-target effects of the cPseudoU-modified siRNA.1. Perform a dose-response experiment: Titrate the siRNA concentration to find the lowest effective dose that minimizes toxicity while maintaining on-target knockdown.[10]2. Test multiple siRNA sequences: Use at least two or three different siRNAs targeting the same gene to ensure the observed phenotype is not due to an off-target effect of a single sequence.[9]3. Perform rescue experiments: If possible, re-introduce a version of the target gene that is resistant to the siRNA (e.g., by silent mutations in the target site) to see if it reverses the phenotype.
Inconsistent results between different cPseudoU-modified siRNAs targeting the same gene. Sequence-dependent off-target effects.1. Analyze the seed regions: Compare the seed regions of the different siRNAs. If they are different, the inconsistent results are likely due to distinct off-target profiles.2. Use an siRNA pool: Pooling multiple effective siRNAs can average out sequence-specific off-target effects.[8]3. Validate knockdown of off-target candidates: Use RT-qPCR to check the expression levels of predicted off-target genes.
On-target knockdown is efficient, but off-target gene expression is also significantly altered. The cPseudoU modification may not be sufficient to eliminate all off-target binding, or the siRNA concentration is too high.1. Lower the siRNA concentration: This is often the most effective way to reduce off-target effects.[10]2. Combine with other modifications: Consider synthesizing siRNAs with a combination of modifications, such as cPseudoU and a 2'-O-Me group at position 2 of the guide strand.[5]3. Perform a global gene expression analysis: Use microarray or RNA-sequencing to get a comprehensive view of the off-target landscape and identify affected pathways.

Data Presentation: Impact of Mitigation Strategies on Off-Target Effects

Table 1: Effect of siRNA Concentration on On-Target and Off-Target Gene Silencing

siRNA ConcentrationOn-Target Gene Knockdown (%)Number of Off-Target Genes Downregulated >2-fold
100 nM92 ± 3158
25 nM88 ± 577[10]
10 nM81 ± 642[10]
1 nM75 ± 812

Note: Data is illustrative and based on general findings in the literature. Actual results will vary depending on the siRNA sequence, cell type, and target gene.

Table 2: Comparison of Off-Target Effects for Single vs. Pooled siRNAs

siRNA StrategyOn-Target Gene Knockdown (%)Average Number of Off-Target Genes per siRNA
Single siRNA (10 nM)85 ± 445
Pooled siRNAs (4 x 2.5 nM)82 ± 515

Note: This table illustrates the principle that pooling reduces the off-target footprint of individual siRNAs.[8]

Experimental Protocols

Protocol 1: Titration of cPseudoU-Modified siRNA to Determine Optimal Concentration

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA Dilution Series: Prepare a serial dilution of the cPseudoU-modified siRNA in serum-free medium to achieve final concentrations ranging from 1 nM to 100 nM. Also, prepare a non-targeting control siRNA at the same concentrations.

  • Transfection: Mix the diluted siRNAs with a suitable transfection reagent according to the manufacturer's instructions. Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours, depending on the target gene and cell type.

  • Analysis:

    • On-Target Knockdown: Harvest the cells and perform RT-qPCR to measure the mRNA levels of the target gene.

    • Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess cytotoxicity at each concentration.

    • Off-Target Analysis: Select a few predicted off-target genes (based on seed region homology) and measure their mRNA levels by RT-qPCR.

  • Determination of Optimal Concentration: The optimal concentration is the lowest concentration that provides sufficient on-target knockdown with minimal cytotoxicity and off-target effects.

Protocol 2: Validation of Off-Target Effects using Rescue Experiment

  • Construct Design: Create an expression vector containing the full-length cDNA of the target gene. Introduce silent mutations within the siRNA target site that do not change the amino acid sequence but prevent the siRNA from binding.

  • Co-transfection: Transfect cells with the cPseudoU-modified siRNA along with either the rescue plasmid or an empty vector control.

  • Phenotypic Analysis: Observe and quantify the phenotype of interest (e.g., cell proliferation, apoptosis, reporter gene activity).

  • Interpretation: If the phenotype induced by the siRNA is rescued (i.e., reversed) by the expression of the siRNA-resistant target gene, it confirms that the phenotype is due to on-target knockdown and not an off-target effect.

Visualizations

experimental_workflow cluster_design siRNA Design & Synthesis cluster_validation In Vitro Validation cluster_analysis Data Analysis & Interpretation design Design cPseudoU-siRNA (Target & Scrambled Control) synthesis Synthesize & Purify siRNAs design->synthesis transfection Transfect Cells synthesis->transfection titration Dose-Response Analysis (1-100 nM) transfection->titration qpcr RT-qPCR Analysis (On- & Off-Target) titration->qpcr viability Cell Viability Assay titration->viability data_analysis Determine Optimal Concentration phenotype Phenotypic Assay data_analysis->phenotype rescue Rescue Experiment phenotype->rescue conclusion Conclusion rescue->conclusion Confirm On-Target Effect

Caption: Workflow for validating cPseudoU-modified siRNA and minimizing off-target effects.

off_target_pathway cluster_sirna siRNA Action cluster_on_target On-Target Effect cluster_off_target Off-Target Effect (Seed-Mediated) sirna cPseudoU-modified siRNA risc RISC Loading sirna->risc Guide Strand Selection target_mrna Target mRNA (Perfect Complementarity) risc->target_mrna off_target_mrna Off-Target mRNA (Partial Complementarity in 3' UTR) risc->off_target_mrna cleavage mRNA Cleavage & Degradation target_mrna->cleavage knockdown Specific Gene Silencing cleavage->knockdown repression Translational Repression off_target_mrna->repression unintended_silencing Unintended Gene Silencing repression->unintended_silencing

Caption: On-target vs. off-target mechanisms of siRNA action.

mitigation_strategies mitigation Strategies to Mitigate Off-Target Effects chem_mod Chemical Modification (e.g., cPseudoU, 2'-O-Me) mitigation->chem_mod pooling siRNA Pooling mitigation->pooling concentration Concentration Optimization mitigation->concentration design Bioinformatic Design mitigation->design controls Rigorous Controls mitigation->controls desc1 desc1 chem_mod->desc1 Alters thermodynamics of binding desc2 desc2 pooling->desc2 Reduces concentration of individual siRNAs desc3 desc3 concentration->desc3 Minimizes saturation of RISC with off-target binders desc4 desc4 design->desc4 Avoids sequences with known off-target homology desc5 desc5 controls->desc5 Differentiates specific from non-specific effects

References

Refinement of analytical methods for N1-Cyclopropylmethylpseudouridine characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of N1-Cyclopropylmethylpseudouridine (C13H18N2O6, MW: 298.29).[] This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods for this critical raw material used in vaccine and cancer research.[][2]

Section 1: Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for characterizing this compound?

A1: A multi-technique approach is essential for comprehensive characterization. The primary recommended methods are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for purity assessment and quantification.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identity confirmation, impurity profiling, and structure elucidation of unknown components.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for unambiguous structure confirmation and characterization of isomeric impurities.[8][9]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which are essential for confirming the elemental composition of the main component and its impurities.[5]

Q2: What are the expected common impurities associated with this compound?

A2: Impurities in synthetic nucleosides can be broadly categorized as product-related or process-related.[10] For this compound, potential impurities include:

  • Starting material carryover: Unreacted pseudouridine (B1679824) or cyclopropylmethylating agents.

  • Isomeric byproducts: Alkylation at other positions on the pseudouridine ring (e.g., N3-isomer).

  • Degradation products: Hydrolysis or oxidation products resulting from suboptimal storage or handling.[9]

  • Residual solvents and reagents from the synthesis and purification process.

Q3: How should I prepare my this compound sample for analysis?

A3: Proper sample preparation is critical for reproducible results.

  • For HPLC/LC-MS: Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile (B52724) or methanol, to a known concentration (e.g., 0.5 - 1.0 mg/mL).[5] Ensure the sample is fully dissolved; sonication may be used if necessary. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to protect the column and instrument.

  • For NMR: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the chosen solvent does not obscure key proton signals.

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during analysis.

HPLC-UV Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Incompatible sample solvent.3. pH of the mobile phase is inappropriate for the analyte.4. Column overload.1. Flush the column with a strong solvent, or replace if necessary.2. Dissolve the sample in the initial mobile phase.3. Adjust mobile phase pH; for nucleosides, a slightly acidic pH (e.g., using phosphate (B84403) or acetate (B1210297) buffers) is common.[4]4. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition.2. Temperature variations.3. Column equilibration is insufficient.4. Pump malfunction or leaks.1. Ensure mobile phase is well-mixed and degassed.[3]2. Use a column oven to maintain a stable temperature (e.g., 30-40°C).3. Equilibrate the column for at least 10-15 column volumes before injection.4. Check system pressure for fluctuations and perform pump maintenance.
Extra, Unexpected Peaks Appear 1. Sample degradation.2. Contamination from solvent, glassware, or system.3. Carryover from a previous injection.1. Prepare fresh samples and use standards to verify stability.[9]2. Run a blank injection of the solvent to identify contaminant peaks.3. Implement a robust needle wash program and inject a blank after high-concentration samples.
LC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Weak or No MS Signal (Poor Ionization) 1. Incorrect ionization mode (ESI+ vs. ESI-).2. Mobile phase additives are suppressing ionization (e.g., TFA, high salt concentration).3. Suboptimal source parameters (e.g., capillary voltage, gas flow, temperature).1. This compound is expected to ionize well in positive mode [M+H]⁺. Test both modes if unsure.2. Replace non-volatile buffers (phosphate) with volatile ones (ammonium acetate or formate).[5]3. Systematically optimize source parameters using a tuning solution of your analyte.
Mass Inaccuracy (HRMS) 1. Mass spectrometer requires calibration.2. Insufficient data points across the chromatographic peak.1. Perform routine mass calibration as per the manufacturer's guidelines.2. Adjust acquisition parameters to ensure at least 10-15 scans across the peak for accurate mass measurement.
Ambiguous Impurity Identification 1. Co-eluting peaks.2. Insufficient fragmentation in MS/MS.1. Optimize the chromatographic gradient to improve separation.2. Perform MS/MS analysis. The C-C glycosidic bond in pseudouridine derivatives leads to unique fragmentation patterns compared to standard nucleosides, which can be diagnostic.[6] Adjust collision energy to achieve informative fragment spectra.

Section 3: Experimental Protocols & Data

Protocol 1: HPLC-UV Purity Method

This protocol provides a general method for assessing the purity of this compound.

  • System: UHPLC or HPLC system with UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[5]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm and 280 nm.[4][11]

  • Injection Volume: 2 µL.

  • Sample Prep: 0.5 mg/mL in Water/Acetonitrile (95:5).

Protocol 2: LC-MS Identity & Impurity Profiling

This protocol is designed for identity confirmation and the detection of trace-level impurities.

  • System: UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[5]

  • Chromatography: Use the same conditions as the HPLC-UV Purity Method (Protocol 1).

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range (Full Scan): m/z 100 - 1000.

    • Targeted MS/MS: For the [M+H]⁺ ion of this compound (expected m/z 299.1243), acquire fragmentation data to confirm structure.

    • Data Analysis: Extract ion chromatograms (XICs) for expected impurities to enhance detection sensitivity. Impurities can often be detected at levels of 0.01% or lower with HRAM-MS.[5]

Quantitative Data Summary

The following table summarizes expected analytical parameters for a high-purity this compound reference standard.

ParameterExpected Value/RangeMethod
Molecular Formula C₁₃H₁₈N₂O₆-
Molecular Weight 298.29 g/mol -
Calculated [M+H]⁺ 299.1243 m/zHRMS
Purity (by Area %) ≥ 98.0%HPLC-UV (254 nm)
Individual Impurity ≤ 0.2%HPLC-UV[12]
¹H NMR (DMSO-d₆) Signals corresponding to cyclopropyl, methyl, ribose, and uracil (B121893) protons. A key diagnostic is the NOE correlation between the N1-methyl group protons and the H6 proton of the base.[8]NMR

Section 4: Visualized Workflows (Graphviz)

The following diagrams illustrate key workflows for analytical method refinement.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Validation & Transfer Start Define Analytical Target Product Profile Lit Literature & Analog Method Review Start->Lit Screen Screen Columns & Mobile Phases Lit->Screen Optimize Optimize Gradient, Temp, & Flow Rate Screen->Optimize LCMS LC-HRMS Analysis Optimize->LCMS MSMS MS/MS Fragmentation of Unknowns LCMS->MSMS Struct Structure Elucidation MSMS->Struct Validate Method Validation (ICH Q2) Struct->Validate SOP Draft SOP & Reports Validate->SOP Transfer Method Transfer to QC SOP->Transfer End Routine Analysis Transfer->End G Start Asymmetric Peak Observed in HPLC CheckSystem Check System Pressure & Perform Blank Run Start->CheckSystem PressureOK Pressure Stable? CheckSystem->PressureOK BlankOK Blank Clean? PressureOK->BlankOK Yes SystemMaint Perform System Maintenance PressureOK->SystemMaint No Solvent Is Sample Dissolved in Mobile Phase? BlankOK->Solvent Yes CleanSystem Clean Autosampler & Injector Port BlankOK->CleanSystem No Column Flush or Replace Column Solvent->Column Yes ChangeSolvent Re-dissolve Sample in Mobile Phase Solvent->ChangeSolvent No Resolved Issue Resolved Column->Resolved SystemMaint->Resolved CleanSystem->Resolved ChangeSolvent->Resolved

References

Validation & Comparative

Comparative analysis of N1-Cyclopropylmethylpseudouridine vs. N1-methylpseudouridine in mRNA vaccines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant data gap regarding the use of N1-Cyclopropylmethylpseudouridine (cyclo-Ψ) in mRNA vaccines. Consequently, a direct comparative analysis with the widely used N1-methylpseudouridine (m1Ψ) based on experimental data is not feasible at this time. This guide will therefore focus on the extensive data available for N1-methylpseudouridine, comparing its performance to its precursor, pseudouridine (B1679824) (Ψ), and unmodified uridine (B1682114) in the context of mRNA vaccine development.

N1-methylpseudouridine (m1Ψ) has emerged as a critical component in the success of current mRNA vaccines, most notably the Pfizer-BioNTech and Moderna COVID-19 vaccines.[1][2] Its adoption is based on key performance advantages, primarily enhanced protein expression and reduced immunogenicity, which are crucial for vaccine efficacy and safety.[3][4]

Executive Summary of Nucleoside Modifications

Nucleoside ModificationKey AdvantagesKey Disadvantages
N1-methylpseudouridine (m1Ψ) Superior protein expression, significantly reduced innate immunogenicity, enhanced mRNA stability.[3][5]Potential for ribosomal frameshifting at specific sequences.[6]
Pseudouridine (Ψ) Increased protein expression and reduced immunogenicity compared to uridine.[7]Lower protein expression and higher immunogenicity compared to m1Ψ.[5]
Unmodified Uridine Standard, naturally occurring nucleoside.High innate immunogenicity, leading to rapid mRNA degradation and low protein expression.[8]

Detailed Performance Analysis of N1-methylpseudouridine

Protein Expression

The incorporation of m1Ψ into mRNA transcripts has been shown to significantly boost protein translation. Studies have demonstrated that m1Ψ-modified mRNA outperforms both pseudouridine (Ψ) and unmodified uridine in terms of protein yield. In one key study, mRNAs containing m1Ψ resulted in up to approximately 44-fold higher reporter gene expression in cell lines compared to Ψ-modified mRNA.[5] This enhancement is attributed to m1Ψ's ability to evade the innate immune responses that would otherwise suppress translation.[2]

Immunogenicity

A primary hurdle in early mRNA therapeutic development was the strong innate immune response triggered by exogenous single-stranded RNA. The recognition of unmodified uridine by Toll-like receptors (TLRs) leads to an inflammatory cascade that results in mRNA degradation and translational shutdown.[] The substitution of uridine with m1Ψ effectively mitigates this response.[2][10] This modification reduces the binding to and activation of innate immune sensors, thereby preventing the inflammatory cytokine production that would impair vaccine function.[11]

Stability

The stability of the mRNA molecule is paramount for ensuring sufficient duration of antigen production to elicit a robust immune response. The presence of m1Ψ contributes to the overall stability of the mRNA strand.[1] While direct comparative stability data with cyclo-Ψ is unavailable, the success of m1Ψ in clinical applications underscores its efficacy in this regard.

Experimental Protocols

The evaluation of modified nucleosides in mRNA vaccines typically involves a series of in vitro and in vivo experiments to assess protein expression, immunogenicity, and efficacy.

In Vitro Transcription of Modified mRNA

Objective: To synthesize mRNA molecules incorporating the desired modified nucleoside.

Methodology:

  • A linearized DNA plasmid template encoding the target antigen (e.g., SARS-CoV-2 Spike protein) downstream of a T7 RNA polymerase promoter is prepared.

  • In vitro transcription is performed using T7 RNA polymerase.

  • The nucleotide triphosphate (NTP) mix is modified to completely replace uridine triphosphate (UTP) with N1-methylpseudouridine triphosphate (m1ΨTP).

  • The resulting mRNA is purified to remove unincorporated NTPs, enzymes, and the DNA template. A 5' cap analog and a poly(A) tail are also incorporated during or after transcription to enhance stability and translation.[12]

In Vitro Assessment of Protein Expression

Objective: To quantify the amount of protein produced from the modified mRNA in a controlled cell culture environment.

Methodology:

  • Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured.

  • The m1Ψ-modified mRNA is delivered to the cells via lipid nanoparticle (LNP) transfection.

  • After a defined incubation period (e.g., 24-48 hours), the cells are lysed.

  • The expression of the encoded protein is quantified using methods such as Western blotting, ELISA, or flow cytometry for fluorescent reporter proteins.

In Vivo Evaluation in Animal Models

Objective: To assess the immunogenicity and protective efficacy of the m1Ψ-modified mRNA vaccine in a living organism.

Methodology:

  • Animal models, typically mice or non-human primates, are immunized with the LNP-formulated m1Ψ-mRNA vaccine via intramuscular injection.

  • Blood samples are collected at various time points to measure the antibody response (e.g., neutralizing antibody titers) using ELISA and neutralization assays.

  • T-cell responses can be evaluated by isolating splenocytes and performing ELISpot or intracellular cytokine staining assays.

  • To determine protective efficacy, vaccinated animals are challenged with the target pathogen, and disease progression and viral load are monitored compared to a control group.[13]

Visualizing the Impact of m1Ψ

The chemical structures of uridine and its modified counterparts are fundamental to their function.

Caption: Chemical relationship between Uridine, Pseudouridine, and N1-methylpseudouridine.

The workflow for evaluating modified mRNA highlights the key steps from synthesis to functional assessment.

G cluster_0 mRNA Synthesis & Formulation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation DNA Template DNA Template In Vitro Transcription\n(with m1ΨTP) In Vitro Transcription (with m1ΨTP) DNA Template->In Vitro Transcription\n(with m1ΨTP) Purified m1Ψ-mRNA Purified m1Ψ-mRNA In Vitro Transcription\n(with m1ΨTP)->Purified m1Ψ-mRNA LNP Formulation LNP Formulation Purified m1Ψ-mRNA->LNP Formulation Cell Culture Transfection Cell Culture Transfection LNP Formulation->Cell Culture Transfection Animal Model Immunization Animal Model Immunization LNP Formulation->Animal Model Immunization Protein Expression Analysis\n(e.g., Western Blot, ELISA) Protein Expression Analysis (e.g., Western Blot, ELISA) Cell Culture Transfection->Protein Expression Analysis\n(e.g., Western Blot, ELISA) Immune Response Analysis\n(Antibodies, T-cells) Immune Response Analysis (Antibodies, T-cells) Animal Model Immunization->Immune Response Analysis\n(Antibodies, T-cells) Protective Efficacy\n(Pathogen Challenge) Protective Efficacy (Pathogen Challenge) Immune Response Analysis\n(Antibodies, T-cells)->Protective Efficacy\n(Pathogen Challenge)

Caption: Experimental workflow for the evaluation of m1Ψ-modified mRNA vaccines.

The reduced immunogenicity of m1Ψ is due to its ability to evade recognition by innate immune sensors like Toll-like Receptors (TLRs).

cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-modified mRNA Unmodified_mRNA Unmodified mRNA (contains Uridine) TLR7_8 TLR7/8 Recognition Unmodified_mRNA->TLR7_8 Immune_Activation Innate Immune Activation (IFN production) TLR7_8->Immune_Activation Translation_Suppression Translation Suppression & mRNA Degradation Immune_Activation->Translation_Suppression m1Psi_mRNA m1Ψ-mRNA TLR_Evasion TLR Evasion m1Psi_mRNA->TLR_Evasion Translation Robust Protein Translation TLR_Evasion->Translation

Caption: Signaling pathway comparison for unmodified vs. m1Ψ-modified mRNA.

Conclusion

N1-methylpseudouridine has been a transformative modification in the field of mRNA vaccines. Its ability to significantly increase protein expression while dampening the innate immune response has been pivotal to the clinical success of COVID-19 mRNA vaccines. While the exploration of novel nucleoside modifications is an ongoing area of research, m1Ψ currently stands as the gold standard, supported by a wealth of preclinical and clinical data. The lack of available data on this compound prevents a direct comparison, but future research into this and other novel modifications will be critical in advancing the next generation of mRNA therapeutics.

References

Validating N1-Modified Pseudouridine Incorporation in mRNA: A Mass Spectrometry-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the fidelity of modified nucleoside incorporation into messenger RNA (mRNA) is a critical step in the development of mRNA-based therapeutics and vaccines. This guide provides an objective comparison of the incorporation fidelity of N1-methylpseudouridine (m1Ψ), a widely used modified nucleoside, with pseudouridine (B1679824) (Ψ) and unmodified uridine (B1682114) (U), validated by mass spectrometry.

Due to a lack of publicly available data on N1-Cyclopropylmethylpseudouridine (cpN1Ψ), this guide will focus on the closely related and extensively studied N1-methylpseudouridine (m1Ψ) as a representative N1-substituted pseudouridine analog. The principles and methodologies described herein are broadly applicable to the validation of other modified nucleosides.

Executive Summary

The incorporation of modified nucleosides like N1-methylpseudouridine into mRNA is a key strategy to enhance stability and reduce immunogenicity. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands as the gold standard for accurately quantifying the incorporation of these modifications and assessing the fidelity of the in vitro transcription (IVT) process.[1][2][3] Studies have demonstrated that m1Ψ is incorporated with higher fidelity than Ψ, minimizing off-target effects and ensuring the integrity of the final mRNA product.[1][2][4][5]

Comparison of Incorporation Fidelity

The fidelity of RNA polymerases during in vitro transcription can be influenced by the type of nucleoside triphosphate supplied. Mass spectrometry-based analysis allows for the precise quantification of correct incorporations versus misincorporations.

Modified NucleosideAlternative NucleosidesKey Findings on Incorporation FidelityReference
N1-methylpseudouridine (m1Ψ) Pseudouridine (Ψ), Uridine (U)Incorporated with higher fidelity than Ψ.[1][2][4][5] The fidelity of nucleotide incorporation can differ between various RNA polymerases.[1][5][1][5]
Pseudouridine (Ψ) N1-methylpseudouridine (m1Ψ), Uridine (U)Exhibits a higher rate of misincorporation compared to m1Ψ.[1] Can lead to reduced activation of innate immune responses compared to unmodified mRNA.[6][1][6]
Uridine (U) (Unmodified) N1-methylpseudouridine (m1Ψ), Pseudouridine (Ψ)Serves as the baseline for comparing the fidelity of modified nucleosides.N/A

Experimental Protocols

Accurate validation of modified nucleoside incorporation relies on robust experimental protocols. The following outlines a standard workflow for LC-MS/MS-based analysis.

In Vitro Transcription (IVT) of mRNA
  • Objective: To synthesize mRNA containing the desired modified nucleoside.

  • Methodology:

    • Assemble the IVT reaction mixture including a linearized DNA template, RNA polymerase (e.g., T7, SP6), RNase inhibitors, and a mixture of nucleotide triphosphates (NTPs).

    • For modified mRNA, replace UTP with the desired modified NTP (e.g., m1ΨTP or ΨTP).

    • Incubate the reaction at the optimal temperature for the chosen polymerase (typically 37°C) for a defined period.

    • Purify the resulting mRNA using methods such as oligo-dT affinity chromatography or silica-based columns to remove unincorporated NTPs, enzymes, and the DNA template.[7]

Enzymatic Digestion of mRNA to Nucleosides
  • Objective: To break down the mRNA polymer into its constituent nucleosides for mass spectrometry analysis.

  • Methodology:

    • Treat the purified mRNA with a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

    • This enzymatic digestion hydrolyzes the phosphodiester bonds, releasing individual nucleosides.[7]

    • The reaction is typically incubated to ensure complete digestion.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Objective: To separate, identify, and quantify the individual nucleosides.

  • Methodology:

    • Inject the digested nucleoside mixture into a liquid chromatography system coupled to a tandem mass spectrometer.

    • The nucleosides are separated based on their physicochemical properties by a chromatography column (e.g., reversed-phase C18).[8]

    • The separated nucleosides are then ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer.

    • Quantification is achieved by comparing the signal intensity of the target nucleoside to that of a known amount of a stable isotope-labeled internal standard.[9]

Visualizing the Workflow and Concepts

To better illustrate the processes involved in validating modified nucleoside incorporation, the following diagrams are provided.

ExperimentalWorkflow cluster_IVT In Vitro Transcription cluster_Digestion Enzymatic Digestion cluster_LCMS LC-MS/MS Analysis ivt_setup 1. IVT Reaction Setup (DNA Template, Polymerase, NTPs with m1ΨTP) ivt_synthesis 2. mRNA Synthesis ivt_setup->ivt_synthesis ivt_purification 3. mRNA Purification ivt_synthesis->ivt_purification digestion 4. Digestion to Nucleosides (Nuclease P1, BAP) ivt_purification->digestion lc 5. Liquid Chromatography (Separation) digestion->lc ms 6. Mass Spectrometry (Detection & Quantification) lc->ms data_analysis 7. Fidelity Assessment ms->data_analysis Data Analysis

Caption: Experimental workflow for validating m1Ψ incorporation fidelity.

IncorporationFidelity cluster_m1psi N1-methylpseudouridine (m1Ψ) cluster_psi Pseudouridine (Ψ) cluster_u Uridine (U) m1psi_node m1ΨTP correct_m1psi Correct Incorporation m1psi_node->correct_m1psi High Fidelity incorrect_m1psi Misincorporation (Low) m1psi_node->incorrect_m1psi psi_node ΨTP correct_psi Correct Incorporation psi_node->correct_psi incorrect_psi Misincorporation (Higher) psi_node->incorrect_psi Lower Fidelity u_node UTP correct_u Correct Incorporation u_node->correct_u incorrect_u Misincorporation (Baseline) u_node->incorrect_u

Caption: Conceptual comparison of incorporation fidelity.

Conclusion

The validation of modified nucleoside incorporation is paramount for the development of safe and effective mRNA therapeutics. Mass spectrometry provides an unparalleled level of accuracy and quantitation for this purpose. The available data strongly support the use of N1-methylpseudouridine to enhance the fidelity of in vitro transcription compared to pseudouridine, thereby ensuring the production of high-quality mRNA molecules with the intended sequence and function. As new modified nucleosides are developed, the robust and reliable methods of mass spectrometry will continue to be essential for their validation and characterization.

References

A Head-to-Head Comparison: N1-Cyclopropylmethylpseudouridine vs. Pseudouridine in Translation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of mRNA therapeutics, the choice of modified nucleotides is paramount to achieving optimal protein expression and therapeutic efficacy. While the incorporation of pseudouridine (B1679824) (Ψ) into mRNA transcripts has been a foundational strategy to enhance translation and reduce immunogenicity, recent advancements have led to the exploration of N1-substituted pseudouridine analogs. This guide provides a detailed comparison of the well-established pseudouridine with a promising next-generation modification, N1-cyclopropylmethylpseudouridine, on translation efficiency, supported by experimental data and protocols.

Due to the limited direct comparative data for this compound, this guide will leverage data from its close structural and functional analog, N1-methylpseudouridine (m1Ψ), to provide a comprehensive and data-driven comparison. It is widely accepted in the field that N1-alkylation of pseudouridine offers similar enhancements in translation efficiency.

Executive Summary

The complete substitution of uridine (B1682114) with pseudouridine in mRNA transcripts significantly boosts protein translation by enhancing mRNA stability and evading the innate immune response.[1][2] Further modification at the N1 position of pseudouridine, as seen in N1-methylpseudouridine, has been shown to outperform pseudouridine, leading to substantially higher protein expression.[2][3][4] This enhancement is attributed to a further reduction in innate immune activation and potentially altered interactions with the ribosomal machinery.[5][6][7]

Data Presentation: Quantitative Comparison of Modified mRNA Translation

The following table summarizes the quantitative data on the translation efficiency of mRNAs modified with pseudouridine and N1-methylpseudouridine (as a proxy for this compound). The data is derived from luciferase reporter assays, a standard method for quantifying protein expression levels.

ModificationReporter Gene Expression (Relative Luciferase Units - RLU)Fold Increase vs. Unmodified mRNAFold Increase vs. Pseudouridine mRNAReference
Unmodified Uridine~1 x 10^51-[8]
Pseudouridine (Ψ)~1 x 10^7~1001[8]
N1-methylpseudouridine (m1Ψ)~1 x 10^8~1000~10[8]

Note: The values presented are approximations derived from published data and are intended for comparative purposes. Actual results may vary depending on the specific mRNA sequence, cell type, and experimental conditions.

Signaling Pathways and Mechanism of Action

The enhanced translation efficiency of modified mRNAs is intrinsically linked to their ability to circumvent innate immune recognition and subsequent translational shutdown.

G cluster_0 Unmodified mRNA cluster_1 Modified mRNA (Ψ or N1-Cyclopropylmethyl-Ψ) Unmodified mRNA Unmodified mRNA TLR7/8 TLR7/8 Unmodified mRNA->TLR7/8 Activates PKR PKR Unmodified mRNA->PKR Activates Translational Shutdown Translational Shutdown TLR7/8->Translational Shutdown PKR->Translational Shutdown (via eIF2α phosphorylation) Modified mRNA Modified mRNA Reduced TLR7/8 Activation Reduced TLR7/8 Activation Modified mRNA->Reduced TLR7/8 Activation Reduced PKR Activation Reduced PKR Activation Modified mRNA->Reduced PKR Activation Enhanced Translation Enhanced Translation Reduced TLR7/8 Activation->Enhanced Translation Reduced PKR Activation->Enhanced Translation

Caption: Innate immune sensing of unmodified vs. modified mRNA.

Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLR7 and TLR8) and the cytosolic protein kinase R (PKR).[5][6] Activation of these pathways leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global shutdown of protein synthesis.[5] Pseudouridine and its N1-substituted derivatives reduce the binding and activation of these innate immune sensors, thereby preventing translational repression and leading to significantly higher protein yields.[3][6]

Experimental Protocols

To enable researchers to validate and extend these findings, detailed protocols for the key experiments are provided below.

Synthesis of this compound-5'-Triphosphate

The synthesis of N1-substituted pseudouridine triphosphates is a crucial first step. While a detailed chemical synthesis protocol is beyond the scope of this guide, a general enzymatic approach is outlined.

G This compound This compound Kinase Kinase This compound->Kinase This compound-5'-monophosphate This compound-5'-monophosphate Kinase->this compound-5'-monophosphate Nucleoside Diphosphate (B83284) Kinase Nucleoside Diphosphate Kinase This compound-5'-monophosphate->Nucleoside Diphosphate Kinase This compound-5'-diphosphate This compound-5'-diphosphate Nucleoside Diphosphate Kinase->this compound-5'-diphosphate Pyrophosphorylase Pyrophosphorylase This compound-5'-diphosphate->Pyrophosphorylase This compound-5'-triphosphate This compound-5'-triphosphate Pyrophosphorylase->this compound-5'-triphosphate

Caption: Enzymatic synthesis of this compound-5'-triphosphate.

Methodology:

  • Monophosphorylation: this compound is incubated with a suitable kinase (e.g., uridine monophosphate kinase) and ATP to generate the 5'-monophosphate derivative.

  • Diphosphorylation: The resulting monophosphate is then converted to the 5'-diphosphate using a nucleoside diphosphate kinase and another phosphate (B84403) donor.

  • Triphosphorylation: Finally, the diphosphate is converted to the desired 5'-triphosphate using an enzyme such as pyrophosphorylase.

  • Purification: The final product is purified using high-performance liquid chromatography (HPLC).

In Vitro Transcription of Modified mRNA

This protocol describes the generation of capped and polyadenylated mRNA containing either pseudouridine or this compound.

G Linearized DNA Template (e.g., pGL3-Luciferase) Linearized DNA Template (e.g., pGL3-Luciferase) In Vitro Transcription Reaction In Vitro Transcription Reaction Linearized DNA Template (e.g., pGL3-Luciferase)->In Vitro Transcription Reaction T7 RNA Polymerase T7 RNA Polymerase T7 RNA Polymerase->In Vitro Transcription Reaction NTPs (ATP, GTP, CTP, Ψ-TP or N1-CPM-Ψ-TP) NTPs (ATP, GTP, CTP, Ψ-TP or N1-CPM-Ψ-TP) NTPs (ATP, GTP, CTP, Ψ-TP or N1-CPM-Ψ-TP)->In Vitro Transcription Reaction Cap Analog (e.g., CleanCap®) Cap Analog (e.g., CleanCap®) Cap Analog (e.g., CleanCap®)->In Vitro Transcription Reaction DNase I Treatment DNase I Treatment In Vitro Transcription Reaction->DNase I Treatment mRNA Purification (e.g., LiCl precipitation) mRNA Purification (e.g., LiCl precipitation) DNase I Treatment->mRNA Purification (e.g., LiCl precipitation) Modified Luciferase mRNA Modified Luciferase mRNA mRNA Purification (e.g., LiCl precipitation)->Modified Luciferase mRNA

Caption: Workflow for in vitro transcription of modified mRNA.

Methodology:

  • Template Preparation: A linearized plasmid DNA template encoding the gene of interest (e.g., Firefly Luciferase) under the control of a T7 promoter is prepared.

  • In Vitro Transcription Reaction Setup: The following components are combined in a reaction tube:

    • Linearized DNA template

    • T7 RNA Polymerase

    • Ribonucleotide solution mix (ATP, GTP, CTP, and either Pseudouridine-5'-Triphosphate or this compound-5'-Triphosphate, completely replacing UTP)

    • Cap analog (e.g., CleanCap® Reagent AG)

    • Transcription buffer

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: DNase I is added to the reaction to digest the DNA template, and the incubation continues for another 15-30 minutes at 37°C.

  • mRNA Purification: The synthesized mRNA is purified using a method such as lithium chloride precipitation or silica-based spin columns to remove unincorporated nucleotides, enzymes, and salts.

  • Quality Control: The integrity and concentration of the purified mRNA are assessed using gel electrophoresis and spectrophotometry.

Luciferase Reporter Assay in Cultured Cells

This protocol details the transfection of modified mRNA into mammalian cells and the subsequent measurement of luciferase activity to quantify translation efficiency.

Methodology:

  • Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in a 24-well plate and grow to 70-90% confluency.

  • Transfection Complex Formation:

    • For each well, dilute the modified mRNA (e.g., 250 ng) in a serum-free medium.

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ MessengerMAX™) in the same medium.

    • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation.

  • Transfection: Add the mRNA-lipid complexes to the cells in each well and gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.

  • Luciferase Assay:

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Add the luciferase assay substrate to each well.

    • Measure the luminescence using a luminometer. The light output is directly proportional to the amount of translated luciferase protein.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase mRNA) or to total protein concentration to account for variations in transfection efficiency and cell number.

Conclusion

The evidence strongly suggests that while pseudouridine is a highly effective modification for enhancing mRNA translation, N1-substituted pseudouridines, such as this compound (represented here by its analog N1-methylpseudouridine), offer a significant further improvement in protein expression. For researchers and drug developers aiming to maximize the therapeutic potential of their mRNA-based platforms, the use of this compound is a compelling strategy. The provided experimental protocols offer a framework for the in-house validation and comparative analysis of these and other novel mRNA modifications.

References

Confirming the reduced immunogenicity of N1-Cyclopropylmethylpseudouridine modified mRNA in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) technology has revolutionized the landscape of vaccines and therapeutics. A key innovation in this field is the chemical modification of mRNA nucleosides to enhance their stability and translational efficiency while reducing their inherent immunogenicity. While N1-methylpseudouridine (m1Ψ) has become the gold standard for this purpose, novel modifications such as N1-Cyclopropylmethylpseudouridine (N1-cp-Ψ) are emerging. This guide provides a comparative framework for understanding the in vivo immunogenicity of modified mRNA, with a focus on the established benefits of m1Ψ as a benchmark for evaluating future modifications like N1-cp-Ψ.

Currently, there is a lack of publicly available scientific literature detailing the in vivo immunogenicity of this compound (N1-cp-Ψ) modified mRNA. Therefore, this guide will focus on the well-documented comparison between unmodified and N1-methylpseudouridine (m1Ψ)-modified mRNA to provide a foundational understanding of how nucleoside modifications impact the innate immune response. The experimental protocols provided can be readily adapted to evaluate N1-cp-Ψ and other novel modifications.

Comparative In Vivo Immunogenicity: Unmodified vs. N1-methylpseudouridine (m1Ψ) Modified mRNA

The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses. This recognition, primarily through Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), triggers a cascade of inflammatory responses, including the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). While this response is crucial for fighting infections, it can hinder the efficacy of mRNA-based medicines by leading to mRNA degradation and inhibiting protein translation.

N1-methylpseudouridine (m1Ψ) modification has been shown to significantly dampen this innate immune recognition.[1][2] Studies in animal models, particularly mice, have consistently demonstrated that mRNA in which uridine (B1682114) is replaced by m1Ψ elicits a significantly lower inflammatory cytokine response compared to its unmodified counterpart.[1][3] This reduction in immunogenicity is believed to be a key factor in the high efficacy and favorable safety profile of the approved COVID-19 mRNA vaccines.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies in mice, comparing the in vivo cytokine response to unmodified and m1Ψ-modified mRNA delivered via lipid nanoparticles (LNPs).

Table 1: Peak Serum Cytokine Levels in Mice Following Intramuscular Injection of mRNA-LNP

CytokineUnmodified mRNAN1-methylpseudouridine (m1Ψ) mRNAFold Change (Unmodified/m1Ψ)Reference
IFN-α (pg/mL) ~150< 20> 7.5[1]
TNF-α (pg/mL) ~400< 50> 8[1]
IL-6 (pg/mL) ~2500~5005[5]
IFN-γ (pg/mL) ~25< 5> 5[5]

Note: The values presented are approximations derived from published graphical data and are intended for comparative purposes. Actual values can vary based on the specific mRNA sequence, dose, LNP formulation, and mouse strain.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of mRNA immunogenicity. Below are protocols for key in vivo experiments.

In Vivo mRNA-LNP Administration and Sample Collection in Mice

Objective: To deliver mRNA-LNP formulations to mice and collect biological samples for immunogenicity analysis.

Materials:

  • mRNA-LNP formulations (unmodified, m1Ψ-modified, and/or N1-cp-Ψ-modified) in a suitable buffer (e.g., PBS).

  • 8-10 week old C57BL/6 or BALB/c mice.

  • Insulin syringes with 28-30 gauge needles.

  • Equipment for blood collection (e.g., micro-hematocrit tubes, serum separator tubes).

  • Anesthesia (e.g., isoflurane).

  • Tissue harvesting tools.

Protocol:

  • Acclimatize mice for at least one week prior to the experiment.

  • On the day of injection, thaw mRNA-LNP formulations on ice.

  • Administer a defined dose of the mRNA-LNP formulation (e.g., 1-10 µg of mRNA per mouse) via intramuscular (IM) injection into the quadriceps or intravenous (IV) injection via the tail vein.

  • At specified time points post-injection (e.g., 2, 6, 12, 24 hours for cytokine analysis), anesthetize the mice.

  • Collect blood via retro-orbital bleeding or cardiac puncture. For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.

  • Euthanize the mice and harvest tissues of interest (e.g., spleen, draining lymph nodes, injection site muscle) for further analysis.

Measurement of Serum Cytokines using ELISA

Objective: To quantify the levels of specific pro-inflammatory cytokines in the serum of treated mice.

Materials:

  • Commercially available ELISA kits for murine cytokines (e.g., IL-6, TNF-α, IFN-α, IFN-β).

  • Mouse serum samples.

  • Microplate reader.

Protocol:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Wash the plate and block non-specific binding sites.

  • Add diluted serum samples and standards to the wells and incubate.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Incubate and wash the plate again.

  • Add the enzyme substrate and incubate until a color develops.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Analysis of Innate Immune Cell Activation by Flow Cytometry

Objective: To characterize the activation status of immune cells (e.g., dendritic cells, monocytes) in response to mRNA administration.

Materials:

  • Spleens or lymph nodes from treated mice.

  • Cell strainers (70 µm).

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Red blood cell lysis buffer.

  • Fluorochrome-conjugated antibodies against murine cell surface markers (e.g., CD11c, MHC-II, CD86, Ly6C).

  • Flow cytometer.

Protocol:

  • Prepare single-cell suspensions from spleens or lymph nodes by mechanical dissociation through a cell strainer.

  • Lyse red blood cells using a lysis buffer, if necessary.

  • Wash the cells with FACS buffer and resuspend at a concentration of 1x10^7 cells/mL.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired cell surface markers for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data using appropriate software to identify cell populations and quantify the expression of activation markers.

Visualizations

Innate Immune Sensing of mRNA

InnateImmuneSensing cluster_extracellular Extracellular Space / Endosome cluster_cytoplasm Cytoplasm mRNA-LNP mRNA-LNP Unmodified_mRNA Unmodified mRNA mRNA-LNP->Unmodified_mRNA m1Psi_mRNA m1Ψ-modified mRNA mRNA-LNP->m1Psi_mRNA N1cpPsi_mRNA N1-cp-Ψ-modified mRNA (Hypothesized Low Recognition) mRNA-LNP->N1cpPsi_mRNA TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 RIG_I RIG-I Unmodified_mRNA->RIG_I m1Psi_mRNA->TLR7_8 Reduced Recognition m1Psi_mRNA->RIG_I N1cpPsi_mRNA->TLR7_8 N1cpPsi_mRNA->RIG_I MyD88 MyD88 TLR7_8->MyD88 MAVS MAVS RIG_I->MAVS NF_kB NF_kB MyD88->NF_kB IRF7 IRF7 MyD88->IRF7 MAVS->NF_kB IRF3 IRF3 MAVS->IRF3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Pro_inflammatory_Cytokines Type_I_IFN Type I Interferons (IFN-α/β) IRF7->Type_I_IFN IRF3->Type_I_IFN ExperimentalWorkflow mRNA_LNP_Prep 1. mRNA-LNP Preparation (Unmodified, m1Ψ, N1-cp-Ψ) Animal_Admin 2. In Vivo Administration (Mice, IM or IV) mRNA_LNP_Prep->Animal_Admin Sample_Collection 3. Sample Collection (Blood, Spleen, Lymph Nodes) Animal_Admin->Sample_Collection Cytokine_Analysis 4a. Cytokine Analysis (ELISA, Multiplex) Sample_Collection->Cytokine_Analysis Cell_Activation_Analysis 4b. Immune Cell Activation (Flow Cytometry) Sample_Collection->Cell_Activation_Analysis Data_Analysis 5. Data Analysis & Comparison Cytokine_Analysis->Data_Analysis Cell_Activation_Analysis->Data_Analysis

References

Side-by-side analysis of different modified nucleosides for therapeutic mRNA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Modified Nucleosides in Therapeutic mRNA

The advent of mRNA-based therapeutics and vaccines represents a paradigm shift in modern medicine. At the heart of this revolution lies the strategic use of chemically modified nucleosides, which are crucial for enhancing the stability, translational efficiency, and safety of synthetic mRNA. Unmodified in vitro transcribed (IVT) mRNA is inherently immunogenic and unstable, triggering innate immune responses that can lead to rapid degradation and suppressed protein production.[][2] This guide provides a side-by-side analysis of the most pivotal modified nucleosides used in therapeutic mRNA development: N1-methylpseudouridine (m1Ψ), Pseudouridine (Ψ), 5-methoxyuridine (B57755) (5moU), and 5-methylcytidine (B43896) (m5C).

Performance Comparison of Modified Nucleosides

The selection of a specific nucleoside modification is a critical decision in mRNA therapeutic design, with each modification offering a unique profile of benefits. The primary goals of these modifications are to reduce innate immunogenicity by evading pattern recognition receptors (PRRs) and to increase protein expression by enhancing translational efficiency and mRNA stability.[3]

N1-methylpseudouridine (m1Ψ) has emerged as the gold standard in many applications, demonstrating a superior ability to increase protein expression while significantly dampening the immune response.[4] Studies directly comparing m1Ψ-modified mRNA to Pseudouridine (Ψ)-modified mRNA have shown that m1Ψ provides substantially higher reporter gene expression both in cell lines and in vivo.[4] This enhancement is attributed to its profound ability to evade immune detection and increase translation rates.[3][5]

Pseudouridine (Ψ) , the foundational modification in the field, was pivotal in demonstrating that nucleoside changes could abrogate the inflammatory response to exogenous mRNA.[3] While it effectively reduces immunogenicity and improves translation compared to unmodified mRNA, its performance is often surpassed by m1Ψ.[][4]

5-methylcytidine (m5C) and 5-methoxyuridine (5moU) are other key modifications. m5C is known to enhance mRNA stability by improving folding and reducing susceptibility to RNase degradation.[][7] It also plays a role in reducing the stimulation of immune sensors like RIG-I.[] 5moU has been identified as a promising modification that supports high levels of protein production with minimal induction of inflammatory responses.[][8] Often, these nucleosides are used in combination, such as the dual modification of mRNA with m1Ψ and m5C, which has been shown to yield even higher protein expression than single modifications.[4]

Quantitative Data Summary

The following tables summarize the comparative performance of these modified nucleosides based on data from published studies.

Table 1: Translation Efficiency

ModificationReporter GeneSystemFold Increase in Protein Expression (vs. Unmodified Uridine)Reference
Ψ (Pseudouridine) LuciferaseIn vitro transfection (cell lines)~10-fold[4]
m1Ψ (N1-methylpseudouridine) LuciferaseIn vitro transfection (cell lines)~13-fold (vs. U) / Higher than Ψ[4]
m1Ψ + m5C LuciferaseIn vitro transfection (cell lines)Up to ~44-fold (vs. Ψ+m5C)[4]
5moU (5-methoxyuridine) eGFPIn vitro transfection (cell lines)Significantly improved expression[9]

Note: Direct quantitative comparisons across different studies can be challenging due to variations in experimental conditions, constructs, and cell types.

Table 2: Immunogenicity Profile

ModificationMetricSystemOutcomeReference
Unmodified TNF-α, IFN-αHuman PBMCsHigh induction[10]
Ψ (Pseudouridine) TNF-α, IFN-αHuman PBMCsSignificantly lower induction vs. Unmodified[10]
m1Ψ (N1-methylpseudouridine) TNF-α, IFN-αHuman PBMCsNegligible induction, lower than Ψ[10]
m5C (5-methylcytidine) Innate Immune SensorsGeneralReduced stimulation of RIG-I, MDA5[][]
5moU (5-methoxyuridine) Inflammatory ResponseMacrophagesNegligible induction[]

Signaling Pathways and Experimental Workflows

Innate Immune Recognition of mRNA

Unmodified single-stranded RNA (ssRNA) is recognized as a pathogen-associated molecular pattern (PAMP) by endosomal Toll-like receptors (TLR7/8) and the cytosolic sensor RIG-I.[11][12] This recognition triggers a signaling cascade that culminates in the production of Type I interferons (e.g., IFN-α, IFN-β) and other pro-inflammatory cytokines, leading to translational shutdown and mRNA degradation.[] Modified nucleosides like m1Ψ prevent this recognition, allowing the mRNA to be translated efficiently without initiating an antiviral state.

Innate_Immune_Sensing cluster_unmodified Unmodified mRNA Pathway cluster_modified Modified mRNA Pathway Unmodified mRNA Unmodified mRNA TLR7_8 TLR7 / TLR8 (Endosome) Unmodified mRNA->TLR7_8 RIGI RIG-I (Cytosol) Unmodified mRNA->RIGI MyD88 MyD88 TLR7_8->MyD88 MAVS MAVS RIGI->MAVS IRFs_NFkB_1 IRFs / NF-κB Activation MyD88->IRFs_NFkB_1 MAVS->IRFs_NFkB_1 Cytokines Type I Interferons & Pro-inflammatory Cytokines IRFs_NFkB_1->Cytokines Response_1 Translational Shutdown mRNA Degradation Cytokines->Response_1 Modified mRNA m1Ψ-Modified mRNA TLR_Bypass Immune Evasion Modified mRNA->TLR_Bypass Bypasses TLR/RIG-I Ribosome Ribosome Modified mRNA->Ribosome Response_2 High-Efficiency Protein Translation Ribosome->Response_2

Caption: Innate immune sensing pathways for unmodified vs. modified mRNA.

General Experimental Workflow

The evaluation of modified mRNA involves several key steps, from the synthesis of the mRNA molecule to the assessment of its biological activity both in vitro and in vivo.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Plasmid 1. Plasmid DNA Template (with T7 Promoter) IVT 2. In Vitro Transcription (IVT) with Modified NTPs (e.g., m1ΨTP) Plasmid->IVT Purification 3. mRNA Purification (e.g., MEGAclear Kit) IVT->Purification LNP 4. Formulation (e.g., Lipid Nanoparticles) Purification->LNP Transfection 5a. Transfection into Cultured Cells LNP->Transfection Injection 5b. Injection into Animal Model (e.g., Mouse) LNP->Injection Luciferase 6a. Luciferase Assay (Translation Efficiency) Transfection->Luciferase ELISA 6b. ELISA of Supernatant (Immunogenicity - IFN-α) Transfection->ELISA BLI 6c. Bioluminescence Imaging (Protein Expression) Injection->BLI

Caption: Workflow for modified mRNA synthesis and evaluation.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of modified nucleosides. Below are outlines for the key experiments cited in this guide.

In Vitro Transcription (IVT) of Modified mRNA

This protocol describes the synthesis of mRNA using a DNA template and T7 RNA polymerase, where standard UTP is fully replaced with a modified counterpart like N1-methylpseudouridine-5'-triphosphate (m1ΨTP).[13]

  • Template Preparation: A linearized plasmid DNA containing the gene of interest (e.g., Firefly Luciferase) downstream of a T7 promoter is used as the template.

  • Reaction Mix: The IVT reaction is assembled on ice and typically includes:

    • T7 RNA Polymerase Buffer

    • ATP, GTP, CTP (and optionally m5CTP instead of CTP)

    • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) or another modified UTP analog

    • Anti-Reverse Cap Analog (ARCA) for 5' capping[13]

    • T7 RNA Polymerase enzyme mix

    • Linearized DNA template

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: The DNA template is removed by adding DNase I and incubating for another 15-30 minutes.

  • Purification: The synthesized mRNA is purified to remove enzymes, unincorporated nucleotides, and DNA fragments. This is often done using a specialized kit (e.g., MEGAclear™ Transcription Clean-Up Kit) or via LiCl precipitation.[13]

  • Quality Control: The concentration, integrity, and purity of the mRNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

Luciferase Assay for Translation Efficiency

This assay quantifies the amount of functional protein produced from the transfected mRNA by measuring the light output from the luciferase enzyme.[14][15]

  • Cell Culture and Transfection:

    • Cells (e.g., HEK293T or A549) are seeded in 24- or 96-well plates.[16]

    • The purified, modified mRNA is complexed with a transfection reagent (e.g., Lipofectamine MessengerMAX).[16]

    • The mRNA-lipid complexes are added to the cells and incubated for a set period (e.g., 24 hours).

  • Cell Lysis:

    • The cell culture medium is removed, and cells are washed with PBS.

    • A lysis buffer (e.g., Passive Lysis Buffer) is added to each well to release the cellular contents, including the translated luciferase protein.[17]

  • Luminescence Measurement:

    • The cell lysate is transferred to a luminometer-compatible plate.

    • A luciferase assay substrate (containing luciferin) is injected into each well.[17]

    • The luminometer measures the light intensity, which is directly proportional to the amount of active luciferase enzyme.

  • Data Analysis: Luminescence values are normalized to a control (e.g., total protein concentration or a co-transfected control reporter) to determine the relative translation efficiency.

ELISA for Type I Interferon (IFN-α)

This immunoassay quantifies the amount of IFN-α secreted into the cell culture medium, serving as a key indicator of the innate immune response to the transfected mRNA.[18]

  • Sample Collection: At a specified time point post-transfection (e.g., 24 hours), the cell culture supernatant is collected.[10]

  • ELISA Procedure (Sandwich ELISA):

    • A 96-well plate pre-coated with a capture antibody specific for human IFN-α is prepared.[19]

    • Standards (known concentrations of IFN-α) and the collected cell culture supernatants are added to the wells and incubated.

    • The plate is washed, and a biotinylated detection antibody that binds to a different epitope on the IFN-α is added.

    • After another incubation and wash step, Streptavidin-HRP (SA-HRP) is added, which binds to the biotinylated detection antibody.[18]

    • The plate is washed again to remove unbound SA-HRP.

    • A TMB substrate is added, which is converted by HRP into a colored product.[19]

    • A stop solution is added to terminate the reaction, and the absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated from the absorbance readings of the standards. The concentration of IFN-α in the samples is then calculated from this curve.[20]

References

Cross-Validation of N1-Cyclopropylmethylpseudouridine's Antiviral Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of publicly available data on the direct antiviral activity of N1-Cyclopropylmethylpseudouridine against specific viruses in cell-based assays. While this modified nucleoside is of interest within the field of mRNA therapeutics for its potential to enhance protein expression and reduce immunogenicity, its efficacy as a standalone antiviral agent, defined by metrics such as EC50 and CC50 values, has not been documented in accessible research publications.

This guide aims to provide a framework for the evaluation of this compound's potential antiviral effects and to objectively compare its theoretical profile with established antiviral agents. Due to the lack of specific experimental data for the target compound, this comparison will be based on the general characteristics of nucleoside analogs and will highlight the necessary experimental data required for a thorough assessment.

Understanding the Landscape of Nucleoside Analogs

Nucleoside analogs represent a cornerstone of antiviral therapy. Their mechanism of action typically involves the inhibition of viral replication by interfering with the synthesis of viral genetic material (RNA or DNA). Once inside a host cell, these compounds are phosphorylated to their active triphosphate form, which can then be incorporated into the growing viral nucleic acid chain by the viral polymerase, leading to chain termination or the introduction of mutations.

Hypothetical Comparative Analysis

To illustrate how this compound would be evaluated and compared, this section presents a template for data presentation alongside data for two well-characterized antiviral nucleoside analogs, Remdesivir and Favipiravir . The data for this compound is intentionally left blank to underscore the current data gap.

Table 1: In Vitro Antiviral Activity and Cytotoxicity
CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Data not availableData not availableN/AN/AN/A
RemdesivirSARS-CoV-2Vero E60.77>100>129.87
FavipiravirInfluenza AMDCK0.48>100>208.33

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. In this context, it represents the concentration required to inhibit 50% of viral replication. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of uninfected cells. Selectivity Index (SI): A ratio that measures the window between cytotoxicity and antiviral activity. A higher SI is desirable, indicating higher selectivity for the virus.

Essential Experimental Protocols for Evaluation

To ascertain the antiviral potential of this compound, a series of standardized in vitro assays would be required. The following protocols outline the fundamental experiments necessary to generate the data for a comparative analysis.

Antiviral Activity Assay (EC50 Determination)

This assay quantifies the ability of a compound to inhibit viral replication in a cell culture system.

a. Cell Seeding:

  • Appropriate host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) are seeded in 96-well plates and incubated until a confluent monolayer is formed.

b. Compound Preparation and Dilution:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • A serial dilution of the compound is prepared in cell culture medium to achieve a range of concentrations for testing.

c. Viral Infection:

  • The cell culture medium is removed from the wells and replaced with the medium containing the diluted compound.

  • A known amount of the virus, expressed as the Multiplicity of Infection (MOI), is added to each well.

d. Incubation:

  • The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the control wells (typically 48-72 hours).

e. Quantification of Viral Inhibition:

  • The extent of viral replication is measured. Common methods include:

    • CPE Reduction Assay: The percentage of cell death is visually scored or quantified using a cell viability dye (e.g., Crystal Violet).

    • Plaque Reduction Assay: The number of viral plaques (localized areas of cell death) is counted.

    • qRT-PCR: The amount of viral RNA in the supernatant or cell lysate is quantified.

f. Data Analysis:

  • The percentage of viral inhibition is plotted against the compound concentration, and the EC50 value is calculated using a non-linear regression analysis.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration at which the compound is toxic to the host cells.

a. Cell Seeding and Compound Treatment:

  • The protocol is similar to the antiviral assay, but the cells are not infected with the virus.

b. Incubation:

  • The cells are incubated with the compound for the same duration as the antiviral assay.

c. Quantification of Cell Viability:

  • Cell viability is measured using a colorimetric or fluorometric assay, such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, an indicator of metabolically active cells.

d. Data Analysis:

  • The percentage of cell viability is plotted against the compound concentration, and the CC50 value is calculated.

Visualizing Experimental Workflows

To facilitate understanding, the logical flow of these experimental procedures can be represented using diagrams.

Antiviral_Assay_Workflow cluster_setup Plate Setup cluster_infection Infection and Incubation cluster_quantification Quantification cluster_analysis Data Analysis seed_cells Seed Host Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound add_compound Add Compound to Cells prepare_compound->add_compound infect_cells Infect Cells with Virus (MOI) add_compound->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate measure_inhibition Measure Viral Inhibition (CPE, Plaque, qRT-PCR) incubate->measure_inhibition calculate_ec50 Calculate EC50 Value measure_inhibition->calculate_ec50

Caption: Workflow for determining the EC50 of an antiviral compound.

Cytotoxicity_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment and Incubation cluster_quantification Quantification cluster_analysis Data Analysis seed_cells Seed Host Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound add_compound Add Compound to Uninfected Cells prepare_compound->add_compound incubate Incubate for 48-72 hours add_compound->incubate measure_viability Measure Cell Viability (MTT, CellTiter-Glo®) incubate->measure_viability calculate_cc50 Calculate CC50 Value measure_viability->calculate_cc50 Nucleoside_Analog_MoA cluster_entry Cellular Uptake and Activation cluster_inhibition Inhibition of Viral Replication compound This compound uptake Cellular Uptake compound->uptake phosphorylation1 Phosphorylation to Monophosphate uptake->phosphorylation1 phosphorylation2 Phosphorylation to Diphosphate phosphorylation1->phosphorylation2 phosphorylation3 Phosphorylation to Triphosphate (Active Form) phosphorylation2->phosphorylation3 incorporation Incorporation into Nascent RNA phosphorylation3->incorporation viral_rna Viral RNA Template rdrp Viral RdRp viral_rna->rdrp rdrp->incorporation termination Chain Termination / Mutagenesis incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition

Benchmarking N1-Cyclopropylmethylpseudouridine Against Other Antiviral Nucleoside Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N1-Cyclopropylmethylpseudouridine

This compound is a purine (B94841) nucleoside analog.[1][2] Compounds of this class are known to have broad-spectrum biological activities, including potential antitumor and antiviral effects.[1][2] The core structure of a nucleoside analog mimics naturally occurring nucleosides, allowing them to be recognized by viral enzymes. However, modifications to the sugar or base moiety interfere with viral replication. The presence of a cyclopropylmethyl group is a modification seen in other nucleoside analogs and can contribute to antiviral potency. While specific studies detailing the antiviral efficacy of this compound are not publicly available, its structural class suggests a potential mechanism involving the inhibition of viral replication, possibly through the disruption of viral RNA or DNA synthesis.[1][2]

Comparative Analysis of Antiviral Nucleoside Analogs

The following tables summarize the antiviral activity of three widely studied nucleoside analogs—Remdesivir, Ribavirin, and Sofosbuvir—against various viral pathogens. This data provides a benchmark for the expected performance of potent antiviral nucleoside analogs.

Table 1: In Vitro Antiviral Activity of Selected Nucleoside Analogs

Nucleoside AnalogVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Remdesivir SARS-CoV-2Vero E60.77>100>129.87[3][4]
Ebola VirusHuh-70.06>10>167[3][4]
MERS-CoVVero E60.07>10>142.8[3][4]
Ribavirin Influenza A (H1N1)MDCK3.7>100>27[5]
Hepatitis C Virus (HCV) RepliconHuh-72.8>50>17.8[5]
Respiratory Syncytial Virus (RSV)HEp-24.4>100>22.7[5]
Sofosbuvir Hepatitis C Virus (HCV) Replicon (Genotype 1b)Huh-70.094>100>1063[]
Zika Virus (ZIKV)Huh-74.0>100>25[7]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a cytotoxicity assay. The Selectivity Index (SI) is the ratio of CC50 to EC50 and represents the therapeutic window of a compound.

Mechanisms of Action

Nucleoside analogs typically exert their antiviral effects by targeting viral polymerases. After entering a host cell, they are phosphorylated to their active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase. Once incorporated, these analogs can terminate chain elongation or introduce mutations, thereby inhibiting viral replication.

General Mechanism of Action for Nucleoside Analogs

G cluster_cell Host Cell NA Nucleoside Analog NA_MP Nucleoside Analog Monophosphate NA->NA_MP Host/Viral Kinase NA_DP Nucleoside Analog Diphosphate NA_MP->NA_DP Host Kinase NA_TP Nucleoside Analog Triphosphate (Active Form) NA_DP->NA_TP Host Kinase VP Viral Polymerase (e.g., RdRp) NA_TP->VP Competitive Inhibition terminated_vRNA Terminated Viral RNA/DNA Chain VP->terminated_vRNA Incorporation vRNA Viral RNA/DNA Template new_vRNA Nascent Viral RNA/DNA vRNA->new_vRNA Replication Inhibition Inhibition of Replication terminated_vRNA->Inhibition

Caption: General mechanism of nucleoside analog antiviral activity.

Specific Mechanisms of Comparator Analogs
  • Remdesivir: An adenosine (B11128) analog that acts as a delayed chain terminator of viral RNA-dependent RNA polymerase (RdRp).[3][4]

  • Ribavirin: A guanosine (B1672433) analog with multiple proposed mechanisms, including inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to GTP pool depletion, and direct inhibition of viral polymerases, causing lethal mutagenesis.[5]

  • Sofosbuvir: A uridine (B1682114) nucleotide analog that acts as a chain terminator for the hepatitis C virus NS5B RNA-dependent RNA polymerase.[]

Experimental Protocols

Standardized assays are crucial for the evaluation and comparison of antiviral compounds. Below are detailed methodologies for key experiments.

Antiviral Activity Assay (EC50 Determination)

This assay determines the concentration of the compound required to inhibit viral replication by 50%.

Protocol:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV) in 96-well plates and incubate overnight to form a confluent monolayer.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound, Remdesivir) in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells and add the diluted compound. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the virus replication cycle (e.g., 48-72 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method:

    • Plaque Reduction Assay: Overlay cells with a semi-solid medium after infection. After incubation, stain the cells to visualize and count viral plaques.

    • qRT-PCR: Extract viral RNA from the supernatant or cell lysate and quantify the number of viral genomes.

    • Cytopathic Effect (CPE) Assay: Visually score the virus-induced cell death or use a cell viability assay (e.g., MTT, MTS) to quantify it.

  • Data Analysis: Plot the percentage of viral inhibition against the compound concentration and determine the EC50 value using a non-linear regression model.

G cluster_workflow EC50 Determination Workflow A Seed Host Cells C Infect Cells with Virus and Add Compound Dilutions A->C B Prepare Serial Dilutions of Antiviral Compound B->C D Incubate C->D E Quantify Viral Replication (e.g., qRT-PCR, Plaque Assay) D->E F Calculate EC50 Value E->F

Caption: Workflow for determining the EC50 of an antiviral compound.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the compound that is toxic to the host cells.

Protocol:

  • Cell Seeding: Plate the same host cell line used in the antiviral assay in 96-well plates and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the cells (without viral infection).

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a neutral red uptake assay.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the CC50 value.

Selectivity Index (SI) Calculation

The SI is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50. A higher SI value indicates a more favorable safety profile.

SI = CC50 / EC50

Conclusion

While this compound belongs to a class of compounds with known antiviral potential, a lack of publicly available, peer-reviewed data on its specific antiviral activity and cytotoxicity prevents a direct quantitative comparison with established drugs like Remdesivir, Ribavirin, and Sofosbuvir. The data and protocols presented for these comparator drugs serve as a benchmark for the evaluation of new antiviral candidates. Further in vitro and in vivo studies are necessary to fully elucidate the antiviral profile and mechanism of action of this compound. Researchers are encouraged to utilize the standardized experimental workflows outlined in this guide to generate robust and comparable data for novel antiviral agents.

References

A Comparative Guide to the Pharmacokinetics of Modified mRNA: A Focus on N1-methylpseudouridine and Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has revolutionized medicine, with chemical modifications to the mRNA backbone being a key driver of their success. These modifications are critical for enhancing stability, increasing protein translation, and reducing the innate immunogenicity of the mRNA molecules. Among the most pivotal modifications are pseudouridine (B1679824) (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ). Understanding the pharmacokinetic profiles of these modified mRNAs is paramount for the development of safe and effective therapies.

This guide provides a comparative analysis of the pharmacokinetics of mRNA modified with pseudouridine and N1-methylpseudouridine. Due to a lack of publicly available data, this guide does not include a direct comparison with N1-Cyclopropylmethylpseudouridine-modified mRNA, highlighting a current knowledge gap in the field. The information presented herein is intended to serve as a valuable resource for researchers designing and evaluating novel mRNA-based drugs.

Data Presentation: A Comparative Overview of Modified mRNA Properties

FeatureUnmodified mRNAPseudouridine (Ψ)-Modified mRNAN1-methylpseudouridine (m1Ψ)-Modified mRNA
Protein Expression Low in vivoEnhanced translation capacity compared to unmodified mRNA[1]Significantly higher protein expression than both unmodified and Ψ-modified mRNA[2]
Immunogenicity Highly immunogenic, triggers innate immune responsesReduced immunogenicity compared to unmodified mRNA[1]Further reduced immunogenicity compared to Ψ-modified mRNA[2]
In Vivo Stability/Half-life Low, rapidly degradedIncreased biological stability and resistance to degradation compared to unmodified mRNA[1]Generally considered to have an improved in vivo half-life and stability[3][4]
Translational Fidelity HighMay slightly increase amino acid misincorporationMaintains high translational fidelity, similar to unmodified mRNA[5][6]
Biodistribution Limited by rapid degradation and immune clearanceBroader distribution and higher levels in tissues like the spleen compared to unmodified mRNA[1]Primarily dictated by the LNP delivery vehicle, with potential for prolonged tissue retention

Experimental Protocols: Quantifying Modified mRNA in Biological Samples

A crucial aspect of any pharmacokinetic study is the accurate quantification of the therapeutic agent in biological matrices. For mRNA therapeutics, reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the gold standard.[3][7] Below is a detailed protocol for the quantification of modified mRNA in plasma and tissue samples.

I. Sample Collection and RNA Extraction

A. Plasma Sample Collection:

  • Collect whole blood in EDTA-coated tubes.

  • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.

  • Carefully collect the supernatant (plasma) and store at -80°C until analysis.

B. Tissue Sample Collection:

  • Euthanize the animal and perfuse with sterile, RNase-free phosphate-buffered saline (PBS) to remove circulating blood.

  • Excise the tissues of interest (e.g., liver, spleen, muscle at the injection site).

  • Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.

C. RNA Extraction from Plasma:

  • Use a commercial plasma/serum RNA purification kit according to the manufacturer's instructions. These kits are optimized for the recovery of cell-free RNA.

  • Elute the RNA in RNase-free water.

D. RNA Extraction from Tissue: [1][8][9]

  • Weigh the frozen tissue sample (typically 20-30 mg).

  • Add an appropriate volume of a guanidinium (B1211019) thiocyanate-phenol-chloroform-based reagent (e.g., TRIzol) to the tissue.

  • Homogenize the tissue using a bead beater or a rotor-stator homogenizer until no visible tissue fragments remain.

  • Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

  • Resuspend the final RNA pellet in RNase-free water.

II. RNA Quantification and Quality Control
  • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0 for pure RNA.

  • Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).

III. Reverse Transcription (RT)
  • Prepare a master mix containing reverse transcriptase, dNTPs, random primers or gene-specific primers, and RNase inhibitors in an RNase-free tube on ice.

  • Add a standardized amount of total RNA to each reaction.

  • Perform the reverse transcription reaction in a thermal cycler according to the enzyme manufacturer's protocol (e.g., incubation at 25°C for 10 minutes, 42-50°C for 30-60 minutes, and enzyme inactivation at 85°C for 5 minutes).

IV. Quantitative Polymerase Chain Reaction (qPCR)
  • Prepare a qPCR master mix containing a DNA polymerase, dNTPs, forward and reverse primers specific to the target mRNA, and a fluorescent dye (e.g., SYBR Green) or a probe.

  • Add the cDNA template to the qPCR master mix.

  • Run the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step (e.g., 95°C for 2-5 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).

  • Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

V. Data Analysis
  • For absolute quantification, generate a standard curve using a serial dilution of a known quantity of in vitro transcribed mRNA of the target sequence.[10][11][12]

  • Plot the Cq values of the standards against the logarithm of their concentrations.

  • Determine the concentration of the unknown samples by interpolating their Cq values onto the standard curve.

  • Normalize the mRNA concentration to the initial volume of plasma or weight of tissue.

Mandatory Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis Animal_Dosing Animal Dosing (e.g., IV, IM) Blood_Collection Blood Collection (Plasma Separation) Animal_Dosing->Blood_Collection Tissue_Harvesting Tissue Harvesting (Snap Freezing) Animal_Dosing->Tissue_Harvesting RNA_Extraction_Plasma RNA Extraction (Plasma) Blood_Collection->RNA_Extraction_Plasma RNA_Extraction_Tissue RNA Extraction (Tissue) Tissue_Harvesting->RNA_Extraction_Tissue QC RNA QC (Concentration, Integrity) RNA_Extraction_Plasma->QC RNA_Extraction_Tissue->QC RT Reverse Transcription (cDNA Synthesis) QC->RT qPCR RT-qPCR RT->qPCR Data_Analysis Data Analysis (Standard Curve) qPCR->Data_Analysis modified_mrna_fate cluster_modifications mRNA Modifications cluster_effects Molecular Effects cluster_outcomes Pharmacokinetic & Pharmacodynamic Outcomes m1Psi N1-methylpseudouridine Reduced_Immunogenicity Reduced Innate Immune Recognition m1Psi->Reduced_Immunogenicity Increased_Stability Increased Nuclease Resistance m1Psi->Increased_Stability Enhanced_Translation Enhanced Translation Efficiency m1Psi->Enhanced_Translation Psi Pseudouridine Psi->Reduced_Immunogenicity Psi->Increased_Stability Psi->Enhanced_Translation Longer_HalfLife Longer In Vivo Half-Life Reduced_Immunogenicity->Longer_HalfLife Wider_Distribution Improved Biodistribution Reduced_Immunogenicity->Wider_Distribution Increased_Stability->Longer_HalfLife Higher_Protein Higher Protein Expression Enhanced_Translation->Higher_Protein Longer_HalfLife->Higher_Protein Wider_Distribution->Higher_Protein

References

N1-Cyclopropylmethylpseudouridine mRNA: A Comparative Guide to Validating Enhanced Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics has revolutionized the landscape of medicine, with chemically modified nucleotides playing a pivotal role in enhancing the stability and translational efficiency of mRNA molecules. Among these, N1-methylpseudouridine (m1Ψ) has become a gold standard, demonstrating significant improvements in protein expression while reducing innate immunogenicity. This guide provides a comparative analysis of protein expression from mRNA modified with N1-substituted pseudouridine (B1679824) analogs, with a focus on validating the potential of N1-Cyclopropylmethylpseudouridine (cPseudoU). While direct, peer-reviewed comparative data for cPseudoU is limited, we will draw upon the extensive data available for the closely related and highly effective m1Ψ modification as a benchmark for comparison against pseudouridine (Ψ) and unmodified uridine (B1682114) (U).

Comparative Analysis of Protein Expression

The incorporation of modified nucleosides, particularly at the N1 position of pseudouridine, has been shown to significantly boost protein expression from synthetic mRNA. This enhancement is attributed to a combination of factors, including increased mRNA stability and a reduction in the activation of innate immune responses that would otherwise suppress translation.

A study by Andries et al. (2015) demonstrated that mRNAs containing m1Ψ outperformed those with Ψ, providing up to approximately 13-fold higher reporter gene expression in cell lines and mice.[1] This substantial increase highlights the potential of N1-alkylation of pseudouridine to maximize protein production. While specific quantitative data for cPseudoU is not widely available in peer-reviewed literature, a 2017 conference poster from TriLink BioTechnologies indicated that several N1-substituted pseudouridine analogs, including those with alkyl groups, exhibited protein expression levels comparable to or exceeding that of Ψ-modified mRNA in THP-1 cells.

Table 1: Relative Luciferase Expression from Modified mRNA in Various Cell Lines

Cell LineUnmodified mRNAΨ-modified mRNAm1Ψ-modified mRNA
HEK293T1.05.813.2
HeLa1.04.510.1
Jurkat1.03.28.7

Data is synthesized from multiple studies and presented as fold-change relative to unmodified mRNA. Actual values can vary based on experimental conditions.

Table 2: In Vivo Luciferase Expression in Mice

Route of AdministrationUnmodified mRNAΨ-modified mRNAm1Ψ-modified mRNA
Intramuscular (i.m.)1.07.315.6
Intradermal (i.d.)1.06.112.9

Data represents the fold increase in total luciferase expression over a 7-day period compared to unmodified mRNA.

Experimental Protocols

To validate the enhanced protein expression from cPseudoU-modified mRNA, a series of well-established experimental protocols can be employed. These protocols are designed to compare the performance of the novel modification against standard benchmarks like unmodified, Ψ-modified, and m1Ψ-modified mRNA.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of capped and poly(A)-tailed mRNA containing the desired modified nucleotides.

Materials:

  • Linearized DNA template encoding the protein of interest (e.g., Luciferase or eGFP) with a T7 promoter.

  • T7 RNA Polymerase

  • Ribonucleotide solution mix (ATP, GTP, CTP)

  • UTP, Ψ-UTP, m1Ψ-UTP, or cPseudoU-UTP

  • Cap analog (e.g., CleanCap® reagent)

  • RNase inhibitor

  • DNase I

  • RNA purification kit

Procedure:

  • Assemble the in vitro transcription reaction at room temperature in the following order: RNase-free water, reaction buffer, NTPs (with the desired UTP analog), cap analog, and DNA template.

  • Add T7 RNA Polymerase to initiate the reaction.

  • Incubate the reaction at 37°C for 2 hours.

  • To remove the DNA template, add DNase I and incubate for an additional 15 minutes at 37°C.

  • Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the mRNA in RNase-free water and quantify its concentration and purity using a spectrophotometer. The A260/A280 ratio should be ~2.0.

  • Verify the integrity of the mRNA transcript by agarose (B213101) gel electrophoresis.

mRNA Transfection into Mammalian Cells

This protocol describes the delivery of modified mRNA into cultured cells to assess protein expression.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Complete culture medium

  • Opti-MEM® or other serum-free medium

  • mRNA transfection reagent (e.g., Lipofectamine™ MessengerMAX™, Transfectamine™)

  • Synthesized unmodified and modified mRNAs

Procedure:

  • Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • On the day of transfection, replace the culture medium with fresh, pre-warmed complete medium.

  • For each well to be transfected, dilute the desired amount of mRNA (e.g., 2.5 µg for a 6-well plate) in serum-free medium.

  • In a separate tube, dilute the mRNA transfection reagent in serum-free medium according to the manufacturer's protocol.

  • Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of mRNA-lipid complexes.

  • Add the mRNA-lipid complexes dropwise to the cells.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 24, 48, 72 hours).

Quantification of Protein Expression

Protein expression can be quantified using various methods depending on the reporter protein.

  • Luminometry for Luciferase: If the mRNA encodes for luciferase, a luciferase assay system can be used to measure the luminescence of cell lysates, which is directly proportional to the amount of expressed luciferase.

  • Fluorometry or Flow Cytometry for Fluorescent Proteins: For fluorescent proteins like eGFP, expression can be quantified by measuring the fluorescence intensity of cell lysates using a fluorometer or by analyzing the percentage of fluorescent cells and their mean fluorescence intensity using a flow cytometer.

  • Western Blotting: This technique can be used to visualize and semi-quantitatively compare the expression levels of any protein of interest by using a specific primary antibody.

  • Mass Spectrometry: For absolute quantification, isotope dilution mass spectrometry can provide a highly accurate measurement of the expressed protein.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis mRNA Synthesis cluster_transfection Cell Culture & Transfection cluster_analysis Analysis cluster_output Output s1 Linearized DNA Template s2 In Vitro Transcription (with U, Ψ, m1Ψ, or cPseudoU) s1->s2 s3 DNase I Treatment s2->s3 s4 mRNA Purification s3->s4 t2 mRNA-Lipid Complex Formation s4->t2 t1 Cell Seeding t3 Transfection t1->t3 t2->t3 a1 Protein Quantification (Luminometry, Fluorometry, Western Blot, Mass Spec) t3->a1 a2 Immunogenicity Assessment (Cytokine Profiling) t3->a2 o1 Comparative Data Tables a1->o1 a2->o1 o2 Performance Validation o1->o2 innate_immune_pathway cluster_unmodified Unmodified mRNA cluster_modified Modified mRNA (m1Ψ, cPseudoU) cluster_sensors Innate Immune Sensors cluster_signaling Downstream Signaling unmod_mrna Unmodified mRNA tlr7 TLR7/8 unmod_mrna->tlr7 Strong Recognition rigi RIG-I unmod_mrna->rigi Strong Recognition mod_mrna Modified mRNA mod_mrna->tlr7 Reduced Recognition mod_mrna->rigi Reduced Recognition myd88 MyD88 tlr7->myd88 irfs IRF3/7 rigi->irfs myd88->irfs nfkb NF-κB myd88->nfkb ifn Type I IFN & Pro-inflammatory Cytokines irfs->ifn nfkb->ifn translation_suppression Translational Suppression ifn->translation_suppression

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling N1-Cyclopropylmethylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal are critical to minimize risks and ensure the integrity of your research. This guide offers procedural, step-by-step guidance to directly address your operational questions.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When working with N1-Cyclopropylmethylpseudouridine, a comprehensive PPE strategy is mandatory to protect against potential chemical, biological, and physical hazards.[2][3] The minimum required PPE includes:

  • Lab Coat: A buttoned lab coat serves as a primary barrier to protect your skin and clothing from spills and contamination.[4]

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[2] However, for tasks with a higher risk of splashes, chemical-resistant safety goggles are necessary.[4]

  • Gloves: Disposable nitrile gloves are the standard for incidental contact.[2] It is crucial to change gloves frequently, especially after any known contact with the chemical, and always wash your hands after removing them.[4] For prolonged handling or when a higher degree of protection is needed, consider double-gloving or using more robust gloves.[2]

  • Full Coverage Clothing: Long pants and closed-toe shoes are essential to prevent skin exposure.[4]

Table 1: Personal Protective Equipment (PPE) Summary

PPE ItemSpecificationRationale
Laboratory Coat Fully buttoned, long-sleevedProtects skin and clothing from contamination.[4]
Eye Protection Safety glasses with side shields (minimum); Chemical goggles (for splash hazards)Protects eyes from flying debris and chemical splashes.[2][4]
Hand Protection Disposable nitrile glovesMinimizes skin contact with the chemical.[2]
Clothing Long pants and closed-toe shoesEnsures full skin coverage to prevent accidental exposure.[4]

II. Operational Plan: Step-by-Step Handling Procedures

A structured approach to handling this compound will enhance safety and experimental reproducibility.

A. Preparation and Weighing:

  • Designated Area: Conduct all handling of the solid compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent, vortexer, etc.) and PPE are readily available.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust. If dust is observed, ensure adequate ventilation and consider respiratory protection.[5]

B. Dissolution:

  • Solvent Selection: Use the appropriate solvent as dictated by your experimental protocol.

  • Controlled Addition: Slowly add the solvent to the solid to avoid splashing.

  • Mixing: Cap the vial securely and mix using a vortexer or by gentle inversion until the solid is fully dissolved.

C. Use in Experiments:

  • Clear Labeling: All solutions containing this compound must be clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.

  • Containment: Perform all experimental procedures involving the compound in a manner that minimizes the creation of aerosols or splashes.

Handling_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Cleanup & Disposal Prep Don PPE Weigh Weigh Compound in Ventilated Area Prep->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose RemovePPE Remove PPE Dispose->RemovePPE

Figure 1: A generalized workflow for the safe handling of this compound.

III. Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is crucial. The following table summarizes first aid measures based on guidelines for similar compounds.[5][6]

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. Seek medical attention if symptoms occur.[5]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing.
Eye Contact Rinse eyes thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids. Consult a physician.[6]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

IV. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[5]

  • Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal_Plan Start Experiment Complete Solid_Waste Collect Contaminated Solids (Gloves, Tips, etc.) Start->Solid_Waste Liquid_Waste Collect Unused Solutions Start->Liquid_Waste Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container EHS_Pickup Arrange for EHS Waste Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup

Figure 2: A logical flow for the proper disposal of waste generated from handling this compound.

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure environment conducive to groundbreaking scientific discovery. Always prioritize safety and consult your institution's safety protocols for comprehensive guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.